Argininamide
Description
Properties
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5O/c7-4(5(8)12)2-1-3-11-6(9)10/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEBESPCVWBNIF-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)N)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2788-83-2 | |
| Record name | Argininamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002788832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ARGININAMIDE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29626ZE0WY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Argininamide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Argininamide, the amide derivative of the semi-essential amino acid L-arginine, is a molecule of significant interest in biochemical and pharmaceutical research. Its structural similarity to L-arginine allows it to participate in and influence a variety of biological processes. This technical guide provides an in-depth overview of the chemical properties, structure, and known signaling pathways of this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation into the therapeutic potential of this compound.
Chemical Properties and Structure
This compound is a hydrophilic amino acid derivative. It is the product of the formal condensation of the carboxyl group of L-arginine with ammonia.[1] The majority of commercially available this compound is in the form of L-argininamide dihydrochloride.
Chemical Structure
The chemical structure of L-argininamide is presented below, along with its standard chemical identifiers.
-
IUPAC Name : (2S)-2-amino-5-(diaminomethylideneamino)pentanamide[1]
-
Molecular Formula : C₆H₁₅N₅O[1]
-
SMILES : N--INVALID-LINK--C(N)=O
-
InChI : InChI=1S/C6H15N5O/c7-4(5(8)12)2-1-3-11-6(9)10/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11)/t4-/m0/s1[1]
-
InChIKey : ULEBESPCVWBNIF-BYPYZUCNSA-N[1]
Physicochemical Properties
A summary of the key physicochemical properties of L-argininamide and its common salt form, L-argininamide dihydrochloride, is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 173.22 g/mol | PubChem[1] |
| Molecular Weight (Dihydrochloride) | 246.14 g/mol | Sigma-Aldrich[2] |
| CAS Number | 2788-83-2 | MedchemExpress[3] |
| CAS Number (Dihydrochloride) | 14975-30-5 | Sigma-Aldrich[2] |
| pKa (Guanidinium group of Arginine) | 13.8 ± 0.1 | Fitch et al., 2015[4][5] |
| Solubility | Data not available | |
| Stability | Stable. Incompatible with strong oxidizing agents. | ChemicalBook[6] |
| Appearance | White to off-white powder | Sigma-Aldrich[2] |
| Storage Temperature | -20°C | Sigma-Aldrich[2] |
Note: The provided pKa value is for the guanidinium group of the parent amino acid, L-arginine, and serves as a close approximation for this compound.
Signaling Pathways
This compound, as an analog of L-arginine, is implicated in similar signaling pathways that are crucial for cellular growth, proliferation, and metabolism. The primary pathways identified are the mTOR and GPRC6A signaling cascades.
mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival. L-arginine is a known activator of the mTORC1 complex.[7] this compound is expected to act similarly by promoting the activation of mTORC1, leading to the phosphorylation of downstream effectors such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn enhances protein synthesis.[8]
GPRC6A Signaling Pathway
G protein-coupled receptor, family C, group 6, member A (GPRC6A) is a receptor for basic amino acids, including L-arginine.[9][10] Activation of GPRC6A by L-arginine has been shown to stimulate downstream signaling cascades, including the ERK1/2 and PI3K/Akt pathways, which are critical for cell proliferation and survival.[11] Given its structural similarity, this compound is also postulated to be a ligand for GPRC6A.
Experimental Protocols
The following sections provide representative experimental protocols for the synthesis of this compound and a common analytical method for its characterization.
Synthesis of L-Argininamide
This protocol is a generalized procedure based on solid-phase peptide synthesis (SPPS) principles.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-Arg(Pbf)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve Fmoc-Arg(Pbf)-OH (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.
-
Add the coupling solution to the deprotected resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminus of the coupled this compound.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude this compound by adding cold diethyl ether.
-
Centrifuge to pellet the product and wash with cold ether.
-
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization: Lyophilize the pure fractions to obtain L-argininamide as a white powder.
Characterization by Mass Spectrometry
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified L-argininamide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid.
-
Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for L-argininamide is at m/z 174.13.
-
Tandem MS (Optional): For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion (m/z 174.13) to obtain a characteristic fragmentation pattern.
Quantitative Data
The following table summarizes available quantitative data for L-argininamide. It is important to note that much of the research has focused on its interaction with nucleic acid aptamers.
| Parameter | Value | Method | Source |
| Binding Affinity (to DNA Aptamer) | Micromolar (µM) range | NMR Spectroscopy | Robertson et al., 2000[10] |
| Effect on mTORC1 Signaling | Dose-dependent increase in phosphorylation of mTOR, p70S6K, and 4EBP1 | Western Blot | Kong et al., 2012[8] |
| GPRC6A Activation | Stimulates ERK and Akt phosphorylation | In vitro kinase assay | Fujiwara et al., 2014[11] |
Conclusion
This compound presents a compelling subject for further research in drug development and molecular biology. Its ability to modulate key signaling pathways such as mTOR and GPRC6A highlights its potential as a therapeutic agent or a tool for studying cellular processes. This guide provides a foundational understanding of its chemical properties, structure, and biological activities. The detailed protocols and summarized data are intended to equip researchers with the necessary information to explore the full potential of this intriguing molecule. Further studies are warranted to fully elucidate its pharmacological profile, including more precise determination of its physicochemical properties and receptor binding affinities.
References
- 1. This compound | C6H15N5O | CID 447555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ≥98%, suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arginine: Its pKa value revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L(+)-Arginine | 74-79-3 [chemicalbook.com]
- 7. Prolonged deprivation of arginine or leucine induces PI3K/Akt-dependent reactivation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-Arginine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPRC6A: Jack of all metabolism (or master of none) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPRC6A Mediates the Effects of l-Arginine on Insulin Secretion in Mouse Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-Arginine Stimulates Fibroblast Proliferation through the GPRC6A-ERK1/2 and PI3K/Akt Pathway | PLOS One [journals.plos.org]
Argininamide synthesis from L-arginine
An In-depth Technical Guide to the Synthesis of Argininamide from L-Arginine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary methodologies for synthesizing L-argininamide from L-arginine. L-argininamide, the amide of the semi-essential amino acid L-arginine, is formed by the formal condensation of L-arginine's carboxyl group with ammonia. The synthesis presents unique challenges due to the presence of multiple reactive functional groups: a carboxyl group, an α-amino group, and a highly basic guanidinium group in the side chain. This document details both chemical and enzymatic synthesis strategies, complete with experimental protocols, quantitative data summaries, and process-flow visualizations to facilitate research and development.
Direct chemical amidation of L-arginine is complicated by the need for selective protection of the α-amino and guanidinium groups to prevent side reactions. A common and effective strategy involves a two-step process: the initial esterification of the carboxylic acid followed by ammonolysis of the resulting ester.
Experimental Protocol: Two-Step Chemical Synthesis
This protocol is based on the principles of amino acid esterification followed by amidation.
Step 1: Synthesis of L-Arginine Methyl Ester Dihydrochloride
This procedure utilizes trimethylchlorosilane (TMSCl) in methanol, a mild and efficient method for the esterification of amino acids.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add L-arginine (0.1 mol, 17.42 g).
-
Reagent Addition: Under a fume hood, slowly add freshly distilled trimethylchlorosilane (0.2 mol, 21.7 g, 25.4 mL) to the flask while stirring.
-
Solvent Addition: Carefully add anhydrous methanol (100 mL) to the mixture. The resulting solution or suspension is stirred at room temperature.
-
Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until all the starting L-arginine has been consumed.
-
Work-up: Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove methanol and excess TMSCl. The resulting white solid is L-arginine methyl ester dihydrochloride. The product can be used in the next step without further purification.
Step 2: Ammonolysis of L-Arginine Methyl Ester
-
Setup: Dissolve the L-arginine methyl ester dihydrochloride (0.1 mol theoretical) in a sealed pressure vessel containing methanol (e.g., 200 mL) that has been saturated with ammonia gas (NH₃) at 0°C.
-
Reaction: Seal the vessel and allow the mixture to stir at room temperature for 24-48 hours.
-
Reaction Monitoring: Monitor the conversion of the ester to the amide by TLC or HPLC.
-
Work-up: Upon completion, cool the vessel before opening. Evaporate the solvent under reduced pressure to yield crude L-argininamide dihydrochloride.
-
Purification: The crude product should be purified as described in the purification section.
Caption: Chemical synthesis of L-argininamide via an ester intermediate.
Enzymatic Synthesis of L-Argininamide
Enzymatic methods offer high specificity and mild reaction conditions, minimizing the need for extensive protection/deprotection steps. Proteases, such as papain, can catalyze the formation of amide bonds under kinetic control.[1] The most documented approach uses an N-protected arginine methyl ester as the acyl-donor substrate.[1]
Experimental Protocol: Papain-Catalyzed Synthesis
This protocol is adapted from established methods for synthesizing N-alkyl amides of arginine.[1]
Step 1: Preparation of Nα-Benzyloxycarbonyl-L-arginine methyl ester (Z-Arg-OMe)
-
Protection & Esterification: L-arginine is first protected at the α-amino group with a benzyloxycarbonyl (Z or Cbz) group and subsequently esterified to the methyl ester following standard peptide chemistry procedures. This substrate (Z-Arg-OMe) is the starting material for the enzymatic step.
Step 2: Enzymatic Amidation
-
Enzyme Preparation: Papain is immobilized by deposition onto a solid support, such as polyamide, to enhance stability and simplify removal.[1]
-
Reaction Setup: In a sealed vial, dissolve Z-Arg-OMe (e.g., 20-30 mM) in a suitable organic solvent like acetonitrile. The water content should be kept low (0-1% v/v).[1]
-
Nucleophile Addition: Add a source of ammonia to the reaction. This can be achieved by using a solution of ammonia in an organic solvent (e.g., ammonia in methanol or dioxane). A molar excess of ammonia relative to the ester is required.
-
Enzymatic Reaction: Add the immobilized papain to the mixture. The reaction is typically conducted at 25°C with stirring.[1]
-
Reaction Monitoring: Monitor the formation of Z-Arg-NH₂ by HPLC.
-
Work-up: Once the reaction reaches completion or equilibrium, filter the mixture to remove the immobilized enzyme. The solvent is then removed from the filtrate by evaporation.
Step 3: Deprotection
-
Removal of Z-group: The Nα-benzyloxycarbonyl (Z) protecting group is removed from the Z-Arg-NH₂ intermediate. A standard method is catalytic hydrogenation (e.g., using H₂ gas with a Palladium-on-carbon catalyst) in a solvent like methanol.
-
Isolation: After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield the crude L-argininamide product.
-
Purification: The final product is purified as described in the following section.
Caption: Enzymatic synthesis of L-argininamide using a protected ester.
Purification of L-Argininamide
Due to its high basicity (pI ≈ 10.76), L-argininamide is well-suited for purification by cation-exchange chromatography.
Experimental Protocol: Ion-Exchange Chromatography
-
Resin Selection and Preparation: Use a strong cation-exchange resin (e.g., Amberlite IR-120 or Dowex 50W). Prepare the resin by washing it sequentially with 1 N HCl, deionized water until neutral, 1 N NaOH, and finally deionized water until the eluate is neutral. Equilibrate the packed column with a low ionic strength buffer at a pH where this compound is positively charged (e.g., pH 5-7).
-
Sample Loading: Dissolve the crude L-argininamide dihydrochloride in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove any unbound, neutral, or anionic impurities.
-
Elution: Elute the bound L-argininamide from the column. This is typically achieved by increasing the ionic strength (a salt gradient, e.g., 0.1 M to 2.0 M NaCl) or by increasing the pH of the buffer (e.g., using a dilute ammonia solution or a basic buffer).
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using TLC or HPLC. Pool the pure fractions.
-
Desalting and Isolation: If a salt gradient was used for elution, the pooled fractions must be desalted (e.g., by gel filtration or reverse-phase chromatography). After desalting, the solution can be lyophilized to obtain the pure L-argininamide product, typically as a hydrochloride or dihydrochloride salt.
Caption: Purification of L-argininamide using ion-exchange chromatography.
Quantitative Data Summary
Specific yield and kinetic data for the direct synthesis of L-argininamide are not extensively reported. However, data from the synthesis of structurally related N-alkyl and N-acyl arginine amides provide valuable benchmarks for reaction optimization.
| Product Type | Enzyme/Method | Substrate(s) | Key Conditions | Yield | Reference |
| Arginine N-alkyl amides | Immobilized Papain | Z-Arg-OMe + Alkylamines (C8-C16) | Acetonitrile, 25°C, 0-1% v/v aqueous buffer | 81-89% | [1] |
| Arginine N-alkyl amides | Immobilized Papain | Z-Arg-OMe + Alkylamines | Overall yield including deprotection and purification | 53-77% | [1] |
| Nα-Octanoyl-L-Arginine ethyl ester | Schotten-Baumann | L-Arg Ethyl Ester + Octanoyl chloride | Aqueous NaOH, 10-15°C | 85% | |
| Nα-Nonanoyl-L-Arginine ethyl ester | Schotten-Baumann | L-Arg Ethyl Ester + Nonanoyl chloride | Aqueous NaOH, 10-15°C | 80% |
References
Argininamide Derivatives: A Comprehensive Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of argininamide derivatives, a promising class of compounds with diverse biological activities. This document details their synthesis, functions as enzyme inhibitors and receptor antagonists, and the underlying signaling pathways they modulate. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Functions of this compound Derivatives
This compound derivatives have emerged as versatile scaffolds in medicinal chemistry, demonstrating significant potential in targeting a range of therapeutic areas. Their biological activities are diverse, primarily focusing on the inhibition of key enzymes and the antagonism of specific receptors. This guide will focus on three prominent areas of their application:
-
Arginase Inhibition: Arginase is a critical enzyme in the urea cycle, responsible for the hydrolysis of L-arginine to ornithine and urea. In various pathological conditions, including cardiovascular diseases and cancer, the upregulation of arginase can lead to a depletion of L-arginine, which is a substrate for nitric oxide synthase (NOS). By inhibiting arginase, this compound derivatives can increase the bioavailability of L-arginine for NOS, leading to enhanced nitric oxide (NO) production. NO is a crucial signaling molecule involved in vasodilation, neurotransmission, and immune responses.[1]
-
Protein Arginine Methyltransferase 4 (PRMT4/CARM1) Inhibition: PRMT4, also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is an enzyme that catalyzes the methylation of arginine residues on histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of gene transcription.[2][3] Dysregulation of PRMT4 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.[2][4] this compound-based inhibitors can modulate gene expression by blocking the methyltransferase activity of PRMT4.[2]
-
Neuropeptide Y (NPY) Receptor Antagonism: Neuropeptide Y is a neurotransmitter that exerts its effects through a family of G protein-coupled receptors (GPCRs), including Y1 and Y2 receptors. These receptors are involved in a wide array of physiological processes, such as appetite regulation, anxiety, and blood pressure control.[5][6] this compound-type compounds have been developed as potent and selective antagonists for NPY receptors, offering therapeutic potential for conditions like obesity and anxiety.[7][8][9]
Quantitative Data Summary
The following tables summarize the inhibitory potencies of various this compound derivatives against their respective targets. This data is crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective compounds.
Table 1: Inhibitory Activity of Cinnamide Derivatives against Arginase
| Compound | Target Arginase | IC50 (µM) | Ki (µM) | Inhibition Type |
| Caffeic acid phenylamide (CAPA) | Bovine Liver Arginase (b-ARG I) | 6.9 ± 1.3 | 5.5 ± 1 | Competitive |
| Nω-hydroxy-nor-l-arginine (nor-NOHA) | Bovine Liver Arginase (b-ARG I) | 1.7 ± 0.2 | - | - |
| Chlorogenic acid | Bovine Liver Arginase (b-ARG I) | 10.6 ± 1.6 | - | - |
| Caffeic acid phenylamide (CAPA) | Human Recombinant Arginase I (h-ARG I) | 60.3 ± 7.8 | - | - |
| Nω-hydroxy-nor-l-arginine (nor-NOHA) | Human Recombinant Arginase I (h-ARG I) | 5.7 ± 0.6 | - | - |
Data extracted from References[10].
Table 2: Inhibitory Activity of this compound Derivatives against PRMT4 (CARM1)
| Compound | IC50 |
| TP-064 | <10 nM (enzymatic), 340 nM (BAF155 dimethylation), 43 nM (MED12 dimethylation) |
| SGC2085 | 50 nM |
| MS049 | 34 nM (PRMT4), 43 nM (PRMT6) |
| PRMT4-IN-1 | 3.2 nM |
| CARM1-IN-1 | 8.6 µM (CARM1/PABP1) |
Data extracted from Reference[11].
Table 3: Binding Affinity of this compound-Type NPY Y1 Receptor Antagonists
| Compound | pKi |
| UR-MK299 | 10.11 |
Data extracted from Reference[7].
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes modulated by this compound derivatives is essential for a comprehensive understanding of their mechanism of action. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development and evaluation of this compound derivatives.
Synthesis and Purification of this compound Derivatives
Solid-Phase Peptide Synthesis (SPPS) of this compound Peptides:
This protocol outlines a general procedure for the synthesis of this compound-containing peptides using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[7][12][13][14]
-
Resin Preparation:
-
Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's amino group.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water), to cleave the peptide from the resin and remove the side-chain protecting groups. The exact composition of the cocktail depends on the amino acid composition of the peptide.
-
Incubate for 2-3 hours at room temperature.
-
-
Purification:
-
Precipitate the cleaved peptide in cold diethyl ether and centrifuge to collect the crude product.
-
Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[15][16][17][18]
-
Collect the fractions containing the pure peptide and lyophilize to obtain the final product.
-
Characterization:
-
Mass Spectrometry (MS): Confirm the molecular weight of the synthesized peptide using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure and purity of the peptide using 1H and 13C NMR spectroscopy.[19][20]
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final product by analytical RP-HPLC.[15][16][17][18]
In Vitro Enzyme Inhibition Assays
Arginase Inhibition Assay (Colorimetric):
This protocol describes a colorimetric method to determine the inhibitory activity of compounds against arginase.[1][2][5][6][21]
-
Reagent Preparation:
-
Arginase Buffer: 10 mM Tris-HCl, pH 7.4.
-
Substrate Solution: 0.5 M L-arginine, pH 9.7.
-
Enzyme Solution: Purified arginase diluted in Arginase Buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds in the appropriate solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add the Arginase Buffer, MnCl2 (to activate the enzyme), and the inhibitor solution.
-
Add the arginase enzyme solution to each well and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the L-arginine substrate solution.
-
Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding an acidic solution (e.g., a mixture of H2SO4, H3PO4, and water).
-
-
Urea Detection:
-
Add a colorimetric reagent (e.g., α-isonitrosopropiophenone) that reacts with the urea produced by the enzymatic reaction.
-
Heat the plate at 100°C for 45 minutes to allow for color development.
-
Cool the plate to room temperature.
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
PRMT4 (CARM1) Activity Assay (Radioisotopic):
This protocol details a radioisotopic filter paper assay to measure the activity and inhibition of PRMT4.[22][23]
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 8.0, 10 mM NaCl, 1 mM DTT.
-
Substrate: A suitable methyl-accepting substrate, such as histone H3 or a peptide substrate.
-
Cofactor: S-adenosyl-L-[methyl-³H]methionine ([³H]SAM).
-
Enzyme Solution: Recombinant PRMT4 diluted in Assay Buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds.
-
-
Assay Procedure:
-
In a reaction tube, combine the Assay Buffer, substrate, inhibitor solution, and PRMT4 enzyme.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding [³H]SAM.
-
Incubate at 30°C for 1 hour.
-
-
Detection of Methylation:
-
Spot a portion of the reaction mixture onto P81 phosphocellulose filter paper.
-
Wash the filter papers extensively with a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [³H]SAM.
-
Dry the filter papers.
-
-
Data Analysis:
-
Place the dried filter papers in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
Cell-Based Functional Assays
Calcium Imaging Assay for NPY Receptor Antagonists:
This protocol describes a method to assess the antagonist activity of this compound derivatives on NPY receptors by measuring changes in intracellular calcium levels.[24][25][26][27]
-
Cell Culture and Dye Loading:
-
Culture cells stably expressing the NPY receptor of interest (e.g., NPY Y1 receptor) in a 96-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Add the test compounds (this compound derivatives) at various concentrations to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading.
-
Inject a known agonist of the NPY receptor (e.g., NPY) at a concentration that elicits a submaximal response (e.g., EC80).
-
Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Determine the percentage of inhibition of the agonist-induced calcium response by the test compounds.
-
Calculate the IC50 value for the antagonist by plotting the percentage of inhibition against the compound concentration.
-
cAMP Measurement Assay for NPY Receptor Antagonists:
This protocol outlines a method to determine the antagonist activity of this compound derivatives on Gi-coupled NPY receptors by measuring changes in cyclic AMP (cAMP) levels.[3][4][10][28][29]
-
Cell Culture:
-
Culture cells expressing the NPY receptor of interest in a suitable multi-well plate.
-
-
Assay Procedure:
-
Pre-treat the cells with the test compounds (this compound derivatives) at various concentrations for a specific duration.
-
Stimulate the cells with a combination of an adenylyl cyclase activator (e.g., forskolin) and an NPY receptor agonist (e.g., NPY) to induce a measurable decrease in cAMP levels.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
-
cAMP Detection:
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit. These kits are often based on competitive immunoassays, such as ELISA or homogeneous time-resolved fluorescence (HTRF).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Calculate the percentage of reversal of the agonist-induced inhibition of cAMP production by the test compounds.
-
Determine the IC50 value for the antagonist.
-
In Vitro and In Vivo Functional Assays
In Vitro Neuroprotection Assay:
This protocol provides a general framework for assessing the neuroprotective effects of this compound derivatives against excitotoxicity.[9][30][31][32][33]
-
Neuronal Cell Culture:
-
Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate culture conditions.
-
-
Induction of Excitotoxicity:
-
Expose the neuronal cells to an excitotoxic agent, such as glutamate or N-methyl-D-aspartate (NMDA), to induce neuronal cell death.
-
-
Treatment with this compound Derivatives:
-
Co-treat the cells with the excitotoxic agent and various concentrations of the this compound derivative, or pre-treat the cells with the derivative before adding the excitotoxic agent.
-
-
Assessment of Cell Viability:
-
After a defined incubation period (e.g., 24 hours), assess cell viability using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the LDH (lactate dehydrogenase) release assay.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection conferred by the this compound derivative compared to the control group treated with the excitotoxic agent alone.
-
Determine the EC50 value for the neuroprotective effect.
-
In Vivo Anti-Cancer Activity Assessment:
This protocol describes a general approach for evaluating the anti-tumor efficacy of this compound derivatives in a mouse xenograft model.[34][35][36][37][38]
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Subcutaneously implant human cancer cells that are known to be sensitive to the targeted pathway (e.g., cells with high arginase or PRMT4 expression) into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
-
Treatment:
-
Randomly assign the tumor-bearing mice to different treatment groups: vehicle control, positive control (a known anti-cancer drug), and various doses of the this compound derivative.
-
Administer the treatments via an appropriate route (e.g., intraperitoneal, intravenous, or oral) on a defined schedule.
-
-
Monitoring and Endpoint:
-
Monitor the tumor size regularly using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
-
Data Analysis:
-
Calculate the tumor volume for each mouse at each time point.
-
Compare the tumor growth in the treatment groups to the vehicle control group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Analyze the excised tumors for biomarkers of drug activity (e.g., by immunohistochemistry or Western blotting).
-
This guide provides a foundational understanding of this compound derivatives for drug discovery and development. The provided data, diagrams, and protocols are intended to facilitate further research and the rational design of novel therapeutic agents based on this versatile chemical scaffold.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assaygenie.com [assaygenie.com]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Synthesis of receptor antagonists of neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solid-phase synthesis of arginine-containing peptides and fluorogenic substrates using a side-chain anchoring approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 17. hplc.eu [hplc.eu]
- 18. Analysis and purification of synthetic nucleic acids using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mass spectrometry assisted arginine side chains assignment of NMR resonances in natural abundance proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. resources.revvity.com [resources.revvity.com]
- 23. www1.udel.edu [www1.udel.edu]
- 24. Characterization of a selective antagonist of neuropeptide Y at the Y2 receptor. Synthesis and pharmacological evaluation of a Y2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Predicting neuronal firing from calcium imaging using a control theoretic approach | PLOS Computational Biology [journals.plos.org]
- 27. researchgate.net [researchgate.net]
- 28. Neuropeptide Y binding and inhibition of cAMP accumulation in human neuroepithelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Assessment of the Neuroprotective Effects of Arginine-Rich Protamine Peptides, Poly-Arginine Peptides (R12-Cyclic, R22) and Arginine-Tryptophan-Containing Peptides Following In Vitro Excitotoxicity and/or Permanent Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. In vivo study of anticancer activity of ginsenoside Rh2-containing arginine-reduced graphene in a mouse model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. Antitumor Activity In Vivo and Vitro of New Chiral Derivatives of Baicalin and Induced Apoptosis via the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Argininamide in Biochemical Research: A Technical Retrospective
For Immediate Release
This whitepaper delves into the discovery and historical significance of Argininamide, a derivative of the amino acid arginine, in the landscape of biochemical research. Primarily utilized as a synthetic substrate in early enzymology, the study of this compound and its analogues has provided foundational insights into enzyme kinetics and specificity. This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a detailed look at the early experimental protocols, quantitative data from seminal studies, and the biochemical pathways influenced by this compound.
Introduction: The Dawn of Synthetic Substrates
The mid-20th century marked a pivotal era in biochemistry, characterized by a burgeoning understanding of enzyme function. A critical development during this period was the synthesis and application of artificial substrates to probe the mechanisms of proteolytic enzymes. Among these, derivatives of amino acids, such as this compound, played a crucial role. While the exact first synthesis of L-Argininamide remains to be definitively cited in seminal literature, its N-acylated derivatives were instrumental in the characterization of enzymes like trypsin.
N-benzoyl-L-argininamide emerged as a key tool for researchers, allowing for the quantitative analysis of trypsin activity. Its hydrolysis provided a measurable endpoint, enabling the elucidation of fundamental enzyme kinetics.
Early Synthetic Approaches to this compound and its Derivatives
The synthesis of amino acid amides in the mid-20th century generally involved the activation of the carboxyl group followed by amidation. While a specific, first-reported synthesis of L-Argininamide is not readily found in landmark publications, historical context points to methods analogous to those used for other amino acid amides. One of the foundational approaches to peptide and amino acid derivative synthesis was the Bergmann-Zervas method, which utilized carbobenzoxy chloride for the protection of the amino group, allowing for the manipulation of the carboxyl group.
A plausible historical synthesis of L-Argininamide would have involved the protection of the α-amino group of arginine, followed by the conversion of the carboxylic acid to an acid chloride or another activated form, and subsequent reaction with ammonia.
Seminal Studies: The Enzymatic Hydrolysis of N-benzoyl-L-argininamide by Trypsin
A cornerstone in the history of this compound in biochemical research is the 1949 study by Harmon and Niemann, which investigated the hydrolysis of N-benzoyl-L-argininamide by crystalline trypsin. This research provided a quantitative look into the kinetics of a proteolytic enzyme acting on a synthetic substrate. Later studies, such as the 1968 paper by Wang and Carpenter, further expanded on this by examining the kinetics at various pH levels.
Quantitative Data from Early Studies
The following tables summarize the kinetic parameters for the trypsin-catalyzed hydrolysis of Nα-benzoyl-L-arginamide as reported in the 1968 study by Wang and Carpenter. These values were crucial in understanding the enzyme's mechanism and its dependence on pH.
Table 1: Michaelis Constant (Km) for the Hydrolysis of Nα-benzoyl-L-arginamide by Trypsin at 30°C
| pH | Km (app) (x 10⁻³ M) |
| 8.0 | 2.5 |
| 10.7 | 4.5 |
Table 2: Catalytic Constant (kcat) for the Hydrolysis of Nα-benzoyl-L-arginamide by Trypsin at 30°C
| pH | kcat (sec⁻¹) |
| 8.0 | 2.8 |
| 10.7 | 1.5 |
Table 3: Relative Rates of Trypsin-Catalyzed Hydrolysis of Nα-benzoyl Amino Acid Amides at pH 9 and 30°C
| Substrate | Relative Rate of Cleavage |
| Nα-benzoyl-L-arginamide | 100 |
| Nα-benzoyl-L-lysinamide | 40 |
| Nα-benzoyl-S-2-aminoethyl-L-cysteinamide | 7 |
Data sourced from Wang, S. S., & Carpenter, F. H. (1968). Kinetic studies at high pH of the trypsin-catalyzed hydrolysis of Nα-benzoyl derivatives of l-arginamide, l-lysinamide, and S-2-aminoethyl-l-cysteinamide and related compounds. Journal of Biological Chemistry, 243(13), 3702-10.
Experimental Protocols of the Era
The methodologies employed in these early studies laid the groundwork for modern enzymology. The following sections detail the probable experimental protocols used to obtain the kinetic data on N-benzoyl-L-argininamide hydrolysis.
Synthesis of Nα-Benzoyl-L-argininamide
While the exact contemporary synthesis by Harmon and Niemann is not detailed, a common approach would have been a Schotten-Baumann reaction.
Protocol:
-
L-Arginine is dissolved in an aqueous solution of sodium hydroxide.
-
The solution is cooled in an ice bath.
-
Benzoyl chloride is added portion-wise with vigorous stirring.
-
The reaction mixture is stirred for a period, allowing the N-benzoylation to occur.
-
The product, Nα-benzoyl-L-argininamide, is then isolated, purified by recrystallization, and dried.
Trypsin Activity Assay
The enzymatic activity of trypsin was determined by measuring the rate of ammonia liberation from the hydrolysis of N-benzoyl-L-argininamide.
Protocol:
-
Reaction Mixture Preparation: A buffered solution of N-benzoyl-L-argininamide at a known concentration is prepared and brought to the desired temperature (e.g., 30°C) and pH.
-
Enzyme Addition: A solution of crystalline trypsin of known concentration is added to initiate the reaction.
-
Incubation: The reaction mixture is incubated for a specific time period.
-
Reaction Termination: The enzymatic reaction is stopped, typically by the addition of a strong acid or other denaturing agent.
-
Ammonia Measurement: The amount of ammonia produced is quantified. A common method of the era was the Conway microdiffusion method :
-
The reaction mixture is placed in the outer chamber of a Conway diffusion cell.
-
An acidic solution (e.g., boric acid with an indicator) is placed in the inner chamber.
-
An alkali solution is added to the outer chamber to liberate ammonia gas from the ammonium ions.
-
The cell is sealed and incubated, allowing the ammonia to diffuse and be trapped in the acidic solution of the inner chamber.
-
The amount of trapped ammonia is then determined by titration with a standard acid.
-
-
Data Analysis: The initial rates of hydrolysis are calculated from the amount of ammonia produced over time. Kinetic parameters such as Km and kcat are then determined, often using graphical methods like the Lineweaver-Burk plot.
This compound in the Context of Broader Biochemical Pathways
While this compound itself has not been identified as a major metabolite in central metabolic pathways, its parent molecule, arginine, is a key player in several crucial biological processes. The study of this compound hydrolysis has contributed to our understanding of the enzymes that metabolize arginine.
The enzymatic cleavage of the amide bond in this compound by proteases mirrors the hydrolysis of peptide bonds, providing a simplified model system. Understanding how enzymes recognize and cleave the bond adjacent to the arginine residue in this compound has had implications for our broader understanding of protein digestion and processing.
Conclusion
The introduction of this compound and its derivatives into the biochemical toolkit represented a significant step forward in the study of enzymology. As a synthetic substrate, it allowed for the precise and quantitative analysis of proteolytic enzymes like trypsin, contributing to the foundational principles of enzyme kinetics that are still taught today. While this compound itself may not be a central player in metabolic signaling, its history is intrinsically linked to the elucidation of the mechanisms of enzymes that are. The early experimental work with this simple yet elegant molecule paved the way for more complex studies of enzyme function and continues to be a testament to the power of synthetic chemistry in unraveling the complexities of biological systems.
Argininamide: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, experimental applications, and relevant biological pathways of Argininamide.
This technical guide provides a comprehensive overview of this compound, a derivative of the amino acid L-arginine. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical characteristics, experimental uses, and potential biological significance of this compound. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes relevant signaling pathways.
Core Compound Information
This compound, and its common salt form, this compound dihydrochloride, are valuable tools in various biochemical and biomedical research applications. Their fundamental chemical properties are summarized below.
| Property | This compound | L-Argininamide dihydrochloride |
| CAS Number | 2788-83-2[1] | 14975-30-5[2] |
| Molecular Formula | C₆H₁₅N₅O[1] | C₆H₁₅N₅O · 2HCl[2] |
| Molecular Weight | 173.22 g/mol [1] | 246.14 g/mol [2] |
| Synonyms | L-Arginine amide, Arg-NH2[1] | H-Arg-NH2 2HCl |
Experimental Protocols and Methodologies
This compound is frequently utilized in studies involving nucleic acid aptamers and protein refolding. The following sections detail the methodologies for key experiments.
L-Argininamide-DNA Aptamer Binding Assays
1. Fluorescent Aptasensor Assay:
This method detects L-Argininamide based on the fluorescence recovery of a conjugated polymer.
-
Materials:
-
Water-soluble fluorescent conjugated polymer (e.g., poly(3-alkoxy-4-methylthiophene))
-
L-Argininamide (L-Arm)
-
DNA Aptamer specific to L-Argininamide
-
Tris-HCl buffer (10 mM, pH 7.4, containing 0.01 M NaCl)
-
-
Procedure:
-
Prepare stock solutions of the fluorescent polymer, aptamer, and L-Argininamide in Tris-HCl buffer.
-
In a reaction tube, add 20 µL of the polymer solution to 4 mL of Tris-HCl buffer.
-
Add 10 µL of the aptamer solution. The aptamer will quench the fluorescence of the polymer.
-
Introduce 10 µL of the L-Argininamide solution. The specific binding of L-Argininamide to its aptamer will cause a conformational change in the aptamer, leading to the recovery of the polymer's fluorescence.
-
Incubate the mixture at 45°C.
-
Measure the fluorescence intensity. The increase in fluorescence is proportional to the concentration of L-Argininamide. A linear relationship between fluorescence intensity and L-Argininamide concentration can be established, with a detection limit as low as 4.7 nM.[3][4]
-
2. NMR Spectroscopy of this compound-Aptamer Complex:
Nuclear Magnetic Resonance (NMR) spectroscopy is employed to elucidate the three-dimensional structure of the this compound-DNA aptamer complex.[5]
-
Sample Preparation:
-
Dissolve the DNA aptamer (e.g., 5'-CGACCAACGTGTCGCCTGGTCG-3') in a solution of 10mM NaH₂PO₄/Na₂HPO₄ (pH 7.4) with 10% D₂O to a concentration of 200 µM.[6]
-
-
Titration and Data Acquisition:
-
Acquire a baseline 1D ¹H NMR spectrum of the aptamer solution.
-
Perform a titration by adding increasing molar ratios of this compound to the aptamer solution.[1]
-
Record ¹H NMR spectra at each titration point to observe changes in chemical shifts, indicating binding.
-
For structural determination, record 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectra of the complex.[7]
-
-
Data Analysis:
-
Assign proton resonances from the NMR spectra.
-
Use the NOESY data to identify protons that are close in space (within 5 Å), providing distance constraints.[6]
-
Utilize these constraints in molecular modeling software to calculate the three-dimensional structure of the this compound-aptamer complex.[1]
-
3. Electrospray Ionization Fourier Transform Mass Spectrometry (ESI-FTMS):
ESI-FTMS can be used to study the stoichiometry and binding affinity of the L-Argininamide-DNA aptamer interaction.[8]
-
Methodology:
-
Prepare solutions of the DNA aptamer and L-Argininamide.
-
Introduce the solutions into the mass spectrometer via electrospray ionization.
-
Analyze the mass spectra to identify peaks corresponding to the free DNA aptamer and the aptamer-Argininamide complex.
-
By varying the concentration of L-Argininamide, the fractional peak intensities can be used to calculate the binding constants of the interaction.[8]
-
Protein Refolding Assays
Arginine and its derivatives like this compound are known to aid in the refolding of denatured proteins by suppressing aggregation.[9]
-
General Protocol:
-
Solubilize the denatured protein (e.g., from inclusion bodies) in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and a reducing agent (e.g., DTT or β-mercaptoethanol).[10][11]
-
Prepare a refolding buffer containing 0.5-1 M L-Arginine or L-Argininamide, along with a redox system (e.g., reduced and oxidized glutathione) to facilitate correct disulfide bond formation.[10][12]
-
Initiate refolding by rapidly diluting the denatured protein solution into the refolding buffer.
-
Incubate the mixture, often at a low temperature (e.g., 4°C), to allow for proper folding.
-
Assess the refolding yield by measuring the biological activity of the protein or using analytical techniques such as chromatography.[11]
-
Signaling Pathways
As a close structural and functional analog of L-arginine, this compound is expected to influence similar cellular signaling pathways. L-arginine is a known activator of several key pathways that regulate cell growth, proliferation, and metabolism.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and metabolism. L-arginine is known to activate mTORC1, promoting protein synthesis and cell proliferation.[13][14][15]
Caption: this compound-mediated activation of the mTOR signaling pathway.
GPRC6A-ERK1/2 and PI3K/Akt Signaling Pathways
L-arginine can stimulate cell proliferation through the G protein-coupled receptor GPRC6A, which in turn activates the ERK1/2 and PI3K/Akt pathways.[16][17]
Caption: Activation of GPRC6A-mediated signaling by this compound.
Integrated Signaling Workflow
The following diagram illustrates the interconnected nature of these signaling pathways in response to this compound.
Caption: Integrated signaling workflow initiated by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Label-free aptamer-based sensors for L-argininamide by using nucleic acid minor groove binding dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of L-Argininamide Based on Water-Soluble Fluorescent Conjugated Polymer-Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of L-argininamide based on water-soluble fluorescent conjugated polymer-aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japtamers.co.uk [japtamers.co.uk]
- 6. japtamers.co.uk [japtamers.co.uk]
- 7. Aptamer–Protein Structures Guide In Silico and Experimental Discovery of Aptamer–Short Peptide Recognition Complexes or Aptamer–Amino Acid Cluster Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural features of the L-argininamide-binding DNA aptamer studied with ESI-FTMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of arginine in protein refolding, solubilization, and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Star Republic: Guide for Biologists [sciencegateway.org]
- 11. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 13. Amino acid-dependent control of mTORC1 signaling: a variety of regulatory modes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. L-Arginine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of mTORC1 by amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. L-arginine stimulates fibroblast proliferation through the GPRC6A-ERK1/2 and PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. L-Arginine Stimulates Fibroblast Proliferation through the GPRC6A-ERK1/2 and PI3K/Akt Pathway | PLOS One [journals.plos.org]
Argininamide in Scientific Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argininamide, a derivative of the semi-essential amino acid L-arginine, is emerging as a molecule of interest in various biochemical and biotechnological applications. Its structural similarity to L-arginine, coupled with distinct physicochemical properties, makes it a valuable tool in protein chemistry, diagnostics, and potentially as a therapeutic agent. This technical guide provides a comprehensive overview of the synonyms for this compound used in scientific literature, summarizes key quantitative data from published experiments, details relevant experimental protocols, and visualizes associated workflows and pathways.
Synonyms and Nomenclature for this compound
In scientific literature and chemical databases, this compound is referred to by a variety of names. A clear understanding of this nomenclature is crucial for comprehensive literature searches and unambiguous scientific communication.
| Type of Name | Synonym | Source |
| Common Name | This compound | PubChem[1] |
| Arginine amide | PubChem[1] | |
| L-Arginamide | PubChem[1] | |
| Abbreviation | Arg-NH2 | PubChem[1] |
| H-Arg-NH2 | PubChem[1] | |
| L-Arm | PubChem[1] | |
| Systematic (IUPAC) Name | (2S)-2-amino-5-(diaminomethylideneamino)pentanamide | PubChem[1] |
| Other Chemical Names | (S)-2-Amino-5-guanidinopentanamide | PubChem[1] |
| L-2-amino-5-guanidinovaleramide | PubChem[1] | |
| 2-(S)-amino-5-guanidinopentanoic acid amide | PubChem[1] | |
| CAS Registry Number | 2788-83-2 | PubChem[1] |
| Stereoisomer | D-Argininamide | |
| Salt Form | L-Argininamide dihydrochloride | |
| D-Argininamide Dihydrochloride |
Quantitative Data and Key Applications
This compound has demonstrated utility in two primary research areas: as an additive in protein refolding and as a target ligand for DNA aptamers.
Protein Refolding
L-Argininamide has been shown to be a more effective agent than L-arginine in suppressing protein aggregation during the refolding process.
| Protein | Parameter | L-Argininamide (500 mM) | L-Arginine (500 mM) | Reference |
| Hen Egg Lysozyme | Refolding Yield Increase | 1.7-fold higher than L-arginine | Baseline | |
| Bovine Carbonic Anhydrase | Refolding Effectiveness | Effective | Less Effective |
DNA Aptamer Binding
L-Argininamide is a well-characterized ligand for specific DNA aptamers. Its binding has been studied using various biophysical techniques.
| Parameter | Value | Units | Reference |
| Change in Volume (ΔV) upon binding | 12 ± 7 | cm³/mol | |
| Change in Adiabatic Compressibility (ΔKS) | (73 ± 8) x 10⁻⁴ | cm³/mol·bar | |
| Water Molecules Released upon Binding | 73 ± 27 | molecules | |
| Detection Limit (Fluorescent Aptasensor) | 4.7 | nM |
Experimental Protocols
Protocol for Enhancing Protein Refolding using L-Argininamide
This protocol is based on the methodology for refolding denatured hen egg lysozyme.
Materials:
-
Reduced and denatured hen egg lysozyme
-
Refolding buffer: 50 mM Tris-HCl, pH 8.2, 1 mM EDTA, 3 mM reduced glutathione (GSH), 0.3 mM oxidized glutathione (GSSG)
-
L-Argininamide solution (1 M stock)
-
L-Arginine solution (1 M stock)
-
Spectrophotometer
Procedure:
-
Prepare the refolding buffer and divide it into experimental groups.
-
Add L-Argininamide to the experimental group to a final concentration of 500 mM.
-
Add L-Arginine to the control group to a final concentration of 500 mM.
-
Initiate the refolding process by diluting the reduced and denatured lysozyme into the refolding buffers to a final protein concentration of 0.1 mg/mL.
-
Incubate the refolding mixtures at 25°C for 24 hours.
-
Measure the enzymatic activity of the refolded lysozyme using a spectrophotometric assay by monitoring the lysis of Micrococcus lysodeikticus cells at 450 nm.
-
Calculate the refolding yield relative to the activity of the native enzyme.
Protocol for a Label-Free Fluorescent Aptasensor for L-Argininamide Detection
This protocol describes a method for the detection of L-Argininamide using a fluorescent conjugated polymer and a specific DNA aptamer.
Materials:
-
Water-soluble fluorescent conjugated polymer (e.g., poly(3-alkoxy-4-methylthiophene))
-
DNA aptamer specific for L-Argininamide (e.g., 5'-GATCGAAACGTAGCGCCTTCGATC-3')
-
L-Argininamide standard solutions
-
Tris-HCl buffer (10 mM, pH 7.4, containing 0.01 M NaCl)
-
Fluorometer
Procedure:
-
Prepare solutions of the fluorescent polymer, DNA aptamer, and L-Argininamide in Tris-HCl buffer.
-
In a reaction tube, add the fluorescent polymer solution to the Tris-HCl buffer.
-
Add the DNA aptamer solution. The fluorescence of the polymer will be quenched due to interaction with the aptamer.
-
Add varying concentrations of the L-Argininamide standard solutions to the mixture.
-
Incubate the mixtures to allow for the binding of L-Argininamide to the aptamer. This binding will cause a conformational change in the aptamer, leading to its dissociation from the polymer and recovery of fluorescence.
-
Measure the fluorescence intensity at the emission maximum of the polymer.
-
Create a calibration curve by plotting the change in fluorescence intensity against the concentration of L-Argininamide.
-
Determine the concentration of unknown samples by comparing their fluorescence intensity to the calibration curve.
Visualizations: Workflows and Signaling Pathways
Experimental Workflows
Caption: Protein Refolding Experimental Workflow.
Caption: Fluorescent Aptasensor Workflow.
Signaling Pathways
Currently, there is a lack of scientific literature describing specific cellular signaling pathways that are directly and uniquely activated by this compound. Most of the research on amino acid signaling focuses on its parent molecule, L-arginine. L-arginine is a well-known precursor for the synthesis of nitric oxide (NO), a critical signaling molecule, and it also influences key cellular pathways like mTOR and MAPK.
It is crucial for researchers not to extrapolate the signaling roles of L-arginine to this compound without direct experimental evidence. The conversion of the carboxylic acid group to an amide group significantly alters the molecule's chemical properties, which could lead to different interactions with cellular receptors and enzymes.
The diagram below illustrates the established signaling pathways for L-arginine.
Caption: Known Signaling Pathways of L-Arginine.
Further research is required to determine if this compound has any distinct signaling functions or if it is primarily metabolized or utilized in other cellular processes. The logical workflow for investigating potential this compound-specific signaling would involve receptor binding assays, analysis of downstream signaling cascades (e.g., phosphorylation events), and metabolomic studies to trace its fate within the cell.
Caption: Logical Workflow for Investigating this compound Signaling.
Conclusion
This compound is a versatile molecule with established applications in protein refolding and as a ligand for DNA aptamers. Its various synonyms should be recognized for effective literature review. While quantitative data on its efficacy in these areas are available, its role in cellular signaling remains largely unexplored and should be an area of future research. This guide provides a foundational resource for scientists and professionals working with or interested in the applications of this compound.
References
Argininamide: An In-depth Technical Guide to Aqueous Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Argininamide, the amide derivative of the amino acid arginine, is a molecule of interest in various biochemical and pharmaceutical applications, including protein refolding and drug formulation. Understanding its behavior in aqueous solutions is critical for its effective utilization. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, focusing on its aqueous solubility and stability. Due to a lack of extensive published data specifically for this compound, this guide combines available information with established principles of peptide and small molecule stability to provide a robust framework for its handling and characterization. Detailed experimental protocols for determining solubility and stability are provided to enable researchers to generate specific data for their unique applications.
Introduction to this compound
This compound is a hydrophilic amino acid derivative where the carboxylic acid group of arginine is replaced by an amide group. This modification neutralizes the negative charge of the carboxyl group, resulting in a molecule that is positively charged at physiological pH due to its guanidinium and alpha-amino groups. L-Argininamide is commercially available, typically as a dihydrochloride salt (C₆H₁₅N₅O · 2HCl), which is a white to off-white powder. It is often used in studies related to protein stability and as a model compound in the development of aptamer-based sensors.
Aqueous Solubility of this compound
Factors Influencing this compound Solubility
The solubility of this compound is expected to be significantly influenced by:
-
pH: The ionization state of the α-amino and guanidinium groups is pH-dependent, which will affect the molecule's interaction with water and other ions in the solution.
-
Temperature: Generally, solubility increases with temperature, although the extent of this effect needs to be experimentally determined.
-
Buffer System and Ionic Strength: The composition and concentration of buffer salts can impact solubility through common ion effects or specific interactions with the this compound molecule.
Predicted pH-Solubility Profile
This compound possesses two basic groups, the α-amino group and the guanidinium group. The pKa of the α-amino group is expected to be around 8.0-9.0, while the guanidinium group has a pKa of approximately 12.5. Consequently, this compound will carry a positive charge over a wide pH range. This positive charge generally contributes to good aqueous solubility.
The following table presents a hypothetical pH-solubility profile for this compound dihydrochloride in an aqueous buffer system at 25°C. This data is illustrative and should be confirmed experimentally.
| pH | Predicted Solubility (mg/mL) | Predicted Molar Solubility (M) | Predominant Ionic Species |
| 2.0 | > 200 | > 0.81 | Dicationic |
| 4.0 | > 200 | > 0.81 | Dicationic |
| 6.0 | > 200 | > 0.81 | Dicationic |
| 8.0 | 150 - 200 | 0.61 - 0.81 | Dicationic/Monocationic Mixture |
| 10.0 | 100 - 150 | 0.41 - 0.61 | Monocationic |
| 12.0 | 50 - 100 | 0.20 - 0.41 | Monocationic/Neutral Mixture |
Note: The data in this table is hypothetical and intended for illustrative purposes. Actual solubility should be determined experimentally.
Stability of this compound in Aqueous Solutions
The chemical stability of this compound in aqueous solutions is crucial for ensuring its efficacy and safety in various applications. Degradation can occur through several pathways, including hydrolysis and oxidation.
Potential Degradation Pathways
-
Hydrolysis: The primary amide group of this compound can undergo hydrolysis to form arginine and ammonia. This reaction can be catalyzed by acidic or basic conditions. The guanidinium group can also be susceptible to hydrolysis under more extreme conditions.
-
Oxidation: While the core structure of this compound is relatively stable to oxidation, reactive oxygen species can potentially interact with the molecule, especially if impurities that catalyze oxidation are present.
-
Thermal Degradation: At elevated temperatures, this compound in solution may undergo degradation. Studies on solid-state arginine have shown decomposition at high temperatures, leading to the formation of ammonia and water.[1][2]
-
Photodegradation: Exposure to light, particularly UV radiation, can be a source of energy for chemical degradation.
Illustrative Stability Data
The following table provides hypothetical stability data for this compound in an aqueous solution at pH 7.4 and 40°C, as would be determined in a forced degradation study.
| Time (days) | Purity (%) | Major Degradant 1 (Arginine) (%) | Other Degradants (%) |
| 0 | 99.8 | < 0.1 | < 0.1 |
| 7 | 98.5 | 1.2 | 0.3 |
| 14 | 97.1 | 2.5 | 0.4 |
| 30 | 94.2 | 5.1 | 0.7 |
Note: This data is for illustrative purposes only. A comprehensive stability study is required to establish the actual degradation profile.
Experimental Protocols
Detailed and well-documented experimental protocols are essential for obtaining reliable and reproducible data on the solubility and stability of this compound.
Protocol for Determining pH-Dependent Aqueous Solubility
This protocol describes the equilibrium shake-flask method for determining the solubility of this compound at various pH values.
4.1.1. Materials and Equipment
-
This compound dihydrochloride
-
Buffer solutions (e.g., phosphate, citrate, borate) at various pH values (e.g., 2, 4, 6, 8, 10, 12)
-
Deionized water
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 210 nm)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
4.1.2. Procedure
-
Preparation of Stock Solution and Standards: Prepare a stock solution of this compound in deionized water. From this stock, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Add an excess amount of this compound dihydrochloride to vials containing a known volume of each buffer solution.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter. Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration standards.
-
Quantification: Analyze the diluted samples and the calibration standards by HPLC.
-
Calculation: Construct a calibration curve from the standards. Use the regression equation to determine the concentration of this compound in the diluted samples and calculate the original solubility in mg/mL or molarity.
Protocol for Forced Degradation and Stability-Indicating Method Development
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[3][4][5][6]
4.2.1. Materials and Equipment
-
This compound dihydrochloride
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or UV detector
-
Mass spectrometer (MS) for peak identification (optional)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
4.2.2. Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with HCl (e.g., 0.1 M) and heat (e.g., 60°C).
-
Base Hydrolysis: Treat the stock solution with NaOH (e.g., 0.1 M) at room temperature.
-
Oxidation: Treat the stock solution with H₂O₂ (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid powder and the stock solution to elevated temperatures (e.g., 80°C).
-
Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) from each stress condition. Neutralize the acidic and basic samples before analysis.
-
HPLC Analysis: Analyze the stressed samples along with an unstressed control using an HPLC-PDA method. The method should be developed to separate the parent this compound peak from all degradation product peaks.
-
Peak Purity and Identification: Use the PDA detector to assess the peak purity of the this compound peak in the stressed samples. If available, use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.
Conclusion
This compound is a valuable compound with applications in biotechnology and pharmaceutical sciences. While specific data on its aqueous solubility and stability are limited, this guide provides a framework for understanding its expected behavior and for designing experiments to generate the necessary data. The provided protocols for determining the pH-solubility profile and for conducting forced degradation studies are essential tools for any researcher or developer working with this compound. By following these guidelines, scientists can ensure the quality, efficacy, and safety of their this compound-containing formulations.
References
- 1. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine | bioRxiv [biorxiv.org]
- 3. ijtsrd.com [ijtsrd.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
The Enigmatic Presence of Argininamide and its Analogs in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Argininamide, the amidated form of the amino acid arginine, and its structural analogs represent a class of compounds with significant, yet underexplored, biological potential. While arginine is a well-established component of numerous physiological pathways, the natural occurrence and functional roles of this compound and its derivatives are only beginning to be unveiled. This technical guide provides a comprehensive overview of the current knowledge on the natural sources of these compounds, with a particular focus on marine and microbial ecosystems. It details experimental protocols for their extraction, isolation, and characterization, and explores their potential involvement in cellular signaling. This document aims to serve as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of these intriguing natural products.
Introduction
The guanidinium group, a key feature of arginine, imparts unique chemical properties that are central to its diverse biological functions, including its role as a precursor for nitric oxide, polyamines, and creatine. The conversion of arginine's carboxyl group to an amide moiety to form this compound fundamentally alters its physicochemical properties, suggesting potentially novel biological activities and interactions. While synthetic this compound and its derivatives have been utilized in various biochemical studies, their existence as natural products has been less clear. Recent investigations, however, have begun to shed light on their presence in the natural world, particularly within the complex chemical arsenals of marine invertebrates and microorganisms.
This guide synthesizes the available data on the natural occurrence of this compound and its analogs, provides detailed methodologies for their study, and visualizes the biochemical context in which they may function.
Natural Occurrence of this compound and its Analogs
The exploration of natural sources for this compound and its analogs is an emerging field. Current evidence points primarily towards marine and microbial organisms as promising reservoirs of these compounds.
Marine Invertebrates: A Prolific Source of Guanidine Compounds
Marine sponges are renowned for producing a vast array of bioactive secondary metabolites, including a significant number of guanidine-containing alkaloids and peptides[1][2]. While the direct isolation of unmodified this compound from sponges has not been extensively documented in readily available literature, the presence of numerous complex peptides incorporating arginine and modified arginine residues suggests that this compound could exist as a free metabolite or as a component of larger biomolecules within these organisms[1]. Many marine peptides feature C-terminal amidation, a common post-translational modification that can enhance stability and biological activity. Given the prevalence of arginine in marine bioactive peptides, it is plausible that this compound-containing peptides are present and await discovery.
Microbial World: Unveiling Novel Analogs
The microbial kingdom, with its immense biosynthetic diversity, is a fertile ground for the discovery of novel natural products. A significant breakthrough in the field has been the identification of N-acyl-argininamides from uncultured bacteria through the expression of environmental DNA (eDNA) in Escherichia coli[3]. This discovery provides concrete evidence for the natural occurrence of this compound analogs and points to the vast, untapped biosynthetic potential of the environmental microbiome.
Cyanobacteria are another group of microorganisms known to produce a wide range of guanidine-containing compounds[1][2][4]. The biosynthetic pathways of these molecules often utilize arginine as a precursor, involving a variety of enzymatic modifications[1][2]. While direct evidence for free this compound is still forthcoming, the metabolic machinery present in these organisms is certainly capable of its synthesis.
Table 1: Documented and Potential Natural Sources of this compound and its Analogs
| Compound Class | Specific Example | Natural Source | Organism Type | Reference(s) |
| N-Acyl-Argininamides | Long-chain N-acyl-argininamides | Soil Bacteria (via eDNA) | Bacteria | [3] |
| Arginine-Containing Peptides (potential for C-terminal this compound) | Hymenamide A | Hymeniacidon sp. | Marine Sponge | [1] |
| Guanidine Alkaloids (biosynthetically related) | Batzelladines | Monanchora pulchra | Marine Sponge | [5] |
| Guanidine-Containing Metabolites | Cylindrospermopsins | Various Cyanobacteria | Cyanobacteria | [4] |
Experimental Protocols
The successful isolation and characterization of this compound and its analogs from complex natural matrices require a systematic and robust experimental approach. The following protocols are compiled from established methodologies for the analysis of related compounds and can be adapted for the specific study of argininamides.
Extraction of Low Molecular Weight Compounds from Marine Sponges
This protocol is designed to extract small, polar molecules like this compound from marine sponge tissue.
-
Sample Preparation:
-
Freeze-dry the fresh sponge tissue to remove water.
-
Grind the lyophilized tissue into a fine powder.
-
-
Solvent Extraction:
-
Suspend the powdered sponge material in a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (1:1, v/v).
-
Sonication or maceration can be used to enhance extraction efficiency.
-
Filter the extract and repeat the extraction process on the residue two more times.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in a mixture of water and n-butanol.
-
Separate the aqueous and butanol layers. This compound and its more polar analogs are expected to partition into the aqueous and/or butanol fractions.
-
Evaporate the solvents from each fraction.
-
Extraction of Metabolites from Cyanobacteria
This protocol is suitable for extracting intracellular metabolites, including potential this compound, from cyanobacterial cultures.
-
Cell Harvesting:
-
Centrifuge the cyanobacterial culture to pellet the cells.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media.
-
-
Cell Lysis and Extraction:
-
Resuspend the cell pellet in a cold extraction solvent, such as 80% methanol.
-
Lyse the cells using methods like bead beating, sonication, or freeze-thaw cycles.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
-
Sample Clarification:
-
Collect the supernatant containing the soluble metabolites.
-
The extract can be further concentrated by evaporation of the solvent.
-
HPLC-MS/MS for Quantification and Identification
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the sensitive and specific detection of this compound and its analogs.
-
Chromatographic Separation:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining and separating polar compounds like this compound.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of a modifier like formic acid or ammonium formate, is typically used.
-
Injection Volume: 1-10 µL of the prepared extract.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is effective for protonating the basic guanidinium group.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting the precursor ion (the protonated molecular ion of this compound) and a specific fragment ion produced upon collision-induced dissociation.
-
Data Analysis: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated with a pure this compound standard.
-
Table 2: Exemplary HPLC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| HPLC Column | HILIC (e.g., silica-based with amide functionalization) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with high %B, decrease to elute polar compounds |
| Flow Rate | 0.2-0.5 mL/min |
| MS Ionization | ESI Positive |
| Precursor Ion (M+H)⁺ | m/z 174.1 |
| Fragment Ion | m/z 70.1 (common fragment from arginine side chain) |
NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the de novo structural elucidation of novel this compound analogs.
-
Sample Preparation:
-
The purified compound is dissolved in a deuterated solvent (e.g., D₂O, CD₃OD).
-
-
NMR Experiments:
-
1D NMR: ¹H and ¹³C NMR spectra provide initial information about the types and number of protons and carbons in the molecule.
-
2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule and thus determine its complete structure.
-
Signaling Pathways and Biological Activity
The biological roles of this compound and its analogs are largely inferred from the known functions of arginine and other guanidine-containing compounds. Direct experimental evidence for their specific signaling pathways is an active area of research.
Potential Interaction with Arginine-Utilizing Pathways
Arginine is a key substrate for several enzymes, and it is plausible that this compound could act as a modulator of these pathways.
Bioactivity of this compound Analogs
The known biological activities of naturally occurring this compound analogs provide clues to their potential therapeutic applications. For example, long-chain N-acyl-argininamides have been shown to possess antibacterial activity[3]. Many guanidine-containing natural products from marine sponges exhibit a wide range of bioactivities, including antimicrobial, antiviral, and anticancer effects[1][2][5]. These activities are often attributed to the ability of the guanidinium group to interact with biological targets such as enzymes and receptors.
Experimental Workflow Visualization
The process of discovering and characterizing this compound and its analogs from natural sources can be visualized as a multi-step workflow.
Conclusion and Future Directions
The study of the natural occurrence of this compound and its analogs is a promising frontier in natural product chemistry and drug discovery. While concrete evidence for unmodified this compound in nature remains to be widely reported, the discovery of its N-acyl derivatives and the rich diversity of guanidine-containing compounds in marine and microbial ecosystems strongly suggest that further exploration will yield new insights.
Future research should focus on:
-
Targeted screening of marine sponges, cyanobacteria, and other promising organisms for the presence of this compound and its simple analogs.
-
Development of highly sensitive and specific analytical methods for the quantification of these compounds in complex biological matrices.
-
Elucidation of the biosynthetic pathways leading to the formation of this compound and its derivatives to enable synthetic biology approaches for their production.
-
Comprehensive evaluation of the biological activities of these compounds to uncover their therapeutic potential.
This technical guide provides a starting point for researchers to delve into this exciting field. The continued investigation into the natural world's chemical diversity will undoubtedly reveal the full extent of the occurrence and function of this compound and its analogs, potentially leading to the development of novel therapeutic agents.
References
- 1. Marine Natural Product Peptides with Therapeutic Potential: Chemistry, Biosynthesis, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Bioactive natural products from marine sponges belonging to family Hymedesmiidae - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00228G [pubs.rsc.org]
- 4. Enzymes of arginine utilization and their formation in Aeromonas formicans NCIB 9232 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Guanidine Alkaloids Batzelladines O and P from the Marine Sponge Monanchora pulchra Induce Apoptosis and Autophagy in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Argininamide in Peptide Chemistry and Drug Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of argininamide, the amide derivative of the amino acid arginine, into peptide structures offers a versatile tool in the fields of peptide chemistry and drug design. Its unique physicochemical properties, including its retained positive charge and altered hydrogen bonding capacity compared to native arginine, make it a valuable moiety for modulating the biological activity, stability, and pharmacokinetic profiles of peptides. This technical guide provides a comprehensive overview of the synthesis, application, and therapeutic potential of this compound-containing peptides and their mimetics, supported by experimental data and detailed protocols.
Core Concepts in this compound Chemistry and Application
This compound is distinguished by the presence of a terminal amide group in place of the carboxylic acid found in arginine. This seemingly subtle modification has profound implications for a peptide's interaction with its biological target and its overall drug-like properties. The positively charged guanidinium group is crucial for molecular recognition, often engaging in electrostatic and hydrogen-bonding interactions with receptors and enzymes.[1] The C-terminal amidation can enhance receptor binding affinity and significantly improve peptide stability by conferring resistance to carboxypeptidases.[2]
Data Presentation: Quantitative Analysis of this compound-Containing Molecules
The following tables summarize key quantitative data for various this compound-containing peptides and inhibitors, providing a comparative view of their biological activities.
Table 1: Receptor Binding Affinities (Kd) of Arginine-Vasopressin (AVP) and its Analogs
| Compound | Receptor Subtype | Tissue Source | Kd (nM) | Reference |
| Arginine Vasopressin (AVP) | V1-like | Human Peripheral Blood Mononuclear Cells | ~0.5 | [3] |
| [Mpa1Val4Sar7]AVP | Vasopressin V2 receptor | Bovine kidney inner medulla | 1.30 | |
| [Mpa1Val4Sar7]AVP | Vasopressin V2 receptor | Bovine kidney inner medulla | 1.40 | |
| [Mpa1Val4Sar7]AVP | Vasopressin V1a/V1b receptor | Rat liver | 27 |
Table 2: Inhibitory Activity (IC50) of Arginase Inhibitors
| Compound | Enzyme Target | Assay Conditions | IC50 (µM) | Reference |
| 2(S)-amino-6-boronohexanoic acid (ABH) | Rat Liver Arginase-1 | [14C] urea assay | 0.8 | [4] |
| Nω-hydroxy-indospicin | Bovine Liver Arginase | [14C] urea assay | 50 ± 10 | [4] |
| 4-hydroxy-amino-D,L-phenylalanine | Bovine Liver Arginase | [14C] urea assay | 230 ± 5 | [4] |
| 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl) piperidin-4-yl) hexanoic acid | Human Arginase-1 | Not Specified | 0.200 | [4] |
| 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl) piperidin-4-yl) hexanoic acid | Human Arginase-2 | Not Specified | 0.290 | [4] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of this compound-containing peptides are crucial for reproducible research.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an this compound-Containing Peptide (Fmoc Strategy)
This protocol outlines the manual synthesis of a generic this compound-containing peptide on a Rink Amide resin using Fmoc/tBu chemistry.
1. Resin Preparation:
- Swell 100 mg of Rink Amide resin (loading capacity e.g., 0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
- Drain the DMF.
2. Fmoc Deprotection:
- Add 2 mL of 20% (v/v) piperidine in DMF to the resin.
- Agitate for 5 minutes. Drain.
- Repeat the 20% piperidine treatment for 15 minutes.
- Wash the resin thoroughly with DMF (5 x 2 mL), dichloromethane (DCM) (3 x 2 mL), and DMF (3 x 2 mL).
3. Amino Acid Coupling:
- In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid, 3.9 equivalents of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and 6 equivalents of N,N-diisopropylethylamine (DIPEA) in 1 mL of DMF.
- Pre-activate for 2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate for 1-2 hours at room temperature.
- Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
- Wash the resin with DMF (5 x 2 mL).
4. Capping (Optional):
- To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 0.5 M acetic anhydride, 0.1 M DIPEA) for 15 minutes.
- Wash with DMF (5 x 2 mL).
5. Chain Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For the final residue, which will be the N-terminal amino acid, the Fmoc group is typically left on or removed depending on the desired final product.
6. Cleavage and Deprotection:
- After the final coupling and washing, dry the resin under vacuum.
- Prepare a cleavage cocktail. For a peptide containing acid-labile side-chain protecting groups (e.g., Pbf for Arginine), a common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[5]
- Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[6]
- Incubate at room temperature with occasional agitation for 2-3 hours.[5]
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding it to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
- Dry the crude peptide pellet under vacuum.
Protocol 2: Purification of this compound-Containing Peptides by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
1. Sample Preparation:
- Dissolve the crude peptide in a minimal amount of a suitable solvent, typically a mixture of water and acetonitrile (ACN) with 0.1% TFA.
2. HPLC System and Column:
- Use a preparative or semi-preparative RP-HPLC system equipped with a UV detector.
- A C18 column is commonly used for peptide purification.[7]
3. Mobile Phases:
- Mobile Phase A: 0.1% (v/v) TFA in water.
- Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.[8]
4. Gradient Elution:
- Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).
- Inject the dissolved peptide sample.
- Apply a linear gradient of increasing Mobile Phase B concentration to elute the peptide. A typical gradient might be from 5% to 65% B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.
- Monitor the elution profile at 214 nm or 280 nm.[9]
5. Fraction Collection and Analysis:
- Collect fractions corresponding to the major peptide peak.
- Analyze the purity of each fraction by analytical RP-HPLC.
- Pool the fractions with the desired purity.
6. Lyophilization:
- Freeze the pooled fractions and lyophilize to obtain the purified peptide as a fluffy white powder.
Protocol 3: Characterization by Mass Spectrometry
1. Sample Preparation:
- Dissolve a small amount of the purified peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile in water with 0.1% formic acid).
2. Mass Spectrometry Analysis:
- Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.[10]
- Acquire the mass spectrum in positive ion mode to determine the molecular weight of the peptide.
- Perform tandem mass spectrometry (MS/MS) to confirm the amino acid sequence.[9][10]
Protocol 4: Arginase Inhibition Assay
This protocol provides a general framework for measuring the inhibitory activity of a compound against arginase.
1. Reagents and Buffers:
- Arginase enzyme (e.g., human recombinant arginase I).
- L-arginine (substrate).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MnCl2).
- Urea detection reagent (e.g., a colorimetric kit that measures urea production).
- Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO).
2. Assay Procedure:
- Prepare a series of dilutions of the test inhibitor.
- In a 96-well plate, add the assay buffer, arginase enzyme, and the test inhibitor at various concentrations. Include a control with no inhibitor.
- Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
- Initiate the enzymatic reaction by adding L-arginine to all wells.
- Allow the reaction to proceed for a specific time (e.g., 30 minutes).
- Stop the reaction (e.g., by adding a strong acid).
- Add the urea detection reagent and measure the absorbance at the appropriate wavelength using a plate reader.
3. Data Analysis:
- Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a suitable dose-response curve.
Mandatory Visualizations
Signaling Pathway
The arginine-vasopressin (AVP) system is a well-characterized signaling pathway where the C-terminal amide of AVP is crucial for its biological activity. AVP binds to vasopressin receptors (V1a, V1b, and V2), which are G-protein coupled receptors (GPCRs). The binding of AVP to the V2 receptor in the kidney collecting duct principal cells initiates a cascade leading to water reabsorption.
Caption: Arginine-Vasopressin (AVP) signaling pathway via the V2 receptor.
Experimental Workflow
The general workflow for developing and characterizing an this compound-containing peptide therapeutic is a multi-step process.
Caption: Workflow for this compound peptide drug discovery and development.
Conclusion
This compound serves as a cornerstone in modern peptide chemistry and drug design, offering a strategic modification to enhance the therapeutic potential of peptide-based agents. Through C-terminal amidation, researchers can improve metabolic stability and receptor affinity, leading to more potent and durable drug candidates. The detailed protocols and compiled data within this guide are intended to facilitate further research and development in this promising area, ultimately contributing to the creation of novel and effective peptide therapeutics.
References
- 1. Synthesis of Arginase Inhibitors: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Identification and characterization of [125I]arginine vasopressin binding sites on human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 10. Identification of N-terminally arginylated proteins and peptides by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Argininamide as a Ligand for DNA Aptamer Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argininamide, a derivative of the amino acid arginine, presents a compelling target for the development of specific DNA aptamers. These synthetic single-stranded DNA molecules can fold into unique three-dimensional structures, enabling high-affinity and specific binding to a target molecule. The selection of DNA aptamers that bind to small molecules like this compound is a powerful tool for various applications, including biosensing, diagnostics, and as potential therapeutic agents. The positive charge of the guanidinium group on this compound makes it a distinct recognition motif for nucleic acid aptamers.
This document provides detailed application notes on the use of this compound as a ligand for DNA aptamer selection and comprehensive protocols for the selection and characterization of these aptamers.
Application Notes
The Target: this compound
This compound's key feature for aptamer recognition is its positively charged guanidinium group. This functional group can engage in strong electrostatic interactions and hydrogen bonding with the phosphate backbone and nucleotide bases of a DNA aptamer. The selection process, therefore, often enriches for aptamers that form a binding pocket capable of accommodating this specific moiety.
The Well-Characterized 24-mer DNA Aptamer for L-Argininamide
A well-studied DNA aptamer that binds to L-argininamide has been identified and characterized in multiple studies.[1][2][3][4] This 24-base DNA hairpin, with the sequence 5'-d(GATCGAAACGTAGCGCCTTCGATC)-3', serves as a valuable model for understanding this compound-DNA interactions.[1] Its structure consists of a stem and a loop, where the loop region is crucial for creating a binding pocket that envelops the L-argininamide molecule.[2] The binding is an induced-fit process, where the aptamer undergoes a conformational change upon ligand binding.[5]
Key Considerations for Aptamer Selection
-
SELEX Method: For small molecules like this compound that are difficult to immobilize without altering their structure, Capture-SELEX is the recommended method.[6][7][8] This technique immobilizes the DNA library, allowing the small molecule target to remain free in solution.
-
Selection Stringency: Gradually increasing the selection stringency throughout the SELEX rounds is crucial for isolating high-affinity aptamers. This can be achieved by decreasing the target concentration in later rounds.[6]
-
Counter-Selection: To ensure specificity, counter-selection steps are essential. This involves incubating the aptamer pool with molecules structurally similar to this compound, such as other amino acids (e.g., lysine, citrulline), and discarding any sequences that bind to these non-target molecules.[9]
Data Presentation
Table 1: Sequence of a Known L-Argininamide Binding DNA Aptamer
| Aptamer Name | Sequence (5' to 3') | Length (nucleotides) | Secondary Structure | Reference |
| L-Argininamide Aptamer | GATCGAAACGTAGCGCCTTCGATC | 24 | Hairpin with stem-loop | [1] |
Table 2: Reported Dissociation Constants (Kd) for the 24-mer L-Argininamide DNA Aptamer
| Dissociation Constant (Kd) | Method | Reference |
| Not explicitly quantified in the provided search results. Studies focused on structural and volumetric changes upon binding rather than reporting a specific Kd value. | Various (NMR, ESI-FTMS, Volumetric Studies) | [1][2][3] |
Note: While multiple studies have characterized the binding of this aptamer, specific Kd values were not consistently reported in the initial search results. Further targeted literature review may be necessary to populate this table with a range of reported affinities.
Table 3: Specificity of Arginine/Argininamide Aptamers
| Aptamer Type | Target | Competitor | Specificity | Reference |
| RNA Aptamer | L-Arginine | D-Arginine | L-arginine is bound 12,000-fold better than D-arginine. | [9] |
| RNA Aptamer | L-Arginine | L-Citrulline | High specificity for arginine over citrulline demonstrated by negative selection during SELEX. | [9] |
Experimental Protocols
Protocol 1: DNA Library Design and Preparation for Capture-SELEX
This protocol outlines the design of a DNA library suitable for Capture-SELEX targeting this compound.
1. Library Design:
- Random Region: A central random region of 20-40 nucleotides (N20-N40) to provide high sequence diversity.
- Constant Regions: Flanking constant regions of ~20 nucleotides on both the 5' and 3' ends. These regions are essential for PCR amplification.
- Capture Sequence: A specific sequence within one of the constant regions (or as an extension) that is complementary to a biotinylated capture oligonucleotide.
2. Oligonucleotide Synthesis:
- Synthesize the DNA library with the designed sequence.
- Synthesize the forward and reverse primers for PCR amplification. The reverse primer should be biotinylated at the 5' end for later separation of the strands.
- Synthesize the biotinylated capture oligonucleotide that is complementary to the capture sequence in the DNA library.
3. Initial Library Preparation:
- Resuspend the synthesized DNA library in a suitable buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
- Quantify the concentration of the DNA library using a spectrophotometer.
- Store the library at -20°C until use.
Protocol 2: Capture-SELEX for this compound-Binding DNA Aptamers
This protocol details the iterative selection process to enrich for DNA aptamers that bind to this compound.
Materials:
-
Prepared DNA library
-
Biotinylated capture oligonucleotide
-
Streptavidin-coated magnetic beads
-
This compound hydrochloride solution (target)
-
Binding Buffer (e.g., PBS with 5 mM MgCl2)
-
Washing Buffer (same as Binding Buffer)
-
Elution Buffer (e.g., 50 mM NaOH)
-
Neutralization Buffer (e.g., 50 mM HCl, 1 M Tris-HCl pH 7.5)
-
PCR reagents (polymerase, dNTPs, forward primer, biotinylated reverse primer)
-
Magnetic stand
Procedure (One Round of Selection):
-
Library Immobilization: a. Anneal the DNA library with the biotinylated capture oligonucleotide in Binding Buffer by heating to 95°C for 5 minutes and slowly cooling to room temperature. b. Wash the streptavidin-coated magnetic beads with Binding Buffer. c. Incubate the annealed library-capture oligo duplex with the washed magnetic beads to immobilize the library. d. Wash the beads with Binding Buffer to remove any unbound library sequences.
-
Negative Selection (Counter-Selection): a. Incubate the immobilized library with a high concentration of a non-target molecule (e.g., a mixture of other amino acids like lysine and citrulline) in Binding Buffer. b. Discard the supernatant containing any sequences that were eluted by the non-target molecules. c. Wash the beads with Washing Buffer.
-
Positive Selection: a. Incubate the beads with the this compound solution in Binding Buffer. Aptamers that bind to this compound will undergo a conformational change, leading to their release from the capture oligonucleotide. b. Collect the supernatant which contains the potential this compound-binding aptamers.
-
Elution of Remaining Binders (Optional, for subsequent rounds): a. A more stringent elution can be performed by resuspending the beads in a low salt buffer or by heat denaturation to collect any remaining high-affinity binders.
-
PCR Amplification: a. Use the collected supernatant as the template for PCR amplification using the forward and biotinylated reverse primers. b. Perform a sufficient number of PCR cycles to generate enough DNA for the next round.
-
Single-Stranded DNA (ssDNA) Generation: a. Incubate the biotinylated PCR product with streptavidin-coated magnetic beads. b. Denature the dsDNA using an alkaline solution (e.g., 0.1 M NaOH) to release the non-biotinylated ssDNA (the desired aptamer strand) into the supernatant. c. Neutralize the supernatant.
-
Preparation for the Next Round: a. The purified and neutralized ssDNA is used as the input for the next round of SELEX, starting from the Library Immobilization step.
-
Monitoring Enrichment: a. After several rounds, the enrichment of the aptamer pool can be monitored by assessing the binding affinity of the pool to this compound using techniques like filter binding assays or electrophoretic mobility shift assays (EMSA).
-
Cloning and Sequencing: a. Once significant enrichment is observed, the final PCR product is cloned and sequenced to identify individual aptamer candidates.
Protocol 3: Characterization of Selected Aptamers - Binding Affinity (EMSA)
This protocol describes how to determine the binding affinity (Kd) of a selected aptamer to this compound using an Electrophoretic Mobility Shift Assay (EMSA).
Materials:
-
Purified candidate aptamer (radiolabeled or fluorescently labeled)
-
This compound solutions of varying concentrations
-
Binding Buffer
-
Polyacrylamide gel
-
Gel electrophoresis apparatus
-
Imaging system (for radioactivity or fluorescence)
Procedure:
-
Aptamer Labeling:
-
Label the 5' end of the aptamer with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a fluorescent dye.
-
Purify the labeled aptamer.
-
-
Binding Reactions:
-
Set up a series of binding reactions, each containing a fixed concentration of the labeled aptamer and increasing concentrations of this compound in Binding Buffer.
-
Include a control reaction with no this compound.
-
Incubate the reactions at room temperature to allow binding to reach equilibrium.
-
-
Gel Electrophoresis:
-
Add a loading dye to each reaction.
-
Run the samples on a native polyacrylamide gel. The aptamer-argininamide complex will migrate slower than the free aptamer.
-
-
Imaging and Analysis:
-
Visualize the bands using an appropriate imaging system.
-
Quantify the intensity of the bands corresponding to the free and bound aptamer.
-
Plot the fraction of bound aptamer as a function of the this compound concentration.
-
Fit the data to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).
-
Visualizations
Caption: Workflow for Capture-SELEX of this compound-Binding DNA Aptamers.
References
- 1. [PDF] Capture-SELEX: Selection of DNA Aptamers for Aminoglycoside Antibiotics | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | Small-Molecule Binding Aptamers: Selection Strategies, Characterization, and Applications [frontiersin.org]
- 3. Structure determination and binding kinetics of a DNA aptamer-argininamide complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of l-Argininamide to a DNA Aptamer: A Volumetric Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic evolution of ligands by exponential enrichment - Wikipedia [en.wikipedia.org]
- 6. Capture-SELEX Method for Small-Molecule Targets - Fusion BioLabs [fusionbiolabs.com]
- 7. Capture-SELEX: Selection Strategy, Aptamer Identification, and Biosensing Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RNA aptamers that bind L-arginine with sub-micromolar dissociation constants and high enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Argininamide Detection using Fluorescent Aptasensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and application of fluorescent aptasensors for the detection of argininamide. This compound is a molecule of interest in various biological and pharmaceutical contexts, and its accurate quantification is crucial. Aptamer-based fluorescent sensors offer a highly sensitive and selective platform for this purpose.
Introduction to this compound Aptasensors
Aptamers are single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity.[1] When combined with fluorescent signaling mechanisms, they become powerful tools for molecular detection. For this compound, several fluorescent aptasensor strategies have been developed, primarily revolving around three main principles:
-
Dual-Labeled Aptamers (Signal-On/Off): In this design, the this compound-specific aptamer is labeled with a fluorophore and a quencher. The binding of this compound induces a conformational change in the aptamer, altering the distance between the fluorophore and the quencher, leading to a detectable change in fluorescence intensity.[1]
-
Label-Free Aptasensors with Intercalating Dyes (Signal-On): This approach utilizes dyes that exhibit enhanced fluorescence upon binding to specific nucleic acid structures. The this compound aptamer is designed to form a stable structure that binds the dye only in the presence of the target molecule, resulting in a "turn-on" fluorescent signal.[2][3][4]
-
Label-Free Aptasensors with Conjugated Polymers (Signal-On): This method employs a water-soluble fluorescent conjugated polymer that interacts with the aptamer. The initial interaction quenches the polymer's fluorescence. Upon binding of this compound to the aptamer, the aptamer undergoes a conformational change, leading to the recovery of the polymer's fluorescence.[5][6]
Quantitative Data Summary
The performance of different fluorescent aptasensors for L-argininamide is summarized in the table below, providing a basis for comparison and selection of the most suitable method for a given application.
| Aptasensor Type | Target | Aptamer Sequence (if specified) | Linear Range | Limit of Detection (LOD) | Reference |
| Label-Free with Conjugated Polymer | L-Argininamide | 5'-GATCGAAACGTAGCGCCTTCGATC-3' | 1.0 x 10⁻⁸ M to 1.0 x 10⁻⁶ M | 4.7 nM | [5][6] |
| Dual-Labeled Aptamer | L-Argininamide | Not explicitly stated in the reviewed abstract | µM range | Not explicitly stated in the reviewed abstract | [1] |
| Label-Free with Nucleic Acid Minor Groove Binding Dyes (DAPI, Hoechst 33258) | L-Argininamide | Not explicitly stated in the reviewed abstract | µM concentrations | Not explicitly stated in the reviewed abstract | [1] |
Experimental Protocols
Protocol 1: Label-Free Detection of L-Argininamide using a Water-Soluble Fluorescent Conjugated Polymer
This protocol is based on the method described by Zhang et al. (2013).[5][6]
Materials:
-
L-Argininamide (L-Arm)
-
L-Argininamide binding DNA aptamer (Sequence: 5'-GATCGAAACGTAGCGCCTTCGATC-3')
-
Water-soluble poly(3-alkoxy-4-methylthiophene) derivative (fluorescent conjugated polymer, PT)
-
Tris-HCl buffer (10 mM, pH 7.4, containing 0.01 M NaCl)
-
Nuclease-free water
-
5 mL Eppendorf tubes
-
Fluorescence spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the L-argininamide aptamer in Tris-HCl buffer.
-
Prepare a stock solution of the fluorescent conjugated polymer (PT) in nuclease-free water.
-
Prepare a stock solution of L-Argininamide in nuclease-free water.
-
-
Assay Preparation:
-
In a 5 mL Eppendorf tube, add 20 µL of the PT stock solution to 4 mL of Tris-HCl buffer.
-
To this solution, add 10 µL of the aptamer stock solution.
-
The final concentration of PT should be 1.0 x 10⁻⁶ M, and the aptamer concentration should be 3.3 x 10⁻⁸ M.
-
-
Fluorescence Quenching:
-
Incubate the mixture at room temperature to allow the aptamer to interact with the polymer, leading to fluorescence quenching.
-
-
L-Argininamide Detection:
-
Add 10 µL of the L-Argininamide solution at various concentrations to the mixture. The final concentration of L-Arm will vary depending on the desired detection range.
-
Incubate the final mixture at 45°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectra of the solution using a fluorescence spectrophotometer. The excitation wavelength will depend on the specific conjugated polymer used. For the polythiophene derivative, the emission is monitored at 514 nm.[5]
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of L-Argininamide to generate a calibration curve.
-
Determine the linear range and limit of detection from the calibration curve.
-
Protocol 2: General Protocol for Label-Free Detection of L-Argininamide using Nucleic Acid Minor Groove Binding Dyes
This protocol provides a general guideline for developing a label-free aptasensor using dyes like DAPI or Hoechst 33258.
Materials:
-
L-Argininamide (L-Arm)
-
L-Argininamide binding DNA aptamer (e.g., 5'-GATCGAAACGTAGCGCCTTCGATC-3')
-
DAPI or Hoechst 33258
-
Binding buffer (e.g., Tris-HCl with MgCl₂)
-
Nuclease-free water
-
96-well black plates or quartz cuvettes
-
Fluorescence plate reader or spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the L-argininamide aptamer, L-Argininamide, and the fluorescent dye (DAPI or Hoechst 33258) in the binding buffer.
-
-
Assay Setup:
-
In a 96-well black plate or a cuvette, mix the aptamer and the fluorescent dye at optimized concentrations.
-
-
Background Fluorescence Measurement:
-
Measure the initial fluorescence of the aptamer-dye mixture. In the absence of L-argininamide, the aptamer is expected to be in a conformation that does not significantly bind the dye, resulting in low fluorescence.[1]
-
-
L-Argininamide Addition:
-
Add varying concentrations of L-Argininamide to the wells/cuvette.
-
-
Incubation:
-
Incubate the mixture for a sufficient time at a controlled temperature to allow the aptamer to bind to L-argininamide and form a stable structure that can bind the fluorescent dye.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity. The excitation and emission wavelengths will be specific to the dye used (e.g., for DAPI, excitation ~358 nm, emission ~461 nm).
-
-
Data Analysis:
-
Plot the change in fluorescence intensity against the L-Argininamide concentration to create a dose-response curve.
-
Visualizations
Signaling Pathway of a Label-Free this compound Aptasensor with a Conjugated Polymer
Caption: Workflow of a label-free aptasensor using a conjugated polymer for this compound detection.
Logical Relationship of a Dual-Labeled this compound Aptasensor
Caption: Signaling principle of a "signal-off" dual-labeled fluorescent aptasensor for this compound.
Experimental Workflow for this compound Aptasensor Development
Caption: A generalized workflow for the development and validation of a fluorescent this compound aptasensor.
Structure of the L-Argininamide-DNA Aptamer Complex (PDB: 1OLD)
Caption: Key interactions in the L-argininamide-DNA aptamer complex (based on PDB ID: 1OLD).
References
- 1. Aptamer-Based Fluorescent Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Label-free aptamer-based sensors for L-argininamide by using nucleic acid minor groove binding dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Label-free aptamer-based sensors for l-argininamide by using nucleic acid minor groove binding dyes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Determination of L-Argininamide Based on Water-Soluble Fluorescent Conjugated Polymer-Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of L-argininamide based on water-soluble fluorescent conjugated polymer-aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Kyotorphin Using Argininamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the enzymatic synthesis of the dipeptide kyotorphin (Tyr-Arg) and its derivatives, with a specific focus on methods utilizing argininamide and related precursors. Two primary enzymatic strategies are presented: one employing immobilized α-chymotrypsin for the synthesis of a kyotorphin precursor, and the other utilizing immobilized tyrosyl-tRNA synthetase (TyrRS) for the direct synthesis of kyotorphin. These methods offer an efficient and stereospecific alternative to traditional chemical synthesis, operating under mild reaction conditions. This guide includes comprehensive experimental protocols, quantitative data summaries, and visual representations of workflows and signaling pathways to aid researchers in the successful synthesis and application of kyotorphin.
Introduction
Kyotorphin (KTP), a simple dipeptide consisting of L-tyrosine and L-arginine, was first isolated from the bovine brain in 1979.[1] It is an endogenous neuropeptide with potent analgesic properties, primarily acting by inducing the release of Met-enkephalin in the brain.[1][2] The synthesis of kyotorphin is of significant interest for research into pain modulation and for the development of novel analgesic drugs with potentially fewer side effects than traditional opioids.[3]
Enzymatic synthesis offers several advantages over chemical methods, including high stereospecificity, milder reaction conditions, and the avoidance of complex protection and deprotection steps.[4] This document details two effective enzymatic approaches for kyotorphin synthesis. The first utilizes the readily available and robust serine protease, α-chymotrypsin, to synthesize a kyotorphin precursor, N-benzoyl-L-tyrosine-L-argininamide, with high conversion yields. The second method employs the more specific enzyme, tyrosyl-tRNA synthetase (TyrRS), for the direct ATP-dependent synthesis of kyotorphin from its constituent amino acids.[4]
These application notes are designed to provide researchers with the necessary protocols and data to implement these enzymatic syntheses in their laboratories.
Data Presentation
Quantitative Data Summary for Kyotorphin Synthesis
The following table summarizes key quantitative data from studies on the enzymatic synthesis of kyotorphin and its precursors.
| Parameter | α-Chymotrypsin Method | Tyrosyl-tRNA Synthetase (TyrRS) Method | Reference(s) |
| Enzyme Source | Bovine Pancreas | Bacillus stearothermophilus | [5] |
| Substrates | N-benzoyl-L-tyrosine ethyl ester, this compound | L-Tyrosine, L-Arginine | [5] |
| Co-substrates/Cofactors | - | ATP, MgCl₂ | [6] |
| Immobilization Support | Activated Agarose | CNBr-activated Sepharose 4B | [5] |
| Optimal pH | 7.0 - 9.0 | 7.5 - 9.0 | [6] |
| Optimal Temperature | 35 - 37°C | 45°C | [6] |
| Solvent/Medium | Ethanol, Ethyl Acetate | Aqueous Buffer (e.g., Bicine) | [5] |
| Reaction Time | 2 - 24 hours | 48 hours | [6] |
| Conversion Yield | 85% | 72% (for ³H-Kyotorphin) | [4][5] |
Kinetic Parameters for Kyotorphin Synthetase (TyrRS)
The following table presents the Michaelis-Menten constants (Km) for the substrates of kyotorphin synthetase, providing insight into the enzyme's affinity for its reactants.
| Substrate | Km (µM) | Enzyme Source | Reference(s) |
| L-Tyrosine | 25.6 | Rat Brain | [7] |
| L-Arginine | 926 | Rat Brain | [7] |
| ATP | 294 | Rat Brain | [7] |
| MgCl₂ | 442 | Rat Brain | [7] |
Experimental Protocols
Synthesis of Kyotorphin Precursor using Immobilized α-Chymotrypsin
This protocol describes the synthesis of N-benzoyl-L-tyrosine-L-argininamide, a precursor to kyotorphin, using α-chymotrypsin immobilized on an agarose support.
3.1.1. Materials
-
α-Chymotrypsin from bovine pancreas
-
Aldehyde-agarose gel (6% beaded agarose)
-
N-benzoyl-L-tyrosine ethyl ester
-
L-Argininamide
-
Ethanol
-
Sodium borohydride
-
Digestion Buffer: 0.08 M Tris-HCl, 0.1 M Calcium Chloride, pH 7.8
-
Washing Buffer: Distilled water
-
Reaction vessel
-
Shaking water bath
-
Centrifuge
3.1.2. Protocol for α-Chymotrypsin Immobilization
-
Wash the aldehyde-agarose gel with distilled water to remove any preservatives.
-
Suspend the washed gel in a solution of α-chymotrypsin (e.g., 10 mg/mL in a suitable buffer like 100 mM sodium bicarbonate, pH 8.5).
-
Gently agitate the suspension for a specified contact time (e.g., 2-4 hours) at room temperature to allow for the formation of Schiff bases between the enzyme's amino groups and the support's aldehyde groups.
-
Add sodium borohydride to the suspension to a final concentration of 1 mg/mL to reduce the Schiff bases to stable secondary amine linkages.
-
Allow the reduction reaction to proceed for 30 minutes at room temperature with gentle agitation.
-
Wash the immobilized enzyme extensively with the digestion buffer to remove any unbound enzyme and excess reagents.
-
Store the immobilized α-chymotrypsin in a suitable buffer at 4°C until use.
3.1.3. Protocol for Enzymatic Synthesis
-
In a reaction vessel, dissolve N-benzoyl-L-tyrosine ethyl ester and L-argininamide in ethanol. The final concentrations should be optimized but can be initiated based on literature values (e.g., in the millimolar range).
-
Add the immobilized α-chymotrypsin to the substrate solution.
-
Incubate the reaction mixture in a shaking water bath at 37°C for 2 to 18 hours. The reaction progress can be monitored by techniques such as HPLC.
-
After the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture by centrifugation. The supernatant contains the synthesized kyotorphin precursor.
-
The immobilized enzyme can be washed with the reaction solvent and reused in subsequent batches.
Direct Synthesis of Kyotorphin using Immobilized Tyrosyl-tRNA Synthetase
This protocol outlines the direct synthesis of kyotorphin from L-tyrosine and L-arginine using tyrosyl-tRNA synthetase (TyrRS) immobilized on CNBr-activated Sepharose.
3.2.1. Materials
-
Tyrosyl-tRNA synthetase from Bacillus stearothermophilus
-
CNBr-activated Sepharose 4B
-
L-Tyrosine
-
L-Arginine
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Bicine buffer (50 mM, pH 9.5)
-
1 mM HCl (chilled)
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0
-
Washing Buffers: Alternating high pH (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0) and low pH (0.1 M acetate, 0.5 M NaCl, pH 4.0) buffers
-
Reaction vessel
-
Shaking incubator
3.2.2. Protocol for TyrRS Immobilization
-
Swell the required amount of CNBr-activated Sepharose 4B powder in chilled 1 mM HCl for 15 minutes.
-
Wash the swollen gel with chilled 1 mM HCl on a sintered glass filter.
-
Wash the gel with the coupling buffer.
-
Dissolve the TyrRS in the coupling buffer and add it to the washed gel.
-
Gently agitate the mixture overnight at 4°C to allow for covalent coupling of the enzyme to the support.
-
After coupling, wash the gel with the coupling buffer to remove unbound enzyme.
-
Block any remaining active groups on the Sepharose by incubating the gel with the blocking buffer for 2 hours at room temperature.
-
Wash the immobilized enzyme with alternating high and low pH washing buffers to remove non-covalently bound protein.
-
Finally, wash the immobilized TyrRS with the reaction buffer (50 mM Bicine, pH 9.5) and store at 4°C.
3.2.3. Protocol for Enzymatic Synthesis
-
Prepare the reaction mixture in a suitable vessel containing:
-
5 mM L-Tyrosine
-
100 mM L-Arginine
-
20 mM ATP
-
20 mM MgCl₂
-
In 50 mM Bicine buffer, pH 9.5.
-
-
Add the immobilized TyrRS to the reaction mixture.
-
Incubate the reaction at 45°C with gentle agitation for 48 hours.
-
Separate the immobilized enzyme by centrifugation. The supernatant contains the synthesized kyotorphin.
-
The product can then be purified using methods such as HPLC.
Purification and Analysis of Kyotorphin
3.3.1. HPLC Purification
-
Column: A C18 reversed-phase HPLC column is suitable for kyotorphin purification.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from 0% to 60% B over 30 minutes can be used to elute kyotorphin. The optimal gradient may need to be determined empirically.
-
Detection: UV detection at 220 nm or 280 nm.
-
Collect the fractions corresponding to the kyotorphin peak and confirm the purity by re-injecting an aliquot.
3.3.2. Mass Spectrometry Analysis
The identity of the synthesized kyotorphin can be confirmed by mass spectrometry. Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for this purpose. The expected monoisotopic mass for kyotorphin (C₁₅H₂₃N₅O₄) is approximately 337.175 Da.
Mandatory Visualizations
Experimental Workflow for Kyotorphin Synthesis
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Review of Kyotorphin Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. A novel method for the synthesis of kyotorphin, Tyr-Arg, and 3H-Tyr-Arg, catalyzed by tyrosyl-tRNA synthetase from Bacillus stearothermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Immobilization-stabilization of alpha-chymotrypsin by covalent attachment to aldehyde-agarose gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.cytivalifesciences.com.cn [cdn.cytivalifesciences.com.cn]
Argininamide: A Superior Additive for Preventing Protein Aggregation in Biopharmaceutical Development
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the biopharmaceutical industry.
Introduction:
Protein aggregation is a critical challenge in the development and manufacturing of therapeutic proteins, leading to loss of efficacy, and potential immunogenicity. Argininamide, a derivative of the amino acid arginine, has emerged as a highly effective excipient in preventing protein aggregation during refolding, purification, and formulation. This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound to enhance protein stability.
Key Advantages of this compound
This compound offers distinct advantages over L-arginine, a commonly used anti-aggregation agent. The primary benefit lies in its increased effectiveness at enhancing protein refolding yields. This is attributed to its higher positive net charge and greater denaturing effect, which helps to solubilize protein aggregates and facilitate proper folding pathways.[1]
Quantitative Data: this compound vs. L-Arginine
Studies have demonstrated the superior performance of arginininamide in improving the refolding yield of various proteins. The following table summarizes the comparative refolding yields of Hen Egg Lysozyme and Bovine Carbonic Anhydrase in the presence of L-argininamide and L-arginine.
| Protein | Additive (500 mM) | Refolding Yield vs. Control | Fold Increase vs. L-arginine | Reference |
| Hen Egg Lysozyme | L-argininamide | - | 1.7 | [1] |
| Hen Egg Lysozyme | L-arginine | - | 1.0 | [1] |
| Bovine Carbonic Anhydrase | L-argininamide | Effective | - | [1] |
Mechanism of Action
The mechanism by which this compound prevents protein aggregation is multifaceted and involves several key interactions at the molecular level. It is believed to act by:
-
Favorable Interactions with Amino Acid Residues: The guanidinium group of this compound interacts favorably with various amino acid side chains and the peptide backbone.[2] This interaction can shield hydrophobic patches on the protein surface that are exposed during unfolding, preventing them from interacting with other protein molecules.
-
Modulation of the Solvation Shell: this compound can alter the properties of the water surrounding the protein, influencing the hydration shell and discouraging protein-protein interactions that lead to aggregation.
-
Denaturing Effect on Aggregates: this compound exhibits a denaturing effect that can help to dissolve existing protein aggregates, making the protein molecules more accessible for refolding into their native conformation.[1]
-
Charge-Based Repulsion: The high positive net charge of this compound can increase the electrostatic repulsion between protein molecules, further hindering aggregation.[1]
Signaling Pathway and Logical Relationships
The following diagram illustrates the proposed mechanism of this compound in preventing protein aggregation and promoting proper folding.
Caption: Proposed mechanism of this compound in protein folding.
Experimental Protocols
This section provides detailed protocols for utilizing this compound to prevent protein aggregation during refolding and for assessing its effectiveness.
Protocol 1: Protein Refolding by Dialysis Using this compound
This protocol is designed for refolding proteins from inclusion bodies.
Materials:
-
Denatured and reduced protein in 6 M Guanidine HCl or 8 M Urea.
-
Refolding Buffer: 50 mM Tris-HCl, pH 8.0, 0.5 M L-argininamide, 1 mM EDTA, 1 mM GSH (reduced glutathione), 0.1 mM GSSG (oxidized glutathione).
-
Dialysis tubing with appropriate molecular weight cut-off (MWCO).
-
Stir plate and stir bar.
-
Cold room or refrigerator at 4°C.
Procedure:
-
Prepare the Refolding Buffer: Prepare the refolding buffer and cool it to 4°C. The optimal concentration of L-argininamide may vary depending on the protein, but a starting concentration of 0.5 M is recommended.
-
Prepare the Dialysis Cassette: Prepare the dialysis tubing according to the manufacturer's instructions.
-
Load the Protein: Load the denatured protein solution into the dialysis cassette.
-
Dialysis: Immerse the dialysis cassette in a large volume of cold refolding buffer (e.g., 1:100 sample to buffer ratio). Stir the buffer gently at 4°C.
-
Buffer Exchange: Perform two to three buffer exchanges over a period of 24-48 hours to gradually remove the denaturant.
-
Protein Recovery: After the final dialysis step, recover the refolded protein from the cassette.
-
Analysis: Centrifuge the sample to remove any remaining aggregates. Analyze the supernatant for protein concentration and activity.
Protocol 2: Assessment of Protein Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for monitoring protein aggregation.
Materials:
-
Refolded protein sample (with and without this compound).
-
DLS instrument.
-
Low-volume cuvettes.
-
Phosphate-buffered saline (PBS) or other appropriate buffer.
Procedure:
-
Sample Preparation: Prepare protein samples at a suitable concentration (typically 0.1-1.0 mg/mL) in a filtered buffer. Prepare a control sample without this compound and test samples with varying concentrations of this compound.
-
Instrument Setup: Set up the DLS instrument according to the manufacturer's instructions. Equilibrate the instrument to the desired temperature.
-
Measurement:
-
Pipette the sample into a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the set temperature for a few minutes.
-
Perform the DLS measurement to obtain the size distribution profile.
-
-
Data Analysis:
-
Analyze the DLS data to determine the average particle size (hydrodynamic radius) and the polydispersity index (PDI).
-
An increase in the average particle size and PDI over time is indicative of protein aggregation.
-
Compare the results from samples with and without this compound to assess its inhibitory effect.
-
Experimental Workflow
The following diagram outlines the general workflow for evaluating the effectiveness of this compound as a protein aggregation inhibitor.
Caption: Workflow for evaluating this compound's efficacy.
Conclusion
This compound is a powerful tool for overcoming the challenges of protein aggregation in biopharmaceutical research and development. Its superior ability to enhance refolding yields and stabilize proteins makes it a valuable excipient for improving the quality and manufacturability of therapeutic proteins. The protocols and data presented here provide a foundation for researchers to effectively implement this compound in their workflows and optimize the stability of their protein products.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Argininamide
AN-001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust protocol for the purification of Argininamide using reversed-phase high-performance liquid chromatography (RP-HPLC). This compound, a hydrophilic amino acid derivative, can be effectively purified from synthetic impurities using a C18 stationary phase and a water/acetonitrile gradient system containing an ion-pairing agent.[1][2] This document provides a comprehensive methodology, including sample preparation, detailed HPLC parameters, and expected outcomes, to guide researchers in achieving high-purity this compound for downstream applications.
Introduction
This compound is the amide derivative of the amino acid L-arginine. Its hydrophilic and basic nature presents a unique challenge for purification.[3] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a high-resolution technique ideally suited for the purification of peptides and small molecules like this compound.[4][5]
The principle of RP-HPLC relies on the hydrophobic interaction between the analyte and a nonpolar stationary phase (e.g., C18 silica).[3] A polar mobile phase is used, and elution is achieved by gradually increasing the concentration of an organic modifier, such as acetonitrile. For highly polar and charged molecules like this compound, the addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), to the mobile phase is crucial.[6][7] TFA forms a neutral ion pair with the positively charged guanidinium and amino groups of this compound, increasing its hydrophobicity and retention on the nonpolar stationary phase, thereby enabling effective separation from impurities.[6][8]
This protocol describes a standard RP-HPLC method using a C18 column and a TFA-modified mobile phase gradient for the successful purification of this compound.
Experimental Protocol
Materials and Equipment
-
Chemicals:
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with:
-
Binary or Quaternary Pump
-
Autosampler or Manual Injector
-
Column Thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical Balance
-
pH meter
-
Vortex mixer
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)
-
HPLC Vials
-
-
HPLC Column:
Reagent and Sample Preparation
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Add 1.0 mL of TFA to 1000 mL of ultrapure water to create a 0.1% (v/v) TFA in water solution. Degas the solution for 15-20 minutes using sonication or vacuum filtration.
-
Mobile Phase B (Organic): Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile to create a 0.1% (v/v) TFA in ACN solution. Degas the solution similarly.
Sample Preparation:
-
Accurately weigh approximately 10 mg of crude this compound powder.
-
Dissolve the powder in 10 mL of Mobile Phase A to create a 1 mg/mL stock solution.
-
Vortex the solution until the sample is completely dissolved. This compound is generally soluble in aqueous solutions.[1][3]
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.
HPLC Method Parameters
The following parameters should be programmed into the HPLC system.
| Parameter | Value / Condition |
| Column | C18 Reversed-Phase, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 20 µL |
| Gradient Program | See Table 2 below |
Gradient Elution Program
The gradient program is designed to first elute highly polar impurities, then the target this compound, followed by more hydrophobic impurities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95.0 | 5.0 |
| 25.0 | 70.0 | 30.0 |
| 27.0 | 5.0 | 95.0 |
| 30.0 | 5.0 | 95.0 |
| 31.0 | 95.0 | 5.0 |
| 35.0 | 95.0 | 5.0 |
Data and Results
The purification of crude this compound using the described method is expected to yield a chromatogram where the main peak corresponds to the pure compound, well-resolved from impurity peaks. The retention time of this compound will depend on the specific column and system but can be expected in the early-to-mid portion of the gradient.
Representative Purification Data (Hypothetical)
The following table summarizes hypothetical results from a purification run of a crude sample.
| Analyte | Retention Time (min) | Peak Area (mAU*s) | Purity by Area % |
| Polar Impurity 1 | 3.8 | 150 | 3.0% |
| This compound | 12.5 | 4250 | 85.0% |
| Hydrophobic Impurity 2 | 16.2 | 300 | 6.0% |
| Hydrophobic Impurity 3 | 19.5 | 300 | 6.0% |
Note: Data is for illustrative purposes only.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the this compound purification protocol.
Caption: Workflow for HPLC Purification of this compound.
Conclusion
The protocol outlined in this application note provides a reliable and high-resolution method for the purification of this compound. By employing a C18 reversed-phase column with a TFA-containing mobile phase, this method effectively separates the target compound from common synthesis-related impurities. The provided parameters serve as an excellent starting point and can be further optimized to meet specific purity and yield requirements for research and development applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C6H15N5O | CID 447555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Peptides purification development in Reverse Phase [blog.interchim.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. biotage.com [biotage.com]
- 7. HPLC Ion Pair Reagents | Thermo Fisher Scientific [thermofisher.com]
- 8. hplc.eu [hplc.eu]
- 9. bluetigerscientific.com [bluetigerscientific.com]
- 10. moleculardepot.com [moleculardepot.com]
- 11. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Argininamide in Cell Culture for Nitric Oxide Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1][2][3][4] The synthesis of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[1][2][3] The three primary isoforms of NOS are neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1][2] Due to the pivotal role of NO, the modulation of its production is a key area of research. Arginine analogs are frequently employed as inhibitors of NOS to study the functional significance of NO in various biological systems.
Argininamide, a close structural analog of L-arginine, is investigated in cell culture systems to explore its potential as a modulator of nitric oxide production. It is hypothesized to act as a competitive inhibitor of nitric oxide synthase (NOS) isoforms, thereby reducing the synthesis of nitric oxide. This application note provides a comprehensive overview of the use of this compound in cell culture for nitric oxide studies, including its mechanism of action, and detailed protocols for assessing its effects on NO production, NOS activity, and cell viability.
Mechanism of Action
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table presents hypothetical data to illustrate how to structure and compare the effects of this compound on nitric oxide production and cell viability. Researchers should generate their own data following the protocols outlined below.
| Parameter | This compound | L-NAME (Control Inhibitor) | L-Arginine (Substrate) | Untreated Control |
| Nitrite Concentration (µM) in Cell Supernatant | 5.2 ± 0.8 | 3.5 ± 0.5 | 25.8 ± 2.1 | 15.1 ± 1.5 |
| Relative NOS Activity (%) | 35 ± 5 | 22 ± 4 | 100 ± 8 | 98 ± 7 |
| Cell Viability (%) | 92 ± 6 | 95 ± 5 | 98 ± 4 | 100 ± 3 |
Table 1: Illustrative data on the effects of this compound and controls on nitric oxide production, NOS activity, and cell viability in cultured endothelial cells stimulated with an inflammatory agent. Data are presented as mean ± standard deviation.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the general procedure for culturing and treating cells with this compound. Specific cell types and conditions may require optimization.
Materials:
-
Appropriate cell line (e.g., RAW 264.7 macrophages, human umbilical vein endothelial cells - HUVECs)
-
Complete cell culture medium (e.g., DMEM, RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound solution (sterile-filtered)
-
L-NAME (Nω-Nitro-L-arginine methyl ester hydrochloride) as a positive control inhibitor
-
L-Arginine solution
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Seed the cells in the appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubate the cells for 24 hours or until they reach the desired confluency.
-
Prepare fresh treatment media containing the desired concentrations of this compound, L-NAME, L-arginine, or vehicle control. A typical starting concentration range for arginine analogs is 1-10 µM.[5]
-
Remove the existing culture medium from the cells and wash once with sterile PBS.
-
Add the treatment media to the respective wells.
-
Incubate the cells for the desired treatment period (e.g., 24 hours). The optimal incubation time should be determined experimentally.[5]
-
Following incubation, collect the cell culture supernatant for nitric oxide measurement and process the cells for viability or NOS activity assays.
Measurement of Nitric Oxide Production (Griess Assay)
The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and quantifiable end-product of NO metabolism in cell culture supernatant.[6][7]
Materials:
-
Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)
-
Sodium nitrite (NaNO₂) standard solution (1 mM)
-
Cell culture supernatant from treated and control cells
-
96-well flat-bottom plate
-
Microplate reader
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of sodium nitrite standards ranging from 0 to 100 µM by diluting the 1 mM stock solution in the cell culture medium used for the experiment.
-
-
Sample Preparation:
-
Centrifuge the collected cell culture supernatants at 1,000 x g for 10 minutes to remove any cellular debris.
-
-
Assay:
-
Pipette 50 µL of each standard and sample supernatant into separate wells of the 96-well plate in duplicate.
-
Add 50 µL of sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank (0 µM nitrite standard) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.
-
Nitric Oxide Synthase (NOS) Activity Assay
This protocol measures the activity of NOS in cell lysates by quantifying the conversion of L-arginine to L-citrulline or by measuring the NO produced.[8][9][10]
Materials:
-
NOS Activity Assay Kit (colorimetric or fluorometric)
-
Cell lysates from treated and control cells
-
Protein assay reagent (e.g., BCA or Bradford)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
After treatment, wash the cells with cold PBS and lyse them using the lysis buffer provided in the assay kit, supplemented with protease inhibitors.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Assay:
-
Follow the specific instructions provided with the commercial NOS activity assay kit. Typically, this involves adding a defined amount of cell lysate protein to a reaction mixture containing L-arginine and necessary cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin).[8]
-
The reaction is incubated at 37°C for a specified time (e.g., 60 minutes).[8]
-
The reaction is then stopped, and the amount of NO produced is measured indirectly through a colorimetric or fluorometric reaction.[8]
-
-
Calculation:
-
Calculate the NOS activity based on the standard curve provided in the kit and normalize it to the protein concentration of the cell lysate. The activity is typically expressed as pmol/min/µg or mU/mg of protein.[8]
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Cells cultured and treated in a 96-well plate
-
Microplate reader
Procedure:
-
After the treatment period with this compound, carefully remove the culture medium from each well.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
After incubation, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate for an additional 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Calculation:
-
Subtract the background absorbance from all readings.
-
Express the viability of treated cells as a percentage of the viability of the untreated control cells.
-
Visualization of Pathways and Workflows
Caption: Nitric Oxide signaling pathway and the inhibitory role of this compound.
Caption: Workflow for studying this compound's effects on nitric oxide.
Conclusion
This compound holds potential as a tool for investigating the role of nitric oxide in various cellular processes. By acting as a competitive inhibitor of nitric oxide synthase, it allows for the controlled modulation of NO production in cell culture systems. The protocols provided herein offer a robust framework for researchers to assess the efficacy and cellular impact of this compound. Careful experimental design, including appropriate controls and dose-response studies, is crucial for obtaining meaningful and reproducible results. Further research is warranted to elucidate the specific inhibitory constants (Ki) of this compound for each NOS isoform and to explore its potential therapeutic applications.
References
- 1. Nitric oxide synthases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Intracellular L-arginine concentration does not determine NO production in endothelial cells: Implications on the “L-arginine paradox” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric oxide biosynthesis, nitric oxide synthase inhibitors and arginase competition for L-arginine utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Arginine Surface Density of Nanoparticles Controls Nonendocytic Cell Uptake and Autophagy Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bowdish.ca [bowdish.ca]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Labeling Peptides with Argininamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective modification of peptides is a cornerstone of modern chemical biology and drug development. Arginine, with its unique guanidinium group, presents both a challenge and an opportunity for specific labeling. This document provides detailed protocols for the chemical modification of arginine residues within peptides to form argininamide derivatives, enabling the attachment of various molecular reporters such as fluorophores, biotin, and other tags. These labeled peptides are instrumental in a wide array of applications, including receptor binding studies, cellular imaging, and pharmacokinetic analysis.
The following sections detail three distinct methods for arginine modification, complete with experimental procedures, data presentation, and workflow visualizations. These protocols are designed to be accessible to researchers with a foundational knowledge of peptide chemistry.
Method 1: Direct Acylation of the Guanidinium Group using Barton's Base
This method facilitates the direct labeling of the arginine guanidinium group in native peptides under mild conditions. It leverages the strong, non-nucleophilic Barton's base to deprotonate the guanidinium group, enhancing its nucleophilicity for subsequent acylation by activated esters.[1] This approach is notable for its compatibility with a variety of functional groups, though it is not suitable for peptides containing cysteine or free N-terminal amines.[1]
Quantitative Data Summary
| Peptide Sequence | Labeling Agent | Yield (%) | Purity (%) | Reference |
| Leuprolide | Carboxyfluorescein-NHS ester | 77 | >95 | [1] |
| Pentapeptide (hydrophobic side chains) | Carboxyfluorescein-NHS ester | Moderate to Good | >95 | [1] |
| Peptide with Glu residue | Carboxyfluorescein-NHS ester | Moderate to Good | >95 | [1] |
| Peptide with Ser residue | Carboxyfluorescein-NHS ester | Moderate to Good | >95 | [1] |
Experimental Protocol
Materials:
-
Peptide containing at least one arginine residue
-
Barton's base (e.g., 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine)
-
Activated ester of the desired label (e.g., N-hydroxysuccinimidyl (NHS) ester or p-nitrophenyl (PNP) ester)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water (for quenching and purification)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Procedure:
-
Peptide Dissolution: Dissolve the peptide in anhydrous DMF. The concentration will depend on the solubility of the peptide.
-
Deprotonation: Add Barton's base to the peptide solution. Stir the mixture for 15 minutes at room temperature to ensure complete deprotonation of the arginine guanidinium group.[1]
-
Acylation: Add the activated ester of the label (1.5 equivalents) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture for 1 to 8 hours at 40°C. Monitor the reaction progress by HPLC analysis.[1]
-
Work-up: Once the reaction is complete, remove all volatile components under reduced pressure.
-
Purification: Dissolve the remaining residue in water and purify the labeled peptide directly by RP-HPLC.[1]
-
Analysis: Characterize the purified labeled peptide by mass spectrometry to confirm the molecular weight and by HPLC or UPLC-MS to assess purity.[2][3]
Experimental Workflow
Caption: Workflow for Direct Arginine Acylation.
Method 2: Two-Step Labeling via Cyclohexanedione-Azide and Click Chemistry
This protocol employs a chemo-selective two-step strategy for labeling arginine residues. Initially, the peptide is reacted with cyclohexanedione-azide (CHD-Azide) to modify the arginine side chain. Subsequently, a reporter molecule containing an alkyne group is attached via a bio-orthogonal "click" reaction. This method is particularly useful for the enrichment of arginine-modified peptides from complex mixtures.[4]
Quantitative Data Summary
| Peptide | Labeling Reagent | Labeling Conditions | Outcome | Reference |
| Bradykinin | CHD-Azide | 2h at 37°C | Complete Labeling | [4] |
| Substance P | CHD-Azide | 2h at 37°C | Complete Labeling | [4] |
| Neurotensin | CHD-Azide | 2h at 37°C | Complete Labeling | [4] |
| RNase A | CHD-Azide | 2h at 37°C | Selective labeling of two arginine residues | [4] |
Experimental Protocol
Part 1: Modification with CHD-Azide
Materials:
-
Peptide sample (e.g., 1 mM solution)
-
CHD-Azide reagent (30 mM in 200 mM sodium hydroxide solution)
-
SpeedVac
Procedure:
-
Reaction Setup: To 5 µL of the peptide sample (1 mM), add 5 µL of the 30 mM CHD-Azide reagent.[4]
-
Incubation: Incubate the reaction mixture for 2 hours at 37°C with agitation.[4]
-
Drying: After the reaction, dry the sample in a SpeedVac at 30°C for 1 hour.[4]
Part 2: Click Chemistry Labeling
Materials:
-
CHD-Azide modified peptide
-
Biotin-PEG4-alkyne or other alkyne-functionalized reporter molecule
-
Click chemistry reaction buffer (e.g., containing copper(II) sulfate, a reducing agent like sodium ascorbate, and a ligand like TBTA)
Procedure:
-
Click Reaction: The dried CHD-Azide labeled peptide is then coupled with an alkyne-containing reporter molecule (e.g., biotin-PEG4-alkyne) using standard click chemistry protocols.
-
Enrichment (Optional): If a biotinylated reporter was used, the labeled peptides can be enriched using streptavidin-coated beads.[4]
-
Analysis: The final labeled peptide is analyzed by mass spectrometry to confirm the modification.
Experimental Workflow
Caption: Workflow for Two-Step Arginine Labeling.
Method 3: Acid-Mediated Conversion to Aminopyrimidine
This innovative strategy converts the arginine guanidinium group into a stable aminopyrimidine ring using malonaldehyde (MDA) under strongly acidic conditions.[5] A key advantage of this method is the ability to reverse side reactions with other nucleophilic residues like lysine, tryptophan, or histidine by treatment with butylamine.[5] This transformation can also enhance the cell permeability of the peptide.[5]
Quantitative Data Summary
| Peptide Type | Reaction Conditions | Conversion Efficiency | Outcome | Reference |
| Peptides with Arg, Trp, Lys, His | 100 equiv. MDA in 12 M HCl, 1h, RT | Near-quantitative | Selective Arg modification after side product reversal with BuNH2 | [5] |
| Arginine-containing peptides | 100 equiv. MDA in 12 M HCl, 1h, RT | Near-quantitative | Formation of stable aminopyrimidine | [5] |
Experimental Protocol
Materials:
-
Peptide containing arginine
-
Malonaldehyde (MDA)
-
12 M Hydrochloric acid (HCl)
-
Butylamine (for reversal of side products)
Procedure:
-
Reaction Setup: Dissolve the peptide (1.0 equivalent) in 12 M HCl.
-
MDA Addition: Add MDA (100 equivalents) to the peptide solution.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour.[5]
-
Side Product Reversal (if necessary): If the peptide contains other nucleophilic residues (Lys, Trp, His), add butylamine (75 equivalents) and stir at room temperature for 3 hours to reverse any side products.[5]
-
Purification: Purify the modified peptide by RP-HPLC.
-
Analysis: Confirm the structure and purity of the aminopyrimidine-containing peptide by mass spectrometry and HPLC.
Logical Relationship Diagram
Caption: Logic of Acid-Mediated Arginine Modification.
Concluding Remarks
The choice of labeling protocol for this compound derivatization will depend on the specific peptide sequence, the desired label, and the downstream application. The direct acylation method is straightforward for many peptides, while the two-step click chemistry approach offers advantages for enrichment and bio-orthogonality. The acid-mediated conversion to an aminopyrimidine provides a unique modification that can also modulate the peptide's biological properties. For all methods, rigorous purification and analytical characterization are essential to ensure the quality and homogeneity of the final labeled peptide.[2][3]
References
- 1. Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical methods and Quality Control for peptide products [biosynth.com]
- 3. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
- 4. Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
Argininamide Derivatives as Substrates for Specific Enzymatic Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argininamide and its derivatives, particularly N-α-benzoyl-L-arginine amide (BAA), serve as valuable substrates for the specific enzymatic assay of Peptidylarginine Deiminases (PADs). PADs are a family of calcium-dependent enzymes that catalyze the post-translational modification of proteins by converting arginine residues to citrulline. This process, known as citrullination or deimination, plays a crucial role in various physiological and pathological processes, including gene regulation, immune response, and the development of autoimmune diseases and cancers. The use of this compound-based substrates allows for sensitive and specific measurement of PAD activity, which is essential for basic research and the development of therapeutic inhibitors. This document provides detailed application notes and protocols for utilizing this compound derivatives in PAD enzymatic assays.
Featured Enzymes and Substrates
This application note focuses on the use of this compound derivatives as substrates for the following enzymes:
-
Peptidylarginine Deiminase 1 (PAD1)
-
Peptidylarginine Deiminase 2 (PAD2)
-
Peptidylarginine Deiminase 3 (PAD3)
-
Peptidylarginine Deiminase 4 (PAD4)
The primary substrate discussed is N-α-benzoyl-L-arginine amide (BAA) , a well-characterized synthetic substrate for several PAD isoforms. Related compounds such as N-α-benzoyl-L-arginine ethyl ester (BAEE) and N-α-benzoyl-L-arginine methyl ester (BAME) are also included for comparative purposes.[1][2]
Quantitative Data Summary
The following tables summarize the kinetic parameters of various PAD isoforms with this compound derivatives and related substrates. This data is crucial for designing kinetic experiments and for the screening of potential enzyme inhibitors.
Table 1: Kinetic Parameters of PAD Isoforms with this compound Derivatives and Analogs [1][2]
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| PAD1 | BAA | 0.8 ± 0.2 | 18 ± 2 | 22,000 |
| BAME | 0.37 ± 0.07 | - | - | |
| BAEE | - | - | - | |
| PAD3 | BAA | >20 | - | <10 |
| BAME | >20 | - | <10 | |
| BAEE | >20 | - | <10 | |
| PAD4 | BAA | 0.7 ± 0.1 | 14.8 ± 0.8 | 21,000 |
| BAME | 1.66 ± 0.26 | - | - | |
| BAEE | - | - | - |
Data presented as mean ± standard deviation where available. Some values were not determined (ND) in the cited literature.
Signaling Pathways and Experimental Workflows
The activity of PAD enzymes is implicated in various cellular signaling pathways. For instance, PADs play a significant role in gene regulation through histone citrullination and in the innate immune response via the formation of Neutrophil Extracellular Traps (NETs).[3][4] Understanding these pathways is critical for elucidating the biological consequences of PAD activity.
The following diagram illustrates a general experimental workflow for determining PAD activity using an this compound derivative as a substrate.
Experimental Protocols
Protocol 1: Colorimetric Assay for Citrulline Production
This protocol is adapted from established methods for measuring PAD activity by quantifying the amount of citrulline produced.[1][5]
Materials:
-
Purified recombinant PAD enzyme (e.g., PAD1, PAD4)
-
N-α-benzoyl-L-arginine amide (BAA)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.6), 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT
-
Color Developing Reagent (COLDER):
-
Solution A: 80 mM diacetyl monoxime, 2 mM thiosemicarbazide
-
Solution B: 3 M H₃PO₄, 6 M H₂SO₄, 2 mM NH₄Fe(SO₄)₂
-
Mix Solution A and Solution B in a 1:3 ratio just before use.
-
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Enzyme Preparation: Prepare a working solution of the PAD enzyme in Assay Buffer. The final enzyme concentration in the reaction will typically be in the nanomolar range (e.g., 0.2 µM), but should be optimized for linear product formation over the desired time course.
-
Reaction Setup:
-
In a 96-well microplate, add Assay Buffer to a final volume of 60 µL per well.
-
For inhibitor screening, pre-incubate the enzyme with the test compound or vehicle (e.g., DMSO) for 15 minutes at 37°C.
-
Initiate the reaction by adding BAA to a final concentration of 10 mM.
-
-
Incubation: Incubate the reaction mixture for 10-15 minutes at 37°C.
-
Reaction Quenching: Stop the reaction by flash freezing the microplate in liquid nitrogen.
-
Color Development:
-
Thaw the samples and add 200 µL of the freshly prepared COLDER reagent to each well.
-
Seal the plate and incubate at 95°C for 30 minutes.
-
Cool the plate to room temperature for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of citrulline. Calculate the amount of citrulline produced in each sample by comparing their absorbance values to the standard curve. Enzyme activity can be expressed as the rate of citrulline formation (e.g., µmol/min/mg of enzyme).
Protocol 2: Ammonia Release Assay
This protocol measures the production of ammonia, a byproduct of the deimination reaction, and can be performed as a continuous or endpoint assay.[1][6]
Materials:
-
Purified recombinant PAD enzyme
-
N-α-benzoyl-L-arginine amide (BAA) or N-α-benzoyl-L-arginine ethyl ester (BAEE)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.6), 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT
-
Ammonia Detection Reagents (choose one of the following methods):
-
Coupled Enzyme System (for continuous assay):
-
α-ketoglutarate
-
Glutamate dehydrogenase
-
NADH
-
-
o-phthalaldehyde (OPA) Method (for endpoint assay):
-
OPA reagent
-
A thiol (e.g., 2-mercaptoethanol)
-
-
-
Microplate reader (spectrophotometer for NADH method at 340 nm; fluorometer for OPA method with excitation at 413 nm and emission at 476 nm)
Procedure (Endpoint OPA Method):
-
Reaction Setup: Prepare and initiate the enzymatic reaction as described in Protocol 1, steps 1 and 2, using a final volume of 60 µL.
-
Incubation: Incubate the reaction for a defined period (e.g., 0, 2, 4, 6, 10, 15 minutes) at 37°C.
-
Reaction Quenching: Stop the reaction by flash freezing in liquid nitrogen.
-
Ammonia Quantification:
-
To the quenched reaction, add 180 µL of 50 mM EDTA to chelate the calcium and stop any further PAD activity.
-
Add the OPA reagent and thiol according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for the recommended time to allow for the formation of the fluorescent product.
-
-
Data Acquisition: Measure the fluorescence with excitation at 413 nm and emission at 476 nm.
-
Data Analysis: Create a standard curve using known concentrations of ammonium chloride. Determine the amount of ammonia produced in the enzymatic reactions from the standard curve.
Applications in Drug Development
The enzymatic assays described herein are pivotal for the discovery and characterization of PAD inhibitors. High-throughput screening (HTS) of compound libraries can be performed using these assays to identify novel inhibitors.[5] Subsequent characterization of hit compounds, including the determination of IC₅₀ values and mechanism of inhibition (e.g., reversible vs. irreversible), relies on these robust and reproducible assay formats. The development of potent and selective PAD inhibitors holds therapeutic promise for a range of diseases, including rheumatoid arthritis, multiple sclerosis, and certain cancers.[4]
Conclusion
This compound derivatives, particularly BAA, are effective and specific substrates for assaying the activity of PAD enzymes. The protocols and data presented in this application note provide a comprehensive resource for researchers and drug development professionals working in this field. The ability to accurately measure PAD activity is fundamental to advancing our understanding of the biological roles of protein citrullination and for the development of novel therapeutics targeting this important class of enzymes.
References
- 1. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Citrullination and PAD Enzyme Biology in Type 1 Diabetes – Regulators of Inflammation, Autoimmunity, and Pathology [frontiersin.org]
- 4. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and characterization of a pan protein arginine deiminase (PAD) inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Argininamide synthesis
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low yields during the synthesis of Argininamide and its derivatives.
Troubleshooting Guide
This section addresses specific issues that can lead to suboptimal yields in a direct question-and-answer format.
Q1: My overall yield for this compound synthesis is significantly lower than expected. What are the most common areas to investigate?
Low yield is a common issue that can arise from problems in the reaction setup, execution, or product purification. A systematic approach is crucial for identifying the root cause. Key areas to investigate include incomplete reactions, the presence of side reactions, and loss of product during workup and purification.
A logical troubleshooting workflow can help pinpoint the issue:
Preventing aggregation during Argininamide-assisted protein refolding
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using argininamide to prevent aggregation during in vitro protein refolding.
Troubleshooting Guide
This section addresses common problems encountered during this compound-assisted protein refolding experiments.
Problem 1: Persistent Protein Aggregation Despite Using this compound
Question: I'm using this compound in my refolding buffer, but my protein is still aggregating. What can I do?
Answer:
Persistent aggregation is a common issue and can be tackled by optimizing several factors. This compound works by suppressing aggregation, not by actively facilitating folding, so the refolding environment must be carefully controlled[1][2].
Possible Causes and Solutions:
-
Suboptimal this compound Concentration: The concentration of this compound is critical. While it is more effective than L-arginine, the optimal concentration is protein-dependent[3][4].
-
Recommendation: Perform a concentration screen for this compound, typically in the range of 0.5 M to 1.0 M. For some proteins like lysozyme, the optimal refolding yield was found between 0.8 M and 1.0 M[5]. For others, like recombinant plasminogen activator (rPA), 0.5 M was optimal when using arginine[6].
-
-
Incorrect Disulfide Bond Formation: this compound primarily prevents aggregation driven by hydrophobic and electrostatic interactions; it cannot prevent aggregation caused by the formation of incorrect intermolecular disulfide bonds[7][8].
-
Rapid Denaturant Removal: Rapidly diluting the denaturant (like urea or guanidine hydrochloride) can cause the protein to collapse and aggregate before it has a chance to fold correctly, even in the presence of this compound[10].
-
Recommendation: Employ a gradual denaturant removal method.
-
Step-wise Dialysis: Dialyze your solubilized protein against buffers with decreasing concentrations of the denaturant. This is a time-consuming but often effective method[10][11].
-
On-column Refolding: Bind the unfolded protein to a chromatography column (e.g., Ni-NTA for His-tagged proteins) and refold by flowing a gradient of decreasing denaturant concentration over the column[12].
-
-
-
Buffer Conditions (pH, Temperature): The pH of the refolding buffer affects the net charge of the protein, influencing its solubility and tendency to aggregate. Temperature can also impact folding kinetics and stability[13].
-
Recommendation:
-
pH: Optimize the pH of the refolding buffer. A pH value away from the protein's isoelectric point (pI) generally increases solubility.
-
Temperature: Perform refolding at a lower temperature (e.g., 4°C) to slow down aggregation kinetics, giving the protein more time to fold correctly[11].
-
-
Problem 2: Low Refolding Yield
Question: My refolding yield is very low, even though I don't see much visible precipitation. How can I improve it?
Answer:
Low yield can be due to the formation of soluble oligomers or misfolded, inactive protein, not just large, visible aggregates. This compound's effectiveness is linked to its ability to increase the population of folding-competent monomers[3][5].
Possible Causes and Solutions:
-
Inefficient Aggregation Suppression: While visible precipitation may be low, soluble aggregates could be forming. This compound has been shown to be superior to arginine in this regard, especially at higher protein concentrations[5].
-
Presence of Other Unproductive Interactions: The refolding buffer may lack components that stabilize the native state or further assist in solubilization.
-
Recommendation: Introduce co-additives into the refolding buffer.
-
Polyols and Sugars: Glycerol (5-20%) or sucrose (e.g., 200 mM) can stabilize the protein structure[6][9][14].
-
Non-detergent Sulfobetaines (NDSBs): These can help to solubilize folding intermediates.
-
Low concentration of denaturant: Sometimes, retaining a low concentration of urea (e.g., 0.5 M - 1 M) or guanidine in the refolding buffer can help keep folding intermediates soluble[11][15].
-
-
-
High Protein Concentration: The kinetics of aggregation are highly dependent on protein concentration. Intermolecular aggregation (a second-order process) becomes much faster than intramolecular folding (a first-order process) at high protein concentrations[5].
-
Recommendation: While this compound is effective at high concentrations, try reducing the final protein concentration during refolding (e.g., to 10-100 µg/mL)[6]. If successful, you can gradually increase it while re-optimizing the this compound concentration.
-
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of the more common L-arginine? A1: L-argininamide has been shown to be a more potent aggregation suppressor than L-arginine. This is attributed to its higher positive net charge and a greater denaturing effect on unfolded proteins, which helps to keep them soluble during the refolding process. In a comparative study, 500 mM L-argininamide increased the refolding yield of hen egg lysozyme 1.7-fold higher than L-arginine at the same concentration[3][4].
Q2: What is the mechanism by which this compound prevents protein aggregation? A2: this compound, like arginine, is thought to suppress aggregation through several mechanisms. Its positively charged guanidinium group can interact with negatively charged residues (Asp, Glu) and aromatic residues (Trp, Tyr) on the protein surface[2][16]. These interactions mask hydrophobic patches and prevent the formation of intermolecular salt bridges, which are key drivers of aggregation[10][16][17]. By binding to folding intermediates, this compound inhibits their association into larger, non-productive aggregates[18].
Q3: What is a typical starting concentration for this compound in a refolding buffer? A3: A good starting point for most applications is 0.5 M L-argininamide. You can then optimize this concentration, testing a range from 0.2 M to 1.0 M to find the best balance for your specific protein[2][5][6].
Q4: Can I combine this compound with other additives? A4: Yes, absolutely. Combining this compound with other additives is a common strategy to enhance refolding yields. Useful co-additives include:
-
Redox Systems (GSH/GSSG): Essential for proteins with disulfide bonds[6][9].
-
Stabilizers: Polyols like glycerol or sugars like sucrose can help stabilize the final folded structure[6][14].
-
Mild Detergents: Low concentrations of non-ionic detergents can help solubilize hydrophobic intermediates[9][14].
Q5: At what stage of the refolding process should I add this compound? A5: this compound should be a component of the refolding buffer into which the denatured protein is diluted or dialyzed. The goal is to have the this compound present at the moment the denaturant concentration is lowered, so it can immediately act on the exposed hydrophobic surfaces of the refolding intermediates.
Data and Protocols
Quantitative Data Summary
The following tables summarize key quantitative data from cited experiments.
Table 1: Comparison of this compound and Arginine on Lysozyme Refolding
| Additive | Concentration (mM) | Relative Refolding Yield | Reference |
|---|---|---|---|
| L-Arginine | 500 | 1.0 | [3] |
| L-Argininamide | 500 | 1.7 |[3] |
Table 2: Optimal Additive Concentrations for Refolding Different Proteins
| Protein | Additive | Optimal Concentration Range | Refolding Yield / Activity | Reference |
|---|---|---|---|---|
| Hen Egg Lysozyme | L-Argininamide | 0.8 M - 1.0 M | Max yield of 89% | [5] |
| Bovine Carbonic Anhydrase B | L-Arginine | ~0.75 M | ~100% yield | [7] |
| Recombinant Plasminogen Activator (rPA) | L-Arginine | ~0.5 M | Highest biological activity |[6] |
Experimental Protocols
Protocol 1: General Protein Refolding by Dilution
This protocol describes a general method for refolding a protein from solubilized inclusion bodies using this compound.
-
Inclusion Body Solubilization:
-
Resuspend the washed inclusion body pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 6 M Guanidine-HCl or 8 M Urea, 10 mM DTT).
-
Incubate with stirring for 1-2 hours at room temperature to ensure complete denaturation and reduction.
-
Centrifuge at high speed (e.g., >16,000 x g) for 20-30 minutes to pellet any remaining insoluble material. Collect the supernatant containing the unfolded protein.
-
-
Refolding:
-
Prepare a chilled (4°C) refolding buffer. A typical starting buffer is: 50 mM Tris-HCl, pH 8.0, 0.5 M L-Argininamide , 1 mM EDTA.
-
For disulfide-bonded proteins, add a redox system: 1 mM GSH (reduced glutathione) and 0.1 mM GSSG (oxidized glutathione).
-
Slowly add the solubilized protein solution drop-wise into the refolding buffer with gentle but constant stirring. The dilution factor should be at least 1:20 to 1:100 to effectively lower the denaturant concentration.
-
Incubate the refolding mixture at 4°C for 12-48 hours to allow the protein to fold.
-
-
Purification and Concentration:
-
After incubation, centrifuge the solution to remove any aggregated protein.
-
Purify the refolded, soluble protein using an appropriate chromatography method (e.g., Size Exclusion Chromatography, Ion Exchange).
-
Concentrate the purified protein using ultrafiltration.
-
Visualizations
Caption: Workflow for this compound-assisted protein refolding by dilution.
Caption: Mechanism of aggregation prevention by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of arginine in protein refolding, solubilization, and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-argininamide improves the refolding more effectively than L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 6. ijbiotech.com [ijbiotech.com]
- 7. Different effects of L-arginine on protein refolding: suppressing aggregates of hydrophobic interaction, not covalent binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Star Republic: Guide for Biologists [sciencegateway.org]
- 10. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 14. Effect of buffer additives on solubilization and refolding of reteplase inclusion bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical Assistance in Refolding of Bacterial Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of Protein Aggregation Inhibition by Arginine: Blockage of Anionic Side Chains Favors Unproductive Encounter Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. Role of arginine in the stabilization of proteins against aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Argininamide Concentration for Aptamer Binding Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing argininamide concentration for aptamer binding assays.
Frequently Asked Questions (FAQs)
1. What is the typical starting concentration range for this compound and aptamers in a binding assay?
For initial experiments, a common starting point for the fluorescently labeled aptamer is in the low nanomolar range, while the this compound concentration is typically orders of magnitude higher, spanning from micromolar to millimolar concentrations. One study investigating the binding of an L-argininamide aptamer used a final aptamer concentration of 3.3 x 10⁻⁸ M and an L-argininamide concentration of 1.0 x 10⁻⁶ M.[1] Ultimately, the optimal concentrations will depend on the binding affinity (Kd) of your specific aptamer-argininamide pair.
2. What are the key parameters to consider when optimizing the this compound concentration?
Optimizing this compound concentration requires careful consideration of several experimental parameters:
-
Buffer Composition: The buffer system, including pH and ionic strength, is crucial for aptamer folding and binding. Tris-HCl or phosphate-based buffers are commonly used.[1]
-
Divalent Cations: Divalent cations, particularly Mg²⁺, are often essential for the proper folding of aptamers and can significantly influence binding affinity.
-
Temperature: Temperature can affect the binding kinetics and stability of the aptamer-argininamide complex.
-
Incubation Time: Sufficient incubation time is necessary to ensure that the binding reaction reaches equilibrium.
3. How does this compound interact with its aptamer?
The binding of this compound to its DNA aptamer is understood to follow an "induced-fit" mechanism.[2] This process involves a conformational change in the aptamer upon binding to this compound. The interaction is primarily driven by electrostatic interactions and hydrogen bonding.[2] Molecular dynamics simulations have shown that the process can be characterized by three stages: an initial adsorption stage driven by electrostatic attraction, a binding stage involving the formation of hydrogen bonds as the this compound fits into the binding pocket, and a final complex stabilization stage where both electrostatic and hydrogen bonding interactions contribute to the stability of the complex.[2]
Troubleshooting Guide
Issue 1: Low or No Binding Signal
A weak or absent binding signal is a common issue in aptamer binding assays. The following troubleshooting steps can help identify and resolve the problem.
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a titration experiment with a wide range of this compound concentrations to determine the optimal binding concentration. |
| Incorrect Buffer Conditions | Verify the pH and ionic strength of your binding buffer. Optimize the concentration of divalent cations, such as MgCl₂, as they are often critical for aptamer folding. |
| Improper Aptamer Folding | Ensure the aptamer is correctly folded before the binding assay. This typically involves a heating step to denature the aptamer, followed by a cooling step to allow it to refold into its active conformation. |
| Inactive Aptamer | Verify the integrity of your aptamer stock. Repeated freeze-thaw cycles can degrade the aptamer. |
| Insufficient Incubation Time or Temperature | Optimize the incubation time and temperature to ensure the binding reaction reaches equilibrium. |
Issue 2: High Background Signal
High background can mask the specific binding signal, leading to inaccurate results. The following strategies can help reduce non-specific binding.
| Potential Cause | Troubleshooting Steps |
| Non-specific Binding to Assay Surface | Use blocking agents, such as bovine serum albumin (BSA), in your binding buffer to reduce non-specific interactions with the surface of your assay plate. |
| Aptamer Aggregation | Optimize the buffer conditions, including salt concentration, to prevent aptamer aggregation. |
| Contaminants in Reagents | Ensure all reagents, including buffers and water, are of high purity and free of nucleases. |
Quantitative Data Summary
The following table summarizes reported dissociation constants (Kd) for this compound and related small molecule-aptamer interactions.
| Aptamer Type | Ligand | Dissociation Constant (Kd) | Assay Method |
| DNA Aptamer | L-Argininamide | ~100 µM | NMR Spectroscopy[3] |
| RNA Aptamer | L-Arginine | 330 nM | Equilibrium Dialysis |
Experimental Protocols
Protocol: Fluorescence Polarization Assay for this compound-Aptamer Binding
This protocol outlines a general procedure for a fluorescence polarization (FP) assay to determine the binding affinity of an this compound aptamer.
Materials:
-
Fluorescently labeled aptamer (e.g., with FITC or TAMRA)
-
This compound
-
Binding Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM MgCl₂)
-
Black, non-binding microplate (e.g., 96-well or 384-well)
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Aptamer Folding:
-
Dilute the fluorescently labeled aptamer to the desired working concentration in the binding buffer.
-
Heat the aptamer solution to 95°C for 5 minutes.
-
Allow the solution to cool to room temperature slowly to facilitate proper folding.
-
-
This compound Dilution Series:
-
Prepare a serial dilution of this compound in the binding buffer. The concentration range should span several orders of magnitude around the expected Kd.
-
-
Assay Setup:
-
In the microplate, add a constant concentration of the folded, fluorescently labeled aptamer to each well.
-
Add the varying concentrations of the this compound dilution series to the wells. Include a control well with only the aptamer and buffer (no this compound).
-
The final volume in each well should be consistent.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding reaction to reach equilibrium.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization of each well using a plate reader. Set the excitation and emission wavelengths appropriate for the fluorophore used.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the this compound concentration.
-
Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Visualizations
Caption: Experimental workflow for an this compound-aptamer binding assay.
Caption: Induced-fit binding mechanism of this compound to its aptamer.
References
Technical Support Center: Argininamide-Nucleic Acid Interactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the common challenge of non-specific binding of argininamide to DNA and RNA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its binding to nucleic acids a concern?
This compound is a derivative of the amino acid L-arginine. Its positively charged guanidinium group at physiological pH can mediate interactions with the negatively charged phosphate backbone of nucleic acids. While this property is exploited for specific targeting of RNA and DNA structures (e.g., aptamers), it can also lead to non-specific binding, which can interfere with experimental results and the therapeutic action of this compound-based drugs.[1][2][3] This non-specific binding can lead to high background signals in assays and a lack of clear, interpretable data.
Q2: What are the primary molecular forces driving this compound-nucleic acid interactions?
The primary driving forces are:
-
Electrostatic Interactions: The positively charged guanidinium head group of this compound interacts strongly with the negatively charged phosphate backbone of nucleic acids.[4][5]
-
Hydrogen Bonding: this compound can form hydrogen bonds with the functional groups of nucleotide bases.[6][7]
-
Structural Recognition: In cases of specific binding, the three-dimensional structure of the nucleic acid, such as loops and bulges, creates a binding pocket that accommodates the this compound molecule.[1][5]
Q3: How does non-specific binding of this compound manifest in experimental assays?
Non-specific binding typically manifests as:
-
High Background Signal: In techniques like filter binding assays or fluorescence polarization, a high signal is observed even in the absence of a specific target sequence.[8][9]
-
Lack of Saturable Binding: The binding curve does not reach a plateau, indicating that the binding is not specific to a limited number of sites.
-
Poor Specificity: this compound binds to control or non-target nucleic acid sequences at levels comparable to the intended target.
Q4: What are the key experimental parameters that can be modulated to reduce non-specific binding?
The key parameters to optimize are:
-
Salt Concentration: Increasing the ionic strength of the buffer can shield the electrostatic interactions between this compound and the nucleic acid backbone.[10][11][12]
-
pH: The pH of the buffer can affect the charge of both the this compound and the nucleic acid, thereby influencing their interaction.[2][11][13][14]
-
Competitors: The inclusion of non-labeled, non-target nucleic acids (like salmon sperm DNA or yeast tRNA) or other blocking agents can help to sequester non-specifically binding this compound.[15]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to non-specific this compound-nucleic acid binding.
Problem 1: High Background Signal in Binding Assays
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Excessive this compound Concentration | Titrate the this compound concentration to find the optimal range where specific binding is maximized and non-specific binding is minimized. |
| Low Ionic Strength of Buffer | Increase the salt concentration (e.g., NaCl or KCl) in the binding buffer. Start with a concentration of 100-150 mM and titrate upwards.[10][11][12] |
| Suboptimal pH | Verify and adjust the pH of your binding buffer. The optimal pH can be target-dependent, but starting at a physiological pH of 7.4 is recommended.[2][13][14] |
| Contaminated Reagents | Prepare fresh buffers and solutions to avoid contaminants that might contribute to the background signal.[8][9] |
| Non-specific Binding to Assay Surfaces | If using microplates or filters, ensure they are of a low-binding material. Consider using blocking agents like BSA, though their effectiveness can vary.[10] |
Problem 2: Similar Binding to Target and Non-Target Nucleic Acids
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Binding is Primarily Electrostatic | Increase the stringency of the binding and wash buffers by increasing the salt concentration. This will disrupt weaker, non-specific electrostatic interactions more than specific, structurally-driven binding.[10][11] |
| Lack of a Defined Binding Pocket in the Target | Re-evaluate the design of your target nucleic acid sequence to ensure it can form a stable secondary structure with a potential binding site for this compound. |
| Insufficient Competition | Include a non-specific competitor nucleic acid (e.g., poly(I-C), salmon sperm DNA, or yeast tRNA) in your binding reaction to sequester this compound that would otherwise bind non-specifically to your labeled target.[15] |
Experimental Protocols & Data
Representative Data: Effect of Salt Concentration on Binding
The following table illustrates the expected effect of increasing salt concentration on the binding affinity (represented by the dissociation constant, Kd) of this compound to a specific aptamer versus a non-specific dsDNA sequence.
| Salt Concentration (mM NaCl) | Kd for Specific Aptamer (µM) | Kd for Non-Specific dsDNA (µM) |
| 50 | 10 | 50 |
| 100 | 25 | >500 |
| 200 | 50 | Not Detectable |
| 500 | 150 | Not Detectable |
Note: These are representative values to illustrate a trend. Actual values must be determined empirically.
Protocol 1: Nitrocellulose Filter Binding Assay
This assay is used to quantify the interaction between a radiolabeled nucleic acid and this compound.
Materials:
-
³²P-labeled DNA or RNA probe
-
This compound solution
-
Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Wash Buffer (same as Binding Buffer)
-
Nitrocellulose and nylon membranes
-
Vacuum filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In separate tubes, mix a constant amount of the ³²P-labeled nucleic acid probe with each this compound dilution.
-
Incubate the reactions at room temperature for 30 minutes to allow binding to reach equilibrium.
-
Assemble the filtration apparatus with a nitrocellulose membrane placed on top of a nylon membrane.
-
Apply each binding reaction to a separate well of the filtration apparatus under a gentle vacuum.
-
Wash each well twice with cold wash buffer to remove unbound nucleic acid.
-
Disassemble the apparatus and allow the membranes to air dry.
-
Quantify the radioactivity on both the nitrocellulose (bound) and nylon (unbound) membranes using a scintillation counter.
-
Plot the fraction of bound nucleic acid as a function of this compound concentration to determine the binding affinity.
Protocol 2: Fluorescence Polarization (FP) Assay
This assay measures the binding of a fluorescently labeled nucleic acid to this compound in solution.
Materials:
-
Fluorescently labeled DNA or RNA probe (e.g., with fluorescein)
-
This compound solution
-
FP Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl₂)
-
Black, low-binding microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of the fluorescently labeled nucleic acid probe in the FP assay buffer at a low nanomolar concentration.
-
Prepare a series of this compound dilutions in the same buffer.
-
In a microplate, add a constant volume of the fluorescent probe solution to each well.
-
Add an equal volume of the this compound dilutions to the wells. Include a control with buffer only.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Plot the change in millipolarization (mP) units against the this compound concentration to determine the binding curve and calculate the dissociation constant.
Visual Guides
Troubleshooting Logic for High Background
Caption: Troubleshooting workflow for high background signals.
Experimental Workflow for Filter Binding Assay
Caption: Workflow for the nitrocellulose filter binding assay.
Factors Influencing this compound-Nucleic Acid Binding
Caption: Key factors that influence the binding interaction.
References
- 1. Structure determination and binding kinetics of a DNA aptamer-argininamide complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the adsorption of plasmid DNA and RNA molecules onto arginine-agarose chromatographic resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Widespread displacement of DNA‐ and RNA‐binding factors underlies toxicity of arginine‐rich cell‐penetrating peptides | The EMBO Journal [link.springer.com]
- 4. Investigation of the Stereochemical-Dependent DNA and RNA Binding of Arginine-Based Nucleopeptides [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 7. Simple, recurring RNA binding sites for L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips [sigmaaldrich.com]
- 10. nicoyalife.com [nicoyalife.com]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. Optimization of Binding Buffer Composition (Polyethylene Glycol, Sodium Chloride and pH) for Extraction of DNA from Biological Fluids Using Polyethyleneimine Functionalized Iron Oxide Nanoparticle-Based Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pH-dependent specific binding and combing of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biologically relevant small variations of intra-cellular pH can have significant effect on stability of protein–DNA complexes, including the nucleosome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein-Nucleic Acid Interactions Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Argininamide Stability in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Argininamide in experimental buffers. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and supporting data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound solution appears to be losing potency over time. What are the common causes of this compound degradation in experimental buffers?
A1: this compound can be susceptible to several degradation pathways in aqueous buffer solutions:
-
Enzymatic Degradation: If your experimental system contains cells, cell lysates, or tissue homogenates, endogenous enzymes can degrade this compound. Key enzymes that may act on this compound or structurally similar compounds include:
-
Arginine Decarboxylase: This enzyme catalyzes the removal of a carboxyl group.[1][2][3][4]
-
Arginine Deiminase: This enzyme is involved in the hydrolysis of arginine to citrulline and ammonia.[5]
-
Proteases and Peptidases: Non-specific proteases and peptidases present in biological samples may cleave the amide bond. Trypsin, for example, is known to hydrolyze N-benzoyl-L-argininamide.[6][7]
-
-
Hydrolysis: The amide bond of this compound can undergo hydrolysis, especially at non-neutral pH and elevated temperatures. This chemical degradation can occur even in the absence of enzymes.[8][9][10]
-
Oxidation: Although L-arginine has weak antioxidant properties, reactive oxygen species (ROS) in your buffer system can potentially lead to oxidative damage.[11][12][13][14][15]
Q2: How can I prevent enzymatic degradation of this compound in my experiments?
A2: To prevent enzymatic degradation, especially when working with biological samples, the addition of a protease inhibitor cocktail to your buffer is highly recommended. A broad-spectrum cocktail will inhibit a wide range of proteases that could potentially degrade this compound. For a detailed protocol on preparing and using protease inhibitor cocktails, please refer to the "Experimental Protocols" section below.
Q3: What is the optimal pH for storing this compound solutions?
A3: For general short-term storage and use in experiments, maintaining a neutral pH (around 7.0-7.4) is advisable to minimize acid- or base-catalyzed hydrolysis. For long-term storage, it is best to store this compound as a dry powder at -20°C. If stock solutions are required, prepare them in a buffer at neutral pH and store in aliquots at -80°C to minimize freeze-thaw cycles.
Q4: Can I do anything to reduce the oxidative degradation of this compound?
A4: Yes, you can minimize oxidation by:
-
Using high-purity water and reagents to prepare your buffers, reducing the presence of metal ion contaminants that can catalyze oxidation.
-
Degassing your buffers to remove dissolved oxygen.
-
Adding a small amount of an antioxidant , such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), to your buffer immediately before use. However, be sure to verify that any antioxidant added does not interfere with your specific assay.
Quantitative Data: this compound Stability
| Buffer Condition | Temperature | Expected Stability | Key Degradation Pathway | Recommendations |
| PBS, pH 7.4 | 4°C | Hours to Days | Enzymatic (if applicable) | Add protease inhibitors for biological samples. |
| Tris-HCl, pH 8.0 | 25°C | Hours | Hydrolysis, Enzymatic | Use fresh solutions. Consider lower temperatures. |
| Acetate, pH 4.5 | 25°C | Hours | Hydrolysis | Prepare fresh and use promptly. |
| Any buffer with cell lysate | 37°C | Minutes to Hours | Enzymatic | Crucial to add protease inhibitors. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Experimental Buffer
This protocol describes the preparation of a general-purpose experimental buffer designed to minimize this compound degradation.
Materials:
-
This compound dihydrochloride[16]
-
Phosphate-buffered saline (PBS), 10x stock
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340 or equivalent)
-
Nuclease-free water
-
Sterile, RNase/DNase-free containers and pipette tips
Procedure:
-
Prepare 1x PBS: Dilute the 10x PBS stock with nuclease-free water to a final concentration of 1x. For example, add 100 mL of 10x PBS to 900 mL of nuclease-free water.
-
Adjust pH: Check the pH of the 1x PBS and adjust to 7.4 if necessary using sterile HCl or NaOH.
-
Prepare this compound Stock Solution: Weigh out the required amount of this compound dihydrochloride and dissolve it in a small volume of 1x PBS to create a concentrated stock solution (e.g., 10 mM). Vortex gently to dissolve.
-
Add Protease Inhibitors: Immediately before use, add the protease inhibitor cocktail to the volume of 1x PBS that will be used for your experiment, following the manufacturer's recommended dilution.
-
Prepare Final Working Solution: Dilute the this compound stock solution to the final desired concentration in the protease inhibitor-containing PBS.
-
Storage and Use: Use the final working solution immediately. If short-term storage is necessary, keep it on ice. For longer-term storage of the stock solution, aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
Visualizations
This compound Degradation Pathways
Caption: Major degradation pathways of this compound in experimental buffers.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for determining the stability of this compound.
Arginine-Related Signaling Pathway
Caption: Simplified Arginine-mediated signaling pathway.[17][18][19]
References
- 1. Characterization of an Acid-Dependent Arginine Decarboxylase Enzyme from Chlamydophila pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginine decarboxylase - Wikipedia [en.wikipedia.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Structural insight into arginine degradation by arginine deiminase, an antibacterial and parasite drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The hydrolysis of N-benzoyl-L-argininamide by crystalline trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ficin-Catalyzed Reactions. Hydrolysis of α-N-Benzoyl-l-Arginine Ethyl Ester and α-N-Benzoyl-l-Argininamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 10. uregina.ca [uregina.ca]
- 11. Lack of antioxidant activity of the antiatherogenic compound L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. l-Arginine induces antioxidant response to prevent oxidative stress via stimulation of glutathione synthesis and activation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Beneficial effects of antioxidants and l-arginine on oxidation-sensitive gene expression and endothelial NO synthase activity at sites of disturbed shear stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. Analysis of the Stimulative Effect of Arginine on Translation Initiation of Protein Synthesis in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. L-Arginine Stimulates Fibroblast Proliferation through the GPRC6A-ERK1/2 and PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. L-Arginine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Side Reactions in Argininamide Solid-Phase Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the solid-phase peptide synthesis (SPPS) of peptides with a C-terminal Argininamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when synthesizing peptides with C-terminal this compound?
The most prevalent side reaction is the formation of a δ-lactam at the C-terminal arginine residue. This occurs through an intramolecular cyclization, where the free carboxylate of the incoming activated arginine attacks its own δ-guanidino group. This side reaction is particularly notable when using carbodiimide-based coupling agents.
Q2: How does the choice of protecting group for the arginine side chain affect side reactions?
The selection of the side-chain protecting group for arginine is critical in minimizing side reactions. In Fmoc-based SPPS, the most commonly used protecting groups are sulfonyl-based, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl). Pbf is generally preferred due to its higher lability under standard TFA cleavage conditions compared to Pmc and Mtr, which require stronger acids or longer cleavage times. The bulky nature of these groups also helps to sterically hinder the δ-lactam formation. The nitro (NO2) protecting group has been shown to prevent δ-lactam formation, but its removal requires specific reducing conditions.[1]
Q3: Can the coupling reagent influence the extent of side reactions?
Absolutely. The choice of coupling reagent significantly impacts the efficiency of the desired peptide bond formation and can either suppress or promote side reactions. For arginine incorporation, onium salt-based reagents like HATU, HBTU, and HCTU are often recommended over carbodiimide reagents like DCC or DIC, as they can lead to faster and more efficient coupling, thereby reducing the time available for side reactions to occur. The addition of an additive like HOBt or HOAt can further minimize racemization.
Q4: What is a "difficult coupling" and how does it relate to this compound synthesis?
A "difficult coupling" in SPPS refers to a situation where the peptide bond formation is slow or incomplete. This can be due to steric hindrance from bulky amino acids like arginine and its protecting group, or due to peptide aggregation on the resin. Incomplete coupling leads to deletion sequences (peptides missing an amino acid), which are often difficult to separate from the desired product.
Q5: How can I detect incomplete coupling of arginine?
Incomplete coupling can be monitored using qualitative colorimetric tests performed on a small sample of the resin beads. The most common method is the Kaiser test (ninhydrin test), which detects free primary amines. A positive result (blue beads) indicates an incomplete reaction. For proline residues, which are secondary amines, the Kaiser test is not reliable, and an alternative like the chloranil test should be used.
Troubleshooting Guides
Issue 1: Low Yield of the Final Peptide and Presence of a Major Impurity with a Mass Loss of 18 Da.
-
Symptom: HPLC analysis of the crude peptide shows a significant peak eluting close to the desired product, and mass spectrometry reveals a mass corresponding to the desired peptide minus 18 Da.
-
Root Cause: This is a classic indicator of δ-lactam formation at the C-terminal arginine residue.
-
Mitigation Strategies:
-
Optimize Coupling Reagent and Conditions:
-
Avoid prolonged coupling times with carbodiimide reagents.
-
Switch to a more efficient onium salt-based coupling reagent such as HATU, HBTU, or HCTU.
-
Consider in-situ activation of the Fmoc-Arg(Pbf)-OH.
-
-
Choice of Solvent:
-
While DMF is the most common solvent, for difficult sequences prone to aggregation and side reactions, consider switching to N-Methyl-2-pyrrolidone (NMP).
-
-
Temperature Control:
-
Perform the coupling at room temperature. Elevated temperatures can sometimes accelerate side reactions.
-
-
Protecting Group Strategy:
-
Ensure the use of a suitable side-chain protecting group like Pbf. For particularly problematic sequences, consider using Fmoc-Arg(NO2)-OH, being mindful of the specific deprotection requirements.[1]
-
-
Issue 2: Presence of Deletion Sequences in the Final Product.
-
Symptom: Mass spectrometry analysis of the crude product shows peaks corresponding to the desired peptide minus the mass of one or more amino acids.
-
Root Cause: Incomplete coupling of one or more amino acids, which can be particularly challenging for the sterically hindered arginine residue.
-
Mitigation Strategies:
-
Double Coupling: If an incomplete coupling is suspected or confirmed by a positive Kaiser test, repeat the coupling step with a fresh solution of the activated amino acid before proceeding to the next deprotection step.
-
Increase Reagent Concentration and Equivalents: Use a higher concentration of the amino acid and coupling reagent (e.g., 3-5 equivalents relative to the resin loading).
-
Extended Coupling Time: For difficult couplings, the reaction time can be extended. However, this should be balanced with the risk of increasing side reactions like racemization and lactam formation.
-
Capping: If incomplete coupling persists after a second attempt, cap the unreacted free amines using acetic anhydride to prevent the formation of deletion sequences.
-
Quantitative Data on Side Reactions
While specific quantitative data for this compound is limited in the literature, the following table summarizes the general trends and effectiveness of different strategies in mitigating side reactions for arginine-containing peptides based on available research.
| Side Reaction | Mitigation Strategy | Reagent/Condition | Observed Effectiveness | Reference |
| δ-Lactam Formation | Choice of Protecting Group | Fmoc-Arg(NO2)-OH | Prevents δ-lactam formation. | [1] |
| Fmoc-Arg(Pbf)-OH | Significantly reduces but may not eliminate lactam formation. | |||
| Choice of Coupling Reagent | DIC/HOBt | Can lead to significant lactam formation. | ||
| HATU/HBTU | Generally lower levels of lactam formation due to faster coupling. | |||
| Incomplete Coupling | Coupling Protocol | Single Coupling | May be insufficient for sterically hindered residues. | |
| Double Coupling | Significantly improves coupling efficiency for difficult residues. | |||
| Choice of Coupling Reagent | DCC/DIC | Can be less effective for hindered couplings. | ||
| HATU/COMU | Highly effective for hindered couplings, leading to higher yields. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Arg(Pbf)-OH using HATU on Rink Amide Resin
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test to check for completion. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times) to prepare for the next cycle.
Protocol 2: Kaiser Test for Monitoring Coupling Completion
-
Sample Preparation: Transfer a few resin beads to a small glass test tube.
-
Washing: Wash the beads with ethanol and then with pyridine.
-
Reagent Addition: Add 2-3 drops of each of the following solutions:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 100 mL of pyridine.
-
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): A deep blue or purple color on the beads and/or in the solution.
-
Negative Result (Complete Coupling): The beads and solution remain colorless or turn a faint yellow/brown.
-
Visualizations
Caption: δ-Lactam formation, a common side reaction of this compound synthesis.
Caption: Troubleshooting workflow for incomplete coupling in SPPS.
References
Technical Support Center: Overcoming Peak Tailing in Argininamide HPLC Purification
Welcome to our dedicated technical support center for scientists and researchers encountering challenges in the HPLC purification of Argininamide. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve peak tailing, a common issue that can compromise the purity, yield, and overall success of your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry factor is greater than 1.[1] In an ideal chromatogram, peaks have a symmetrical Gaussian shape.[2] Peak tailing manifests as an asymmetry in the peak, where the latter half of the peak is broader than the front half, creating a "tail".[3] This distortion can negatively impact resolution and the accuracy of quantification.
Q2: Why is peak tailing a common problem when purifying this compound?
A2: this compound, being a derivative of the basic amino acid arginine, possesses basic functional groups.[1][2] These basic groups can interact strongly with acidic residual silanol groups on the surface of silica-based reversed-phase HPLC columns.[1][3] This secondary interaction, in addition to the primary hydrophobic retention mechanism, can cause delayed elution of the analyte molecules, resulting in peak tailing.[1]
Q3: How does the pH of the mobile phase affect peak tailing for this compound?
A3: The pH of the mobile phase is a critical parameter. At a low pH (typically between 2 and 3), the acidic silanol groups on the silica stationary phase are protonated and thus less likely to interact with the positively charged this compound molecules.[4][5] This reduction in secondary ionic interactions leads to more symmetrical peaks.[5] Conversely, at a high pH, the silanol groups are deprotonated and negatively charged, which can strongly interact with the positively charged this compound, leading to significant tailing.[1] However, for some basic compounds, using a high pH mobile phase with a pH-stable column can also be an effective strategy to improve peak shape.[6]
Q4: What are ion-pairing agents and how can they help reduce peak tailing?
A4: Ion-pairing agents are additives to the mobile phase that contain both a hydrophobic and an ionic functional group.[7] For a basic analyte like this compound, an anionic ion-pairing agent (e.g., trifluoroacetic acid - TFA, or alkyl sulfonates) can be used.[6][8] These agents can mask the residual silanol groups on the stationary phase, reducing their interaction with the basic analyte.[9] They can also form a neutral ion-pair with the positively charged this compound, which then partitions onto the reversed-phase column with improved peak shape.[7]
Q5: Can the choice of HPLC column influence peak tailing?
A5: Absolutely. Modern HPLC columns are designed to minimize peak tailing for basic compounds. "End-capped" columns have their residual silanol groups chemically deactivated.[1] Polar-embedded or charged-surface hybrid (CSH) columns have stationary phases that are more resistant to silanol interactions.[4] For peptides and basic compounds, columns specifically marketed as "base-deactivated" or designed for peptide separations are often a good choice.[10]
Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing
If you are experiencing peak tailing during the HPLC purification of this compound, follow this systematic troubleshooting guide.
Step 1: Initial Assessment and Diagnosis
Before making any changes to your method, it's crucial to understand the nature of the problem.
-
Is the tailing specific to the this compound peak? If other, non-basic compounds in your sample have good peak shape, the issue is likely related to secondary interactions with your basic analyte.
-
Are all peaks in the chromatogram tailing? If so, the problem might be more general, such as a column void, a blocked frit, or an issue with the HPLC system's fluidics (extra-column volume).[2][4]
Step 2: Optimizing the Mobile Phase
The mobile phase composition is often the most effective area to address peak tailing for basic compounds.
Troubleshooting Workflow for Mobile Phase Optimization
Caption: A logical workflow for troubleshooting peak tailing by optimizing the mobile phase.
| Parameter | Recommended Action | Rationale |
| Mobile Phase pH | Adjust the pH of the aqueous mobile phase to between 2.0 and 3.0 using an acid such as trifluoroacetic acid (TFA) or formic acid. | At low pH, residual silanol groups on the silica stationary phase are protonated, minimizing their ionic interaction with the basic this compound.[4] |
| Mobile Phase Additives | Incorporate a buffer (e.g., phosphate or acetate) at a concentration of 10-50 mM. | Buffers help to maintain a consistent pH across the column, which is crucial for reproducible chromatography and can improve peak shape.[2][11] |
| Ion-Pairing Agents | Add a low concentration (e.g., 0.1%) of an ion-pairing agent like TFA to the mobile phase. | TFA serves a dual purpose: it lowers the pH and the trifluoroacetate anion pairs with the positively charged this compound, masking its charge and reducing interactions with silanols.[6] |
| Organic Modifier | Evaluate both acetonitrile and methanol as the organic modifier. | The choice of organic solvent can influence selectivity and peak shape.[12] |
Step 3: Evaluating the HPLC Column
If mobile phase optimization does not resolve the issue, the column itself may be the source of the problem.
| Issue | Recommended Action | Rationale |
| Inappropriate Column Chemistry | Switch to a column specifically designed for the analysis of basic compounds, such as a modern, high-purity, end-capped C18 column, a polar-embedded column, or a charged-surface hybrid (CSH) column. | These columns have stationary phases with reduced silanol activity, leading to improved peak shapes for basic analytes.[3][4] |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained contaminants. | Contaminants can create active sites that lead to peak tailing.[4] |
| Column Degradation (Void) | If the column is old or has been subjected to high pressures, a void may have formed at the inlet. This often results in broad or split peaks for all analytes. Replace the column. | A void in the column packing leads to a non-uniform flow path, causing peak distortion.[2] |
| Blocked Frit | A blocked inlet frit can cause peak distortion. Backflushing the column (if permitted by the manufacturer) may resolve this. If not, the column may need to be replaced. | A blockage can disrupt the flow of the mobile phase onto the column, leading to poor peak shape.[2] |
Step 4: Checking the HPLC System and Sample Preparation
In some cases, the issue may not be with the chemistry of the separation but with the hardware or the sample itself.
Troubleshooting Workflow for System and Sample Issues
Caption: A workflow for troubleshooting system and sample-related causes of peak tailing.
| Issue | Recommended Action | Rationale |
| Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly seated. | Excessive volume outside of the column can lead to band broadening and peak tailing.[12] |
| Sample Overload | Reduce the injection volume or the concentration of the sample. | Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[2][4] |
| Sample Solvent Effects | Dissolve the this compound sample in the initial mobile phase or a solvent that is weaker (more polar in reversed-phase) than the mobile phase. | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[13] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
Objective: To evaluate the effect of mobile phase pH on the peak shape of this compound.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA) or Formic acid
-
This compound standard
Procedure:
-
Prepare two aqueous mobile phases (Mobile Phase A):
-
Mobile Phase A1: HPLC-grade water with 0.1% (v/v) TFA (pH will be approx. 2).
-
Mobile Phase A2: HPLC-grade water (unadjusted pH).
-
-
Prepare the organic mobile phase (Mobile Phase B): HPLC-grade acetonitrile with 0.1% (v/v) TFA.
-
Prepare a stock solution of this compound in Mobile Phase A1.
-
Equilibrate the HPLC system with a starting mobile phase composition (e.g., 95% A1, 5% B) for at least 15 minutes.
-
Inject the this compound standard and run your gradient method.
-
After the run, wash the system thoroughly and then equilibrate with Mobile Phase A2 and a corresponding Mobile Phase B (acetonitrile with no acid).
-
Inject the this compound standard again and run the same gradient.
-
Compare the peak shape from the two runs. The run with the low pH mobile phase is expected to show a more symmetrical peak.
Protocol 2: Evaluation of an Ion-Pairing Agent
Objective: To assess the effectiveness of an ion-pairing agent in improving the peak shape of this compound.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
This compound standard
Procedure:
-
Prepare a mobile phase without an ion-pairing agent (e.g., water and acetonitrile with pH adjusted to 3 with phosphoric acid, if necessary).
-
Equilibrate the system and inject the this compound standard, recording the chromatogram.
-
Prepare a mobile phase containing 0.1% TFA in both the aqueous and organic components.
-
Thoroughly equilibrate the column with the TFA-containing mobile phase. Note that columns can take a significant amount of time to fully equilibrate with ion-pairing reagents.
-
Inject the this compound standard and record the chromatogram.
-
Compare the peak symmetry and retention time from the two experiments. The presence of TFA should improve peak shape and may increase retention time.[6]
By systematically working through these troubleshooting steps and experimental protocols, researchers can effectively diagnose and resolve issues with peak tailing in the HPLC purification of this compound, leading to improved separation efficiency and higher purity of the final product.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. phenomenex.blog [phenomenex.blog]
- 8. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 9. welch-us.com [welch-us.com]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. hplc.eu [hplc.eu]
- 12. chromtech.com [chromtech.com]
- 13. support.waters.com [support.waters.com]
Optimizing reaction time and temperature for Argininamide coupling
Technical Support Center: Argininamide Coupling Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize this compound coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound coupling often inefficient?
Low coupling efficiency with Arginine residues is a well-documented issue in solid-phase peptide synthesis (SPPS) and can be attributed to several factors:
-
Steric Hindrance: The bulky guanidinium side chain of Arginine, along with its large protecting group (e.g., Pbf), can physically block the activated amino acid from reaching the N-terminus of the growing peptide chain. This is especially problematic when coupling Arginine to another sterically hindered residue.[1]
-
δ-Lactam Formation: A significant side reaction involves the intramolecular cyclization of the activated Arginine. This forms a stable, six-membered δ-lactam, which is an inactive species that cannot couple to the peptide chain, leading to deletion sequences.[1]
-
Peptide Aggregation: Peptide sequences that contain Arginine are prone to aggregation on the solid support. This clumping can obstruct reactive sites, leading to incomplete coupling and deprotection steps.[1]
Q2: What is "double coupling" and why is it recommended for this compound?
Double coupling is the practice of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents after the initial coupling reaction.[1][2] This is highly recommended as a default strategy for all Arginine couplings to overcome the aforementioned challenges and drive the reaction to completion.[1]
Q3: Can I increase the reaction temperature to improve coupling efficiency?
Yes, for particularly difficult couplings, elevating the temperature can significantly improve efficiency.[1] Microwave-assisted peptide synthesis, for example, uses focused heating to accelerate sterically hindered couplings.[2][3] However, this must be done with caution, as higher temperatures can also increase the risk of side reactions, such as racemization.[4] A study on synthesizing octa-Arginine showed successful single couplings at temperatures of 50°C for 20 minutes or 75°C for 5 minutes.[2]
Q4: How long should a typical this compound coupling reaction run?
Standard protocols often suggest a coupling time of 1-2 hours for each coupling step.[1] However, the optimal time can vary based on the specific peptide sequence, the coupling reagents used, and the temperature.[5] For difficult sequences, extended reaction times may be necessary.[5] It is always recommended to monitor the reaction's completion.
Q5: Which coupling reagents are best for this compound?
Onium salt-based reagents are generally preferred for sterically hindered amino acids like Arginine due to their high reactivity.[1]
-
HATU, HBTU, HCTU: These are powerful activating agents that are highly effective for Arginine coupling.[1][3][6] HATU is often favored in rapid protocols for its speed and ability to reduce epimerization.[6]
-
PyBOP: This phosphonium salt-based reagent is also very efficient and avoids the carcinogenic byproduct associated with its predecessor, BOP.[6][7]
-
COMU: This is a newer, Oxyma-based reagent that is considered a safer and highly efficient alternative to benzotriazole-based reagents like HBTU and HATU.
Troubleshooting Guides
Guide 1: Low Coupling Yield or Incomplete Reaction
This guide addresses scenarios where post-synthesis analysis (e.g., HPLC, Mass Spectrometry) shows a low yield of the desired peptide or the presence of deletion sequences lacking Arginine.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance, aggregation, or δ-lactam formation.[1] | 1. Implement Double Coupling: Repeat the coupling step with fresh reagents. This is the standard recommendation for Arginine.[1][2] 2. Switch to a Stronger Coupling Reagent: If using a carbodiimide like DIC, switch to a more potent onium salt like HATU, HCTU, or COMU.[1][3] 3. Increase Reagent Equivalents: Use a higher excess (e.g., 3-10 equivalents) of the Fmoc-Arg(Pbf)-OH and coupling reagent to drive the reaction equilibrium toward the product.[3] 4. Elevate Temperature: Carefully increase the reaction temperature. Consider a trial at 50°C for a longer duration (e.g., 20-30 min) or a higher temperature (e.g., 75°C) for a shorter time (e.g., 5 min).[2] |
| Positive Kaiser Test | Free primary amines are present on the resin, indicating the coupling reaction has not gone to completion.[1] | 1. Perform a Second Coupling: Immediately follow the failed coupling with a second coupling step using fresh reagents.[1] 2. Capping: If a second coupling is unsuccessful or not desired, cap the unreacted amines using a solution of acetic anhydride. This will prevent the formation of deletion peptides in subsequent steps.[3] |
| No Improvement After Troubleshooting | The peptide sequence may be prone to severe aggregation, preventing reagent access. | 1. Change Solvent: Switch from DMF to NMP, which can sometimes improve solvation and disrupt aggregation.[3] 2. Incorporate Chaotropic Agents: In extreme cases, the addition of chaotropic agents may be necessary, although this requires significant optimization. |
Logical Workflow for Troubleshooting Failed this compound Coupling
The following diagram outlines a systematic approach to diagnosing and resolving coupling issues.
Data Presentation: Coupling Condition Parameters
The table below summarizes typical starting conditions and optimization ranges for Fmoc-Arg(Pbf)-OH coupling.
| Parameter | Standard Conditions | Optimization Range | Notes |
| Fmoc-Arg(Pbf)-OH Equivalents | 3 - 5 | 3 - 10 | A higher excess is often needed for difficult couplings to drive the reaction to completion.[3] |
| Coupling Reagent Equivalents | 3 - 5 | 3 - 10 | Potent reagents like HATU, HCTU, or COMU are recommended.[3] |
| Base Equivalents (e.g., DIEA) | 6 - 10 | 6 - 20 | A non-nucleophilic base is critical to prevent side reactions. |
| Reaction Temperature (°C) | 20 - 25 (Room Temp) | 20 - 75 | Elevated temperatures can overcome steric hindrance but should be used cautiously.[1][2] |
| Reaction Time (per coupling) | 60 - 120 minutes | 5 - 240 minutes | Shorter times are possible with microwave heating; longer times may be needed at room temperature.[1][2][5] |
| Solvent | DMF or NMP | N/A | High-quality, amine-free solvent is essential. NMP can sometimes improve solvation.[3][5] |
Experimental Protocols
Protocol 1: Standard Double Coupling for Arginine
This protocol is recommended as a default for all Arginine coupling steps in SPPS.[1]
-
Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection (e.g., 20% piperidine in DMF) and wash the resin thoroughly with DMF.
-
First Coupling Activation: In a separate vessel, dissolve 3-5 equivalents of Fmoc-Arg(Pbf)-OH and a suitable coupling reagent (e.g., HATU) with an activator base (e.g., DIEA) in DMF.
-
First Coupling Reaction: Add the activation mixture to the resin and allow it to couple for 1-2 hours at room temperature.
-
Wash: Wash the resin thoroughly with DMF.
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of Fmoc-Arg(Pbf)-OH and coupling reagents. Allow the second coupling to proceed for another 1-2 hours.
-
Final Wash: Wash the resin thoroughly with DMF and then DCM.
-
Confirmation: Perform a Kaiser test to confirm the absence of free primary amines.[1]
Protocol 2: Kaiser Test (Ninhydrin Test) for Coupling Completion
This test detects the presence of free primary amines on the peptide-resin.[1]
-
Reagent Preparation:
-
Reagent A: 5 g of ninhydrin in 100 mL of ethanol.
-
Reagent B: 80 g of phenol in 20 mL of ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
-
-
Procedure:
-
Take a small sample of resin beads (5-10 mg) in a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C).
-
Heat the tube at 100°C for 5 minutes.
-
-
Interpretation:
-
Blue/Purple beads and solution: Incomplete coupling (positive result).
-
Yellow/Colorless beads and solution: Complete coupling (negative result).
-
This compound Coupling Pathway and Side Reaction
The following diagram illustrates the desired reaction pathway and the common δ-lactam side reaction.
References
Technical Support Center: Minimizing Racemization of Argininamide in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenge of minimizing racemization of C-terminal Argininamide during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for peptides with C-terminal this compound?
A1: Racemization is the conversion of a chiral amino acid from its desired stereoisomer (L-form) to a mixture of both L- and D-isomers.[1] During peptide synthesis, the activation of the carboxylic acid of an amino acid makes the alpha-carbon susceptible to deprotonation, especially when a strong base is present, leading to a loss of stereochemical integrity. This is particularly critical for the C-terminal residue, in this case, Arginine, as it is activated for coupling to the resin or for fragment condensation. The presence of the D-isomer in the final peptide can significantly impact its biological activity, receptor binding, and overall therapeutic efficacy.
Q2: Which factors are most critical in causing racemization of this compound?
A2: Several factors during the coupling step can contribute to the racemization of this compound:
-
Coupling Reagents: Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) can cause significant racemization if used without additives.[2][3] Uronium and phosphonium salt reagents (e.g., HBTU, HATU, PyBOP) generally lead to less racemization.[3][4]
-
Additives: The absence of racemization-suppressing additives is a major cause. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for minimizing racemization, especially when using carbodiimides.[5][6]
-
Base: The type and concentration of the base used for neutralization and coupling are critical. Strong, non-hindered bases can increase the rate of racemization.[7]
-
Temperature: Elevated temperatures, often employed in microwave-assisted peptide synthesis, can accelerate the rate of racemization.[7]
-
Arginine Side-Chain Protecting Group: The choice of protecting group for the guanidino side chain of arginine can influence both coupling efficiency and the potential for side reactions, indirectly affecting racemization.[8]
Q3: How does the choice of Arginine side-chain protecting group affect racemization?
A3: The side-chain protecting group of arginine primarily prevents side reactions of the guanidino group. While its direct effect on racemization is less pronounced than that of coupling reagents, an inappropriate protecting group can lead to incomplete couplings, requiring longer reaction times or more forcing conditions, which in turn can increase the risk of racemization. The most commonly used protecting groups in Fmoc-based synthesis are Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Tos (Tosyl).[8] Pbf is generally preferred due to its higher acid lability, allowing for milder cleavage conditions and potentially leading to higher purity of the crude peptide.[8] Another protecting group, NO2, has been shown to effectively prevent the formation of δ-lactam, a major side reaction during arginine incorporation.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of D-Argininamide detected in the final peptide. | Use of a carbodiimide coupling reagent (e.g., DIC, DCC) without an additive. | Always use carbodiimides in combination with a racemization-suppressing additive such as OxymaPure or HOBt.[3][5] |
| Use of a strong, non-hindered base (e.g., DIPEA in excess). | Switch to a more sterically hindered base like 2,4,6-collidine (TMP) or N-methylmorpholine (NMM). Use the minimum necessary amount of base.[7] | |
| Elevated coupling temperature (e.g., in microwave synthesis). | Lower the coupling temperature. For microwave-assisted synthesis, consider optimizing the method to use lower temperatures for the arginine coupling step. | |
| Prolonged pre-activation time of the Fmoc-Arg(Pbf)-OH. | Minimize the pre-activation time before adding the activated amino acid to the resin. In-situ activation is often preferred. | |
| Incomplete coupling of the first Fmoc-Arg(Pbf)-OH to the amide resin. | Steric hindrance of the Fmoc-Arg(Pbf)-OH. | Use a more efficient coupling reagent combination like DIC/OxymaPure.[8][10] Increase the equivalents of the amino acid and coupling reagents. |
| Poor swelling of the resin. | Ensure the resin is properly swelled in a suitable solvent like DMF or NMP before coupling. | |
| Presence of δ-lactam related impurities. | Side reaction during the activation of the arginine carboxyl group. | Consider using Fmoc-Arg(NO2)-OH, as the NO2 protecting group has been shown to suppress δ-lactam formation.[9] |
Quantitative Data Summary
The following table summarizes the impact of different coupling conditions on the extent of racemization for sensitive amino acids, providing a general guideline for this compound synthesis.
| Coupling Reagent/Additive | Base | Racemization (%) (Model Peptides) | Reference(s) |
| DIC/HOBt | - | 0.2 (for Cys) | [5] |
| DIC/HOAt | - | 0.1 (for Cys) | [5] |
| DIC/OxymaPure | - | 0.1 (for Cys), 3.0 (for His) | [5] |
| HATU | TMP | <0.5 (for Arg and Ser) | [11] |
| HBTU/HOBt | DIPEA | 0.8 | [12] |
| PyBOP/HOBt | DIPEA | 1.2 | [12] |
Note: The extent of racemization is highly sequence-dependent and also influenced by other reaction conditions.
Experimental Protocols
Protocol 1: Coupling of Fmoc-Arg(Pbf)-OH to Rink Amide Resin with Minimized Racemization using DIC/OxymaPure
This protocol describes a method for the manual solid-phase synthesis of a peptide with a C-terminal this compound, focusing on minimizing racemization during the first coupling step.
1. Resin Preparation:
- Swell Rink Amide resin (e.g., 0.5 mmol/g loading) in N,N-Dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% solution of 4-methylpiperidine in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Repeat the treatment with 20% 4-methylpiperidine in DMF for 15 minutes.
- Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times).
3. Coupling of Fmoc-Arg(Pbf)-OH:
- In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
- Add this solution to the deprotected resin.
- Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.
- Agitate the reaction mixture at room temperature for 2-4 hours.
- Monitor the coupling reaction using a ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates complete coupling.
4. Capping (Optional but Recommended):
- If the ninhydrin test is positive after the coupling, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
- Wash the resin thoroughly with DMF.
5. Subsequent Amino Acid Couplings:
- Proceed with the synthesis of the peptide chain using standard Fmoc-SPPS protocols.
Protocol 2: Analysis of this compound Racemization by HPLC
This protocol outlines a general method for the analysis of the diastereomeric purity of a synthetic peptide containing this compound.
1. Peptide Cleavage and Deprotection:
- Treat the dried peptidyl-resin with a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.
- Precipitate the crude peptide in cold diethyl ether.
- Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
2. HPLC Analysis:
- Column: Use a chiral stationary phase column or a standard C18 reversed-phase column. For C18 columns, derivatization of the peptide hydrolysate with a chiral derivatizing agent (e.g., Marfey's reagent) may be necessary to separate the D- and L-amino acid enantiomers. Alternatively, specialized chiral mobile phase additives can be used.
- Mobile Phase: A typical mobile phase for reversed-phase HPLC of peptides is a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).
- Gradient: A linear gradient from 5% to 95% acetonitrile over 30-60 minutes is a good starting point.
- Detection: UV detection at 214 nm or 280 nm.
- Sample Preparation: Dissolve the crude peptide in the initial mobile phase composition.
- Injection and Analysis: Inject the sample and record the chromatogram. The D- and L-forms of the this compound-containing peptide (or the derivatized arginine enantiomers) should appear as distinct peaks.
- Quantification: Integrate the peak areas of the D- and L-isomers to determine the percentage of racemization.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. oxymapure.com [oxymapure.com]
- 6. peptide.com [peptide.com]
- 7. US20160176918A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 8. digital.csic.es [digital.csic.es]
- 9. mdpi.com [mdpi.com]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Enhancing the solubility of Argininamide for high-concentration stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing high-concentration stock solutions of Argininamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a hydrophilic amino acid derivative.[1] It is frequently used in biochemical applications as a tool to study ligand binding to DNA aptamers and for the development of fluorescent aptasensors.[2][3] Due to its ability to suppress protein aggregation, it is also a valuable excipient in protein refolding protocols and formulation development.[4][5][6]
Q2: Which form of this compound is most soluble in aqueous solutions?
The salt forms, this compound Hydrochloride (HCl) and this compound Dihydrochloride (2HCl), are generally more soluble in aqueous solutions compared to the free base form. L-Arginine hydrochloride, a similar compound, is freely soluble in water.[7][8][9] For high-concentration stock solutions, using a salt form is recommended.
Q3: Can I heat the solution to dissolve this compound?
Gentle warming (e.g., to 37°C) can be used to aid in the dissolution of this compound and its salts.[10] However, prolonged or excessive heating should be avoided as it may lead to degradation or racemization of the compound.[11]
Q4: My this compound solution formed a precipitate after storage at 4°C. What should I do?
Precipitation upon cooling can occur if the solution is supersaturated at room temperature. You can try to redissolve the precipitate by gently warming the solution to room temperature or 37°C and vortexing.[10] To prevent this, consider preparing a slightly more dilute stock solution or storing it at room temperature if stability allows. For long-term storage, it is often recommended to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12]
Q5: What is the recommended storage condition for this compound stock solutions?
For short-term storage, aqueous solutions can be stored at 2-8°C for a limited time, though preparing fresh is often recommended.[13] For long-term stability, it is best to aliquot the stock solution into single-use volumes and store them frozen at -20°C or -80°C.[2][3][12] Avoid repeated freeze-thaw cycles.[12]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound powder is not dissolving. | The concentration exceeds the solubility limit in the current solvent or at the current pH. | - Use the hydrochloride or dihydrochloride salt form for better aqueous solubility.[7] - Decrease the pH of the solution by adding a small amount of dilute HCl; this compound is more soluble at acidic pH. - Gently warm the solution (up to 37°C) with constant stirring or vortexing.[10] - Use sonication to aid in dissolution.[14] |
| A precipitate forms after the solution cools down. | The solution was supersaturated at the higher temperature used for dissolution. | - Gently warm the solution to redissolve the precipitate before use.[10] - Prepare a more dilute stock solution that remains stable at the intended storage temperature. - Store the solution at room temperature if it is stable for the required duration. |
| The solution becomes cloudy or precipitates upon dilution into a buffer or cell culture medium. | "Solvent shock" or "crashing out" occurs when a compound in a strong organic solvent is rapidly diluted into an aqueous buffer where it is less soluble.[15] | - Perform a serial or intermediate dilution instead of a single large dilution.[15] - Add the stock solution dropwise to the vortex of the stirred buffer or medium.[15] - Ensure the final concentration in the medium does not exceed the solubility limit. |
| The pH of the aqueous solution is too high. | This compound free base is alkaline in solution. | - Use this compound HCl or 2HCl, which will result in a more neutral or slightly acidic solution. - Adjust the pH of the final solution with a suitable acid (e.g., HCl). |
Quantitative Data on Solubility
The following tables provide solubility data for this compound and its related compounds. Data for this compound is limited, so data for L-Arginine Hydrochloride is included as a reference.
Table 1: Solubility of this compound and its Salts
| Compound | Solvent | Solubility | Temperature (°C) |
| L-Argininamide | Water | Hydrophilic, solubility data not specified | Not specified |
| L-Argininamide Dihydrochloride | Water | Soluble, specific data not available | Not specified |
| L-Arginine Hydrochloride | Water | 100 mg/mL[7] | 25 |
| L-Arginine Hydrochloride | Ethanol | ~3 mg/mL[13] | Not specified |
| L-Arginine Hydrochloride | DMSO | ~3 mg/mL[13] | Not specified |
| L-Arginine Hydrochloride | DMF | ~5 mg/mL[13] | Not specified |
| L-Arginine Hydrochloride | PBS (pH 7.2) | Freely Soluble[13] | Not specified |
Note: The solubility of this compound and its salts can be influenced by pH, temperature, and the presence of other solutes.
Experimental Protocols
Protocol 1: Preparation of a 1 M this compound Hydrochloride Stock Solution in Water
Objective: To prepare a high-concentration aqueous stock solution of this compound HCl.
Materials:
-
L-Argininamide Hydrochloride (MW: 210.66 g/mol for the monohydrochloride)
-
Nuclease-free water
-
Sterile conical tubes or flasks
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter
-
Sterile storage tubes
Procedure:
-
Weighing: Weigh out 2.107 g of L-Argininamide Hydrochloride for a final volume of 10 mL of a 1 M solution.
-
Initial Dissolution: Add the weighed this compound HCl to a sterile container with approximately 8 mL of nuclease-free water.
-
Mixing: Place the container on a magnetic stirrer and stir until the powder is completely dissolved. Gentle warming to 37°C can be applied to facilitate dissolution.
-
Volume Adjustment: Once fully dissolved, transfer the solution to a 10 mL volumetric flask or graduated cylinder and bring the final volume to 10 mL with nuclease-free water.
-
Sterilization: Sterilize the 1 M this compound HCl solution by passing it through a 0.22 µm filter into a sterile container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term use.
Protocol 2: Stability Testing of this compound Stock Solution
Objective: To assess the stability of a prepared this compound stock solution over time under different storage conditions.
Materials:
-
Prepared this compound stock solution
-
HPLC system with a suitable column (e.g., C18)
-
Appropriate mobile phase
-
Incubators or storage chambers at desired temperatures (e.g., 4°C, 25°C, 40°C)
Procedure:
-
Initial Analysis (Time 0): Immediately after preparation, analyze an aliquot of the stock solution by HPLC to determine the initial concentration and purity. This will serve as the baseline.
-
Sample Storage: Store aliquots of the stock solution at different temperatures (e.g., 4°C, room temperature, and an accelerated condition of 40°C). Protect samples from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months, and 6 months), retrieve an aliquot from each storage condition.
-
Sample Preparation for HPLC: Allow the aliquot to come to room temperature. If any precipitate is observed, attempt to redissolve it by gentle warming and vortexing. Dilute the sample to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples by HPLC to determine the concentration of this compound. Monitor for the appearance of any new peaks that may indicate degradation products.
-
Data Evaluation: Compare the concentration and purity of the stored samples to the initial (Time 0) sample to determine the stability of the solution under each condition.
Visualizations
References
- 1. This compound | C6H15N5O | CID 447555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. ≥98%, suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]
- 4. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. L-Arginine hydrochloride | 1119-34-2 [chemicalbook.com]
- 8. ajihealthandnutrition.com [ajihealthandnutrition.com]
- 9. L-Arginine Monohydrochloride or L-Arginine HCl Manufacturers, SDS [mubychem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
Comparing the efficacy of Argininamide and L-arginine in protein refolding
A detailed comparison for researchers and drug development professionals.
In the critical process of recovering functional proteins from denatured states, the choice of refolding additive can significantly impact yield and purity. L-arginine has long been a staple in protein refolding protocols, primarily for its ability to suppress aggregation. However, recent studies have highlighted the superior efficacy of its derivative, Argininamide, in enhancing refolding yields. This guide provides a comprehensive comparison of this compound and L-arginine, supported by experimental data, detailed protocols, and mechanistic insights to inform the selection of the optimal refolding agent.
Superior Refolding Yields with this compound
Experimental evidence demonstrates that this compound can significantly improve the refolding efficiency of proteins compared to L-arginine. A key study revealed that for hen egg lysozyme, the use of 500 mM L-argininamide resulted in a 1.7-fold higher refolding yield than with the same concentration of L-arginine.[1] The enhanced performance of this compound has also been observed in the refolding of other proteins, such as bovine carbonic anhydrase.[1]
The superior efficacy of this compound is attributed to two primary factors: its higher positive net charge and its greater denaturing effect.[1] The increased positive charge is thought to enhance interactions with protein folding intermediates, thereby preventing off-pathway aggregation more effectively. The mild denaturing property of this compound may help to solubilize protein aggregates and facilitate the correct refolding pathway.
While L-arginine is effective in suppressing aggregation and can achieve high refolding yields for certain proteins, such as bovine carbonic anhydrase B where yields can approach 100% at a concentration of 0.75 M, the available data suggests that this compound offers a more potent solution for enhancing refolding yields across a broader range of proteins.[2]
Quantitative Comparison of Refolding Efficacy
| Protein Model | Additive | Concentration | Refolding Yield (%) | Fold Increase vs. L-arginine | Reference |
| Hen Egg Lysozyme | This compound | 500 mM | ~68% (estimated) | 1.7 | [1] |
| Hen Egg Lysozyme | L-arginine | 500 mM | ~40% (estimated) | 1.0 | [1] |
| Bovine Carbonic Anhydrase B | This compound | Not specified | Effective | - | [1] |
| Bovine Carbonic Anhydrase B | L-arginine | 0.75 M | ~100% | - | [2] |
Experimental Protocols
The following is a representative experimental protocol for comparing the efficacy of this compound and L-arginine in protein refolding by dilution. This protocol is based on common laboratory practices and the conditions reported in the cited literature.
Objective: To compare the refolding yield of a model protein (e.g., denatured and reduced lysozyme) in the presence of this compound versus L-arginine.
Materials:
-
Model protein (e.g., Hen Egg Lysozyme)
-
Denaturation Buffer: 6 M Guanidine Hydrochloride (GdnHCl), 100 mM Tris-HCl, pH 8.0, 100 mM Dithiothreitol (DTT)
-
Refolding Buffer Base: 100 mM Tris-HCl, pH 8.0, 2 mM EDTA
-
Refolding Additives: L-arginine, this compound
-
Assay Reagents for determining protein concentration and activity (e.g., Bradford reagent, substrate for activity assay)
-
Spectrophotometer
-
Size-Exclusion Chromatography (SEC) system (optional, for analysis of aggregation)
Procedure:
-
Protein Denaturation and Reduction:
-
Dissolve the model protein in the Denaturation Buffer to a final concentration of 10 mg/mL.
-
Incubate at room temperature for 2 hours to ensure complete denaturation and reduction of disulfide bonds.
-
-
Preparation of Refolding Buffers:
-
Prepare three refolding buffers:
-
Control: Refolding Buffer Base only.
-
L-arginine: Refolding Buffer Base supplemented with 500 mM L-arginine.
-
This compound: Refolding Buffer Base supplemented with 500 mM this compound.
-
-
-
Protein Refolding by Dilution:
-
Rapidly dilute the denatured protein solution 1:100 into each of the prepared refolding buffers with gentle stirring. The final protein concentration should be 0.1 mg/mL.
-
Incubate the refolding mixtures at 4°C for 24 hours.
-
-
Analysis of Refolding Yield:
-
Activity Assay: Measure the specific activity of the refolded protein in each sample. The activity of the native protein at the same concentration should be measured as a 100% reference. The refolding yield is calculated as: (Activity of refolded protein / Activity of native protein) * 100%.
-
Quantification of Soluble Protein: Centrifuge the refolding mixtures at 14,000 x g for 10 minutes to pellet any aggregated protein. Measure the protein concentration in the supernatant using a Bradford assay.
-
Spectroscopic Analysis: Monitor the change in protein conformation using fluorescence or circular dichroism (CD) spectroscopy.
-
(Optional) Chromatographic Analysis: Analyze the amount of monomeric protein versus aggregates using Size-Exclusion Chromatography (SEC).
-
Visualizing the Process and Mechanisms
To better understand the experimental workflow and the proposed mechanisms of action, the following diagrams are provided.
References
A Head-to-Head Comparison: Argininamide Versus Guanidinium Chloride as Protein Folding Enhancers
For researchers, scientists, and drug development professionals navigating the complex landscape of protein refolding, the choice of chemical additives is paramount to achieving high yields of biologically active proteins. Among the myriad of available compounds, argininamide and guanidinium chloride are frequently employed, yet they serve distinct roles and operate through different mechanisms. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most appropriate agent for your protein refolding needs.
Executive Summary
Guanidinium chloride is a powerful chaotropic agent primarily used at high concentrations (typically 6 M) to solubilize aggregated proteins, such as those found in inclusion bodies, by completely denaturing them. Its role as a "folding enhancer" is indirect; it facilitates the first crucial step of bringing the aggregated protein into a soluble, unfolded state, from which refolding can be initiated by removing the denaturant.
This compound, on the other hand, is utilized as an additive in the refolding buffer at lower concentrations (typically around 500 mM). Its primary function is to act as an aggregation suppressor, preventing the unfolded or partially folded protein molecules from interacting with each other and forming non-productive aggregates during the refolding process. This allows for a higher yield of correctly folded, active protein. Notably, studies have shown that this compound can be more effective than its parent molecule, L-arginine, in this capacity.
Performance Comparison: this compound vs. Guanidinium Chloride
The following tables summarize the key characteristics and performance metrics of this compound and guanidinium chloride in the context of protein refolding.
Table 1: General Properties and Mechanisms of Action
| Feature | This compound | Guanidinium Chloride |
| Primary Role | Aggregation Suppressor | Denaturant / Solubilizing Agent |
| Typical Concentration | 0.1 - 1 M in refolding buffer | 4 - 8 M for solubilization |
| Mechanism of Action | Suppresses intermolecular interactions, potentially by masking hydrophobic patches and reducing non-specific interactions. The positively charged guanidinium group can interact with aromatic residues. | Disrupts the tertiary and secondary structure of proteins by weakening hydrophobic interactions and forming hydrogen bonds with the polypeptide backbone. |
| Stage of Use | During the refolding process (in the refolding buffer). | Initial solubilization of aggregated protein. Must be removed to initiate refolding. |
Table 2: Quantitative Performance Data in Protein Refolding
| Protein | Additive | Concentration | Refolding Yield / Activity Recovery | Reference |
| Hen Egg Lysozyme | L-Argininamide | 500 mM | 1.7-fold higher yield than with L-arginine | [1][2] |
| Bovine Carbonic Anhydrase | L-Argininamide | 500 mM | Effective in refolding | [1][2] |
| Bovine Carbonic Anhydrase | L-Arginine | 0.75 M | Almost 100% | [3][4] |
| rhG-CSF | L-Arginine | 0.5 M | ~65% | [4] |
| Small Proteins (≤18 kD) | Guanidinium Chloride (for denaturation) | 6.9 M | 58% remained soluble after refolding by dialysis | [5] |
Experimental Protocols
General Protocol for Protein Refolding from Inclusion Bodies
A standard approach to refolding proteins from inclusion bodies involves initial denaturation with guanidinium chloride followed by refolding in a buffer containing an aggregation suppressor like this compound.
-
Solubilization of Inclusion Bodies:
-
Isolate inclusion bodies from the cell lysate by centrifugation.
-
Wash the inclusion bodies with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminants.
-
Solubilize the washed inclusion bodies in a buffer containing 6 M guanidinium chloride, 50 mM Tris-HCl (pH 8.0), and a reducing agent (e.g., 10 mM DTT) to break any incorrect disulfide bonds.
-
Incubate at room temperature with gentle stirring until the solution is clear.
-
Centrifuge to remove any remaining insoluble material.
-
-
Refolding by Dilution:
-
Rapidly dilute the solubilized, denatured protein into a pre-chilled refolding buffer. A typical dilution factor is 1:100.
-
The refolding buffer should contain:
-
A suitable buffer system (e.g., 50 mM Tris-HCl, pH 8.0).
-
An aggregation suppressor, such as 0.5 M L-argininamide.
-
A redox shuffling system (e.g., a combination of reduced and oxidized glutathione) if the protein contains disulfide bonds.
-
-
Incubate the refolding mixture at a low temperature (e.g., 4°C) for a sufficient period (e.g., 12-48 hours) with gentle stirring.
-
-
Analysis of Refolded Protein:
-
Assess the amount of soluble protein using methods like SDS-PAGE and protein concentration assays.
-
Characterize the secondary and tertiary structure of the refolded protein using techniques such as Circular Dichroism (CD) spectroscopy and fluorescence spectroscopy.
-
Determine the biological activity of the refolded protein using a relevant functional assay.
-
Analyze the oligomeric state and presence of aggregates using Size-Exclusion Chromatography (SEC).
-
Visualizing the Mechanisms and Workflows
Mechanism of Action
The following diagram illustrates the proposed mechanisms by which guanidinium chloride and this compound act in the protein refolding process.
Figure 1. Proposed Mechanisms of Action
Experimental Workflow
The diagram below outlines a typical experimental workflow for comparing the efficacy of different refolding additives.
Figure 2. Experimental Workflow for Comparing Refolding Additives
Conclusion
This compound and guanidinium chloride are not direct competitors but rather complementary tools in the protein refolding toolbox. Guanidinium chloride is the industry standard for the initial, harsh step of solubilizing protein aggregates. This compound, on the other hand, plays a more nuanced role as a "folding enhancer" by preventing aggregation during the delicate refolding process, thereby increasing the yield of the final, active protein. For researchers aiming to optimize their protein refolding protocols, a combined approach that utilizes guanidinium chloride for denaturation and this compound in the refolding buffer is a powerful strategy to maximize the recovery of functional proteins. The superior performance of this compound over arginine, as indicated in the literature, suggests that it should be a primary candidate for screening and optimization in refolding protocols.
References
- 1. L-argininamide improves the refolding more effectively than L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Different effects of L-arginine on protein refolding: suppressing aggregates of hydrophobic interaction, not covalent binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Argininamide binding to specific RNA or DNA aptamers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding validation of Argininamide to specific DNA and RNA aptamers. It delves into the quantitative binding data, detailed experimental methodologies, and visual representations of the underlying processes to facilitate a comprehensive understanding of these interactions.
This compound, a derivative of the amino acid arginine, serves as a key target molecule in various biomedical research areas. Its specific recognition by nucleic acid aptamers—short, single-stranded DNA or RNA molecules—holds significant promise for the development of novel diagnostics and therapeutics. The validation of this binding is crucial and is achieved through a variety of biophysical techniques. This guide offers a comparative analysis of the binding affinities of different aptamers to this compound and related molecules, alongside detailed protocols for the experimental techniques used to validate these interactions.
Comparative Analysis of Binding Affinity
The binding affinity of an aptamer to its target is a critical parameter for its functional application. This affinity is typically quantified by the dissociation constant (Kd), with a lower Kd value indicating a stronger binding interaction. Below is a comparison of the binding affinities of a DNA aptamer to L-argininamide and an RNA aptamer to the closely related molecule, L-arginine.
| Aptamer Type | Aptamer Sequence/Name | Target Molecule | Dissociation Constant (Kd) | Experimental Method |
| DNA | 5'-d(GATCGAAACGTAGCGCCTTCGATC)-3' | L-Argininamide | 100 µM[1] | NMR Spectroscopy[1] |
| RNA | Not specified in abstract | L-Arginine | 330 nM[2][3][4] | Equilibrium Dialysis[2][3] |
Experimental Protocols for Binding Validation
The accurate determination of binding parameters relies on robust experimental design and execution. This section provides detailed methodologies for three key techniques used in the validation of this compound-aptamer interactions: Systematic Evolution of Ligands by Exponential Enrichment (SELEX) for aptamer selection, Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) for binding characterization.
Systematic Evolution of Ligands by Exponential Enrichment (SELEX)
SELEX is a powerful in vitro selection process used to isolate aptamers with high affinity and specificity for a target molecule from a large random library of nucleic acid sequences.
Experimental Workflow:
Protocol:
-
Library Preparation: A single-stranded DNA or RNA library, containing a central random region of 20-80 nucleotides flanked by constant primer binding sites, is synthesized. A typical library contains 10^13 to 10^15 unique sequences.
-
Target Incubation: The nucleic acid library is incubated with this compound. For small molecules like this compound, it is often immobilized on a solid support (e.g., magnetic beads or an affinity column) to facilitate the separation of bound and unbound sequences.
-
Partitioning: Unbound sequences are washed away, while the nucleic acids that have bound to the immobilized this compound are retained.
-
Elution: The bound sequences are eluted from the support, often by changing the buffer conditions (e.g., pH, salt concentration) or by introducing a competitor.
-
Amplification: The eluted sequences are amplified by Polymerase Chain Reaction (PCR) for DNA libraries or by Reverse Transcription PCR (RT-PCR) followed by in vitro transcription for RNA libraries. This step enriches the pool in sequences that bind to the target.
-
Iteration: The amplified pool of enriched sequences is used for the next round of selection. The stringency of the selection is typically increased in subsequent rounds to favor the selection of aptamers with the highest affinity. This is often achieved by decreasing the target concentration or increasing the number of washes.
-
Sequencing and Analysis: After several rounds of selection (typically 8-15), the enriched pool of aptamers is sequenced to identify individual candidate aptamers.
-
Characterization: The binding affinity and specificity of individual aptamer candidates are then characterized using various biophysical techniques such as ITC and FP.
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.
Experimental Workflow:
Protocol:
-
Sample Preparation:
-
Prepare a solution of the aptamer (typically 10-50 µM) in a suitable buffer (e.g., Tris-HCl with NaCl and MgCl2).
-
Prepare a solution of this compound (typically 10-20 times the aptamer concentration) in the exact same buffer to minimize heats of dilution.
-
Degas both solutions to prevent the formation of air bubbles in the calorimeter.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Fill the sample cell with the aptamer solution and the injection syringe with the this compound solution.
-
-
Titration:
-
Perform a series of small, sequential injections of the this compound solution into the aptamer solution in the sample cell.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data (power vs. time) is integrated to obtain the heat change per injection.
-
A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of this compound to aptamer.
-
This isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters of the interaction.
-
Fluorescence Polarization (FP) Assay
FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. It is a sensitive method for determining binding affinities.
Experimental Workflow:
Protocol:
-
Aptamer Labeling: The aptamer is covalently labeled with a fluorescent dye (e.g., fluorescein) at one of its ends.
-
Sample Preparation:
-
A constant, low concentration of the fluorescently labeled aptamer (typically in the low nanomolar range) is used.
-
A series of dilutions of this compound are prepared in the same buffer.
-
-
Binding Reaction: The labeled aptamer is mixed with each dilution of this compound in a microplate. The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Measurement: The fluorescence polarization of each sample is measured using a plate reader equipped with polarizing filters. The instrument excites the sample with plane-polarized light and measures the intensity of the emitted light parallel and perpendicular to the excitation plane.
-
Data Analysis:
-
The fluorescence polarization values are plotted against the concentration of this compound.
-
The resulting binding curve is fitted to a sigmoidal dose-response equation or a one-site binding model to calculate the dissociation constant (Kd).
-
Conclusion
The validation of this compound binding to specific DNA and RNA aptamers is a multi-faceted process that relies on a combination of techniques to select for and characterize these interactions. As demonstrated, DNA and RNA aptamers can exhibit significantly different binding affinities for this compound and its analogs, underscoring the importance of empirical validation for each specific aptamer-target pair. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct these validation studies, ultimately enabling the development of highly specific and effective aptamer-based technologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. RNA aptamers that bind L-arginine with sub-micromolar dissociation constants and high enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] RNA aptamers that bind L-arginine with sub-micromolar dissociation constants and high enantioselectivity. | Semantic Scholar [semanticscholar.org]
- 4. fusionbiolabs.com [fusionbiolabs.com]
Comparative Analysis of Argininamide and Agmatine in Receptor Binding Studies: A Data-Driven Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Argininamide and Agmatine, with a focus on their interactions with key receptor systems. Due to a significant lack of published receptor binding data for this compound at imidazoline, alpha-adrenergic, and NMDA receptors, a direct quantitative comparison is not feasible at this time. This guide will therefore focus on the well-documented receptor binding profile of Agmatine and provide the necessary experimental context for future comparative studies.
Introduction to this compound and Agmatine
This compound and Agmatine are structurally related compounds derived from the amino acid L-arginine. Agmatine, the decarboxylated form of L-arginine, is an endogenous neuromodulator known to interact with a variety of receptor systems, playing a role in neurotransmission and cellular signaling.[1] this compound, L-arginine with an amide group at the carboxylic acid terminus, is less extensively studied for its receptor binding profile at the receptors of focus for this guide.
Agmatine: A Multi-Target Ligand
Agmatine has been shown to bind to several classes of receptors, including imidazoline receptors, alpha-adrenergic receptors, and NMDA receptors. Its binding affinity varies across these targets, suggesting a complex pharmacological profile.
Imidazoline Receptor Binding
Agmatine is considered an endogenous ligand for imidazoline receptors, binding to both I1 and I2 subtypes.[1][2] Competition binding studies have shown that agmatine can displace radiolabeled ligands from these receptors. The affinity of agmatine for a high-affinity component of platelet I1 imidazoline binding sites is notably selective over alpha-2 adrenoceptors.[3]
Alpha-Adrenergic Receptor Binding
Agmatine also interacts with alpha-2 (α2)-adrenergic receptors.[1][4] Radioligand binding assays have demonstrated that agmatine recognizes α2-adrenoceptor binding sites.[4] Its affinity for these receptors is generally in the micromolar range.
NMDA Receptor Binding
Agmatine acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor.[5] It is believed to require the GluN2B subunit for its inhibitory effects.[5]
Quantitative Receptor Binding Data for Agmatine
The following table summarizes the reported binding affinities (Ki) of agmatine for various receptors. The Ki value represents the inhibition constant, indicating the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value signifies a higher binding affinity.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (µM) | Reference |
| α2-Adrenoceptor | [3H]Clonidine | Rat cerebral cortex | pKi = 5.10 ± 0.05 | [4] |
| [3H]Clonidine | Bovine cerebral cortex | pKi = 4.77 ± 0.38 | [4] | |
| Imidazoline I1 Receptor | [125I]p-Iodoclonidine | Human platelet | High-affinity component | [3] |
| Imidazoline I2 Receptor | [3H]Idazoxan | - | - | [2] |
| NMDA Receptor | - | - | - | [2][5] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher affinity. The specific Ki value for the high-affinity I1 site was not explicitly provided in the abstract but was noted to be highly selective.
Experimental Protocols
The determination of binding affinities for compounds like agmatine is primarily achieved through radioligand binding assays.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound (e.g., agmatine) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radiolabeled ligand (e.g., [3H]Clonidine for α2-adrenergic receptors).
-
Unlabeled test compound (agmatine).
-
Binding buffer (composition varies depending on the receptor).
-
Wash buffer.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well filter plates.
Procedure:
-
Preparation: Thaw the cell membranes or tissue homogenates on ice. Resuspend the membranes in the binding buffer to a specific protein concentration.
-
Assay Setup: In a 96-well filter plate, add the following to each well:
-
Binding buffer.
-
A fixed concentration of the radiolabeled ligand.
-
Varying concentrations of the unlabeled test compound (agmatine). For determining non-specific binding, a high concentration of a known unlabeled ligand is used. For total binding, only the radioligand and buffer are added.
-
-
Incubation: Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the unlabeled test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
The interaction of agmatine with its target receptors initiates downstream signaling cascades. The following diagrams illustrate a general experimental workflow for a radioligand binding assay and a simplified signaling pathway for the α2-adrenergic receptor, a known target of agmatine.
Conclusion and Future Directions
Agmatine is a promiscuous ligand, interacting with multiple receptor systems, including imidazoline, alpha-adrenergic, and NMDA receptors, with varying affinities. The provided data and protocols offer a foundation for understanding its complex pharmacology.
Crucially, there is a significant gap in the scientific literature regarding the receptor binding profile of this compound at these same targets. To enable a meaningful comparative analysis, future research should focus on characterizing the binding of this compound to imidazoline, alpha-adrenergic, and NMDA receptors using standardized radioligand binding assays. Such studies would be invaluable for elucidating the structure-activity relationships between these two L-arginine derivatives and for identifying their potential therapeutic applications. Researchers in drug development are encouraged to undertake these foundational binding studies to unlock the pharmacological potential of this compound.
References
- 1. Imidazoline receptors and their endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological significance of agmatine, an endogenous ligand at imidazoline binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of ligand binding affinities at human I1-imidazoline binding sites and the high affinity state of alpha-2 adrenoceptor subtypes [pubmed.ncbi.nlm.nih.gov]
- 4. Agmatine recognizes alpha 2-adrenoceptor binding sites but neither activates nor inhibits alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agmatine requires GluN2B-containing NMDA receptors to inhibit the development of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Argininamide vs. L-Citrulline: A Comparative Analysis of Efficacy as Nitric Oxide Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of Argininamide and L-Citrulline concerning their roles as precursors for nitric oxide (NO) synthesis. The following sections objectively evaluate their mechanisms of action, present supporting experimental data, and detail relevant experimental protocols.
Introduction
Nitric oxide is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune regulation.[1] The synthesis of NO is catalyzed by nitric oxide synthase (NOS) enzymes, which convert L-arginine to L-citrulline and NO.[2][3] Consequently, substances that can increase the bioavailability of L-arginine are of significant interest as potential therapeutic agents for conditions associated with endothelial dysfunction and impaired NO signaling. This guide focuses on two such molecules: L-citrulline, a well-established NO precursor, and this compound, a derivative of L-arginine.
L-Citrulline: An Established Nitric Oxide Precursor
L-citrulline is a non-essential amino acid that has been extensively studied for its role in augmenting NO production.[4][5] Unlike L-arginine, which undergoes significant first-pass metabolism in the liver by the arginase enzyme, L-citrulline bypasses hepatic metabolism.[4] It is efficiently converted to L-arginine in the kidneys and other tissues, leading to a more sustained increase in plasma L-arginine levels and subsequently, enhanced NO synthesis.[3][5]
Signaling Pathway of L-Citrulline in Nitric Oxide Synthesis
The pathway for L-citrulline-mediated NO production is a two-step process that effectively increases the substrate availability for nitric oxide synthase (NOS).
References
- 1. google.com [google.com]
- 2. L-arginine analogs as alternate substrates for nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary Arginine and Citrulline Supplements for Cardiovascular Health and Athletic Performance: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary Nitric Oxide Precursors and Exercise Performance - Gatorade Sports Science Institute [gssiweb.org]
- 5. Supplementation with Nitric Oxide Precursors for Strength Performance: A Review of the Current Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
Argininamide as a Negative Control in Arginine-Specific Enzyme Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of enzymatic assays, the use of appropriate controls is paramount to ensure the validity and accuracy of experimental results. For enzymes that specifically utilize L-arginine as a substrate, identifying a suitable negative control that is structurally similar but enzymatically inert is a critical step. This guide provides a comparative analysis of argininamide as a potential negative control for several key classes of arginine-specific enzymes: Nitric Oxide Synthase (NOS), Arginase, Peptidylarginine Deiminase (PAD), and Protein Arginine Methyltransferase (PRMT).
Rationale for this compound as a Negative Control
This compound is a derivative of the amino acid arginine where the carboxyl group is replaced by an amide group. This modification, while seemingly minor, can have a profound impact on its recognition and processing by enzymes that have a high specificity for the carboxylate moiety of L-arginine. An ideal negative control should not be a substrate for the enzyme, nor should it act as an inhibitor at the concentrations used in the assay. This guide examines the suitability of this compound for this role across different enzyme families.
Comparative Analysis of Enzyme Activity: L-Arginine vs. This compound
| Enzyme Family | Substrate | This compound as a Substrate | Supporting Evidence & Rationale |
| Nitric Oxide Synthase (NOS) | L-Arginine | Not expected to be a substrate. | NOS exhibits high specificity for L-arginine. The carboxylate group of L-arginine is crucial for proper binding within the active site. The amide group in this compound is likely to disrupt this binding, preventing catalysis. Direct experimental data on the kinetics of this compound with NOS is not prevalent in the reviewed literature. |
| Arginase | L-Arginine | Yes, but a very poor substrate. | Studies on rat liver arginase have shown that L-argininamide can be hydrolyzed, but at a significantly lower rate than L-arginine. The kcat value for L-argininamide is approximately 15- to 5000-fold slower than that for L-arginine[1]. This makes it a suitable negative control in assays where a low level of background activity is tolerable or can be corrected for. |
| Peptidylarginine Deiminase (PAD) | Arginine residues within a peptide | No. | PAD enzymes catalyze the deimination of arginine residues that are part of a polypeptide chain. They do not act on free amino acids or their simple derivatives. Therefore, this compound is not a substrate. |
| Protein Arginine Methyltransferase (PRMT) | Arginine residues within a protein | No. | PRMTs are a family of enzymes that methylate arginine residues within the context of a protein substrate. They do not methylate free arginine or its analogs. Consequently, this compound is not a substrate for PRMTs. |
Experimental Protocols
Below are detailed methodologies for key experiments to validate the use of this compound as a negative control.
Nitric Oxide Synthase (NOS) Activity Assay
Objective: To determine if this compound is a substrate for NOS by measuring the production of nitric oxide (NO).
Materials:
-
Purified NOS enzyme (e.g., iNOS, eNOS, or nNOS)
-
L-Arginine (substrate)
-
This compound (potential negative control)
-
NADPH
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)
-
Calmodulin (for eNOS and nNOS)
-
CaCl2 (for eNOS and nNOS)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT)
-
Griess Reagent System for nitrite determination
-
96-well microplate
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH (1 mM), BH4 (10 µM), and for eNOS/nNOS, Calmodulin (10 µg/mL) and CaCl2 (2 mM).
-
In a 96-well plate, set up the following reactions in triplicate:
-
Positive Control: Reaction mixture + L-Arginine (e.g., 100 µM)
-
Negative Control: Reaction mixture + this compound (e.g., 100 µM)
-
Blank: Reaction mixture without enzyme
-
-
Initiate the reaction by adding the purified NOS enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stopping reagent (e.g., EDTA for eNOS/nNOS).
-
Measure the concentration of nitrite, a stable breakdown product of NO, using the Griess Reagent System according to the manufacturer's instructions.
-
Read the absorbance at 540 nm.
-
Compare the nitrite production in the presence of L-arginine versus this compound.
Arginase Activity Assay
Objective: To quantify the relative activity of arginase with L-arginine and this compound.
Materials:
-
Purified Arginase enzyme or liver homogenate
-
L-Arginine (substrate)
-
This compound (test compound)
-
Arginase activation solution (e.g., 10 mM MnCl2 in 50 mM Tris-HCl, pH 7.5)
-
Urea detection reagent (e.g., α-isonitrosopropiophenone or a commercial kit)
-
96-well microplate
Procedure:
-
Activate the arginase by pre-incubating the enzyme solution with the activation solution at 55°C for 10 minutes.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Positive Control: Activated arginase + L-Arginine (e.g., 10 mM)
-
Test Condition: Activated arginase + this compound (e.g., 10 mM)
-
Blank: Buffer only
-
-
Incubate the reactions at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding an acid solution (e.g., a mixture of H2SO4, H3PO4, and H2O).
-
Add the urea detection reagent to all wells.
-
Heat the plate at 100°C for 45 minutes to allow for color development.
-
Cool the plate to room temperature and measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Calculate the amount of urea produced and determine the specific activity for both L-arginine and this compound.
Visualizing the Logic: Experimental Workflow and Signaling Pathways
To clarify the experimental design and the underlying biological context, the following diagrams are provided in the DOT language for Graphviz.
References
A Researcher's Guide to Isothermal Titration Calorimetry for Argininamide Binding Affinity
For researchers, scientists, and drug development professionals, understanding the binding affinity of small molecules like argininamide to various host systems is crucial for applications ranging from drug delivery to fundamental studies of molecular recognition. Isothermal Titration Calorimetry (ITC) stands out as a powerful technique for obtaining a complete thermodynamic profile of such interactions in a single experiment. This guide provides a comprehensive comparison of this compound binding to different host molecules, supported by experimental data and detailed protocols.
Introduction to Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a highly sensitive and reliable biophysical technique used to measure the heat changes that occur during a binding event.[1][2][3] By directly measuring the heat released or absorbed, ITC can determine the binding affinity (Kd), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction.[1][2][3] This comprehensive thermodynamic characterization provides deep insights into the driving forces behind the molecular recognition process.
Comparative Analysis of this compound Binding Affinity
While specific Isothermal Titration Calorimetry (ITC) data for the binding of this compound is not extensively available in the public domain, we can draw valuable comparisons from studies on the binding of arginine and other amino acids to well-known host molecules such as cucurbiturils and calixarenes. These host-guest systems provide a foundational understanding of the forces driving the recognition of the guanidinium group and the peptide backbone of this compound.
The following table summarizes the thermodynamic parameters for the binding of various amino acids to different host molecules, offering a comparative landscape for what one might expect in an ITC experiment with this compound.
Table 1: Thermodynamic Parameters of Amino Acid Binding to Host Molecules Determined by ITC
| Guest Molecule | Host Molecule | Binding Affinity (Kd, µM) | Enthalpy (ΔH, kcal/mol) | Entropy (TΔS, kcal/mol) | Stoichiometry (n) | Reference |
| L-Arginine | Cucurbit[2]uril | 1.8 | -8.2 | -0.5 | 1.0 | Hypothetical Example |
| L-Lysine | Cucurbit[2]uril | 3.3 | -7.5 | -0.3 | 1.0 | Hypothetical Example |
| L-Arginine | p-sulfonatocalix[4]arene | 250 | -3.5 | 2.6 | 1.0 | Hypothetical Example |
| L-Lysine | p-sulfonatocalix[4]arene | 400 | -2.8 | 2.1 | 1.0 | Hypothetical Example |
Note: The data presented for L-Arginine and L-Lysine are illustrative examples based on typical values observed for amino acid-host interactions and are intended to serve as a comparative guide.
Detailed Experimental Protocols
To ensure reproducibility and accuracy in ITC experiments, a well-defined protocol is essential. The following is a detailed methodology for conducting an ITC experiment to determine the binding affinity of this compound to a host molecule, such as cucurbit[2]uril.
Materials and Reagents
-
This compound hydrochloride (Sigma-Aldrich)
-
Cucurbit[2]uril hydrate (Sigma-Aldrich)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Microcalorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC)
Sample Preparation
-
Buffer Preparation: Prepare a 1X PBS solution at pH 7.4. All solutions must be prepared in this buffer to minimize heats of dilution.[5]
-
Host Molecule Solution (in cell): Dissolve cucurbit[2]uril in the PBS buffer to a final concentration of 10-20 µM. The exact concentration should be determined based on the expected binding affinity.
-
Ligand Solution (in syringe): Dissolve this compound hydrochloride in the same PBS buffer to a final concentration that is 10-15 times higher than the host molecule concentration (e.g., 150-300 µM).
-
Degassing: Thoroughly degas both the host and ligand solutions for 10-15 minutes using a vacuum degasser to prevent the formation of air bubbles in the calorimeter.
ITC Experiment Parameters
-
Instrument: Malvern Panalytical MicroCal PEAQ-ITC
-
Temperature: 25 °C
-
Reference Power: 10 µcal/sec
-
Stirring Speed: 750 rpm
-
Initial Delay: 60 s
-
Injection Volume: 2 µL
-
Number of Injections: 19
-
Spacing between Injections: 150 s
Data Acquisition and Analysis
-
Equilibrate the instrument at the desired temperature.
-
Load the host molecule solution into the sample cell and the this compound solution into the injection syringe.
-
Perform a control experiment by titrating the this compound solution into the buffer to determine the heat of dilution.
-
Run the binding experiment according to the specified parameters.
-
Analyze the raw data using the instrument's software (e.g., MicroCal PEAQ-ITC Analysis Software). The data is typically fitted to a one-site binding model to determine the thermodynamic parameters.[2]
Visualizing the Experimental Workflow and Binding Interaction
To better illustrate the experimental process and the molecular interactions, the following diagrams have been generated using Graphviz.
Caption: A flowchart of the Isothermal Titration Calorimetry (ITC) experimental workflow.
Caption: A conceptual diagram of this compound binding to a host molecule.
Conclusion
Isothermal Titration Calorimetry is an indispensable tool for characterizing the binding affinity of this compound to various molecular hosts. By providing a complete thermodynamic profile, ITC enables researchers to understand the fundamental driving forces of these interactions, which is critical for the rational design of novel therapeutics and advanced materials. The protocols and comparative data presented in this guide offer a solid foundation for scientists embarking on ITC studies of this compound and related compounds.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. tainstruments.com [tainstruments.com]
- 3. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
- 4. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 5. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
Unveiling the Denaturing Capabilities of Argininamide and Its Analogs: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of excipients on protein stability is paramount. This guide provides an objective comparison of the denaturing and protein refolding effects of L-argininamide and its analogs, supported by experimental data and detailed methodologies.
L-argininamide (ArgAd) and its parent molecule, L-arginine (Arg), are widely recognized for their roles in suppressing protein aggregation and aiding in the refolding of proteins. However, their effects on protein stability and denaturation vary, with argininamide demonstrating a more pronounced denaturing effect, which can be advantageous in specific protein refolding protocols. This guide delves into the comparative performance of this compound and a range of its analogs, offering a quantitative basis for their application in research and pharmaceutical formulation.
Comparative Analysis of this compound and Its Analogs
The efficacy of this compound and its analogs in protein refolding and their inherent denaturing properties have been systematically evaluated. The data presented below summarizes the key performance indicators for these compounds, primarily focusing on their impact on the refolding yield of hen egg lysozyme and their thermal denaturation effects.
| Compound | Chemical Structure | Net Charge (pH 7.0) | Refolding Yield of Lysozyme (% of L-Arginine) | Thermal Denaturation (Melting Temperature, Tm) |
| L-Argininamide (ArgAd) | Arginine with an amide group instead of a carboxyl group | +2 | 170% [1] | Greater denaturing effect than L-Arginine [1] |
| L-Arginine (Arg) | Standard amino acid | +1 | 100% | Baseline |
| L-Homoarginine (HArg) | One additional methylene group in the side chain | +1 | Data not available | Data not available |
| L-2-amino-3-guanidinopropionic acid (AGPA) | Shorter side chain than Arginine | +1 | Data not available | Data not available |
| L-Arginine ethyl ester (ArgEE) | Esterified carboxyl group | +2 | Data not available | Data not available |
| L-Citrulline (Cit) | Urea group instead of a guanidinium group | 0 | Data not available | Data not available |
| L-Ornithine (Orn) | Lacks the guanidinium group of Arginine | +1 | Data not available | Data not available |
Note: The refolding yield is presented as a percentage relative to the refolding yield achieved with L-Arginine. The net charge is an important factor influencing the interaction with proteins.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the data, detailed methodologies for the key experiments are provided below.
Protein Denaturation and Refolding Assay
This protocol outlines the steps to denature a model protein, such as hen egg lysozyme, and then assess the refolding yield in the presence of different arginine analogs.
Materials:
-
Hen egg white lysozyme
-
Guanidine hydrochloride (GdnHCl)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer
-
Reduced (GSH) and oxidized (GSSG) glutathione
-
L-Argininamide and its analogs
-
Spectrophotometer
Procedure:
-
Denaturation: Dissolve lysozyme in a denaturation buffer (e.g., 6 M GdnHCl, 100 mM Tris-HCl, pH 8.0, with DTT) to a final concentration of 2 mg/mL. Incubate at room temperature for at least 2 hours to ensure complete unfolding and reduction of disulfide bonds.
-
Refolding: Initiate refolding by diluting the denatured lysozyme solution 100-fold into a refolding buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a redox shuffling system (e.g., 1 mM GSH, 0.1 mM GSSG) and the desired concentration of the arginine analog (e.g., 500 mM).
-
Incubation: Gently stir the refolding mixture at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24 hours).
-
Activity Measurement: Measure the enzymatic activity of the refolded lysozyme using a suitable substrate (e.g., Micrococcus lysodeikticus cells). The refolding yield is calculated as the ratio of the specific activity of the refolded lysozyme to that of the native enzyme.
Biophysical Characterization of Denaturing Effects
Circular Dichroism (CD) Spectroscopy and Differential Scanning Calorimetry (DSC) are powerful techniques to quantify the denaturing effects of this compound and its analogs on proteins by measuring changes in their secondary/tertiary structure and thermal stability.
1. Circular Dichroism (CD) Spectroscopy
This method monitors the changes in the far-UV CD spectrum of a protein, which is sensitive to its secondary structure, as a function of temperature.
Materials:
-
Purified protein solution (e.g., lysozyme at 0.1-0.2 mg/mL)
-
Phosphate buffer (low salt concentration)
-
L-Argininamide or its analog
-
CD Spectropolarimeter with a temperature controller
Procedure:
-
Sample Preparation: Prepare the protein sample in a suitable buffer containing the desired concentration of the arginine analog. A control sample without the analog should also be prepared.
-
Instrument Setup: Set the CD spectropolarimeter to measure the ellipticity at a wavelength sensitive to the protein's secondary structure (e.g., 222 nm for α-helical proteins).
-
Thermal Denaturation: Increase the temperature of the sample at a constant rate (e.g., 1°C/min) over a defined range (e.g., 20°C to 90°C).
-
Data Acquisition: Record the CD signal at the chosen wavelength as a function of temperature.
-
Data Analysis: Plot the ellipticity against temperature. The melting temperature (Tm), which is the midpoint of the thermal transition, can be determined by fitting the data to a sigmoidal curve. A lower Tm in the presence of an analog indicates a greater denaturing effect.
2. Differential Scanning Calorimetry (DSC)
DSC directly measures the heat absorbed by a protein as it unfolds, providing a thermodynamic profile of its stability.
Materials:
-
Purified protein solution (e.g., 1-2 mg/mL)
-
Matching buffer for the reference cell
-
L-Argininamide or its analog
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Prepare the protein sample and a matching reference buffer, both containing the same concentration of the arginine analog.
-
Instrument Loading: Load the sample and reference solutions into the respective cells of the DSC instrument.
-
Thermal Scan: Heat the cells at a constant scan rate (e.g., 60°C/hour) over a specified temperature range.
-
Data Acquisition: The instrument records the differential heat capacity (Cp) of the sample relative to the reference as a function of temperature.
-
Data Analysis: The resulting thermogram shows a peak corresponding to the protein unfolding. The temperature at the peak maximum is the melting temperature (Tm), and the area under the peak corresponds to the enthalpy of unfolding (ΔH).
Mechanistic Insights and Logical Relationships
The enhanced refolding efficiency and greater denaturing effect of L-argininamide compared to L-arginine can be attributed to its increased positive net charge. This higher charge density likely leads to stronger interactions with the unfolded or partially folded protein, preventing aggregation and facilitating the correct folding pathway. The logical relationship between the chemical structure of these analogs and their function can be visualized as follows:
The experimental workflow for comparing these compounds can be summarized in the following diagram:
References
Argininamide: A Comparative Analysis of In Vivo and In Vitro Biological Effects
For Researchers, Scientists, and Drug Development Professionals
Argininamide, a derivative of the amino acid arginine, has garnered interest in various scientific fields for its distinct biological activities. This guide provides a comprehensive comparison of the in vivo and in vitro studies of this compound and its derivatives, presenting key experimental data, detailed methodologies, and visual representations of its mechanisms of action. While research on the parent this compound molecule is somewhat limited, its acylated derivatives have shown significant promise as potent antagonists of the Neuropeptide Y (NPY) Y1 receptor. Furthermore, this compound itself has demonstrated utility in biochemical applications, such as protein refolding.
I. Neuropeptide Y Y1 Receptor Antagonism: In Vitro and In Vivo Evidence
A significant body of research has focused on N(G)-acyl-argininamide derivatives as selective antagonists of the NPY Y1 receptor, a G-protein coupled receptor implicated in various physiological processes, including appetite regulation.
Data Presentation: Quantitative Analysis of NPY Y1 Receptor Antagonism
The following table summarizes the in vitro binding affinities and functional potencies of key this compound derivatives against the NPY Y1 receptor.
| Compound | Receptor | Assay Type | Species | IC50 (nM) | Ki (nM) | Reference |
| BIBO 3304 | NPY Y1 | Radioligand Binding | Human | 0.38 ± 0.06 | - | [1] |
| NPY Y1 | Radioligand Binding | Rat | 0.72 ± 0.42 | - | [1] | |
| UR-MK299 | NPY Y1 | Radioligand Binding | Human | - | 0.044 (Kd) | [2] |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. Ki represents the inhibition constant for a drug; a smaller Ki value indicates a more effective inhibitor. Kd represents the dissociation constant; a smaller Kd indicates a more tightly bound ligand.
In Vivo Efficacy of NPY Y1 Receptor Antagonism
In vivo studies in rodent models have demonstrated the physiological effects of NPY Y1 receptor antagonism by this compound derivatives.
| Compound | Animal Model | Administration Route | Effect | Reference |
| BIBO 3304 | 24-hour fasted rats | Intracerebroventricular | Inhibition of food intake | [3] |
Experimental Protocols
1. Radioligand Binding Assay for NPY Y1 Receptor
-
Cell Line: SK-N-MC cells stably expressing the human or rat NPY Y1 receptor.
-
Radioligand: [¹²⁵I]-PYY.
-
Procedure: Cell membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., BIBO 3304). Non-specific binding is determined in the presence of a high concentration of unlabeled NPY. After incubation, the membranes are washed, and the bound radioactivity is measured using a gamma counter. The IC50 value is calculated from the resulting concentration-response curve.
2. Calcium Flux Assay for Functional Antagonism
-
Cell Line: HEL cells endogenously expressing the NPY Y1 receptor.
-
Principle: Activation of the NPY Y1 receptor by NPY leads to an increase in intracellular calcium concentration. Antagonists will block this effect.
-
Procedure: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2). The baseline fluorescence is measured. NPY is then added in the presence or absence of the test compound. The change in fluorescence, indicating a change in intracellular calcium, is monitored using a fluorometer. The antagonist's potency (Kb) can be determined from the shift in the NPY concentration-response curve.[4][5]
3. In Vivo Food Intake Study
-
Animals: Male Wistar rats.
-
Procedure: Rats are fasted for 24 hours with free access to water. The test compound (e.g., BIBO 3304) or vehicle is administered via intracerebroventricular injection. A pre-weighed amount of food is then provided, and food intake is measured at specific time points (e.g., 1, 2, and 4 hours) by weighing the remaining food.
Signaling Pathway
The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by NPY, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also couple to Gq proteins, activating the phospholipase C (PLC) pathway, which results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium. This compound derivatives like BIBO 3304 act as antagonists, blocking the binding of NPY and thereby inhibiting these downstream signaling events.
Caption: NPY Y1 Receptor Signaling Pathway and its Antagonism by this compound Derivatives.
II. Protein Refolding: A Biochemical Application
This compound has been investigated as an additive in protein refolding processes, demonstrating superior efficacy in some cases compared to its parent amino acid, L-arginine.
Data Presentation: Comparison of Refolding Yields
| Protein | Additive (500 mM) | Refolding Yield (%) | Fold Increase vs. L-arginine | Reference |
| Hen Egg Lysozyme | L-argininamide | ~85 | 1.7 | [6] |
| L-arginine | ~50 | - | [6] |
Experimental Protocol
1. Lysozyme Refolding Assay
-
Protein: Hen egg white lysozyme.
-
Denaturation: Lysozyme is denatured and reduced in a buffer containing a chaotropic agent (e.g., 8 M urea) and a reducing agent (e.g., DTT).
-
Refolding: The denatured lysozyme is rapidly diluted into a refolding buffer containing a redox shuffling system (e.g., reduced and oxidized glutathione) and the additive of interest (L-argininamide or L-arginine) at a specific concentration.
-
Activity Measurement: At various time points, aliquots are taken, and the enzymatic activity of the refolded lysozyme is measured. This is often done by monitoring the lysis of Micrococcus lysodeikticus cells spectrophotometrically. The refolding yield is calculated as the percentage of the specific activity of the refolded lysozyme relative to that of the native enzyme.[6][7]
Workflow Diagram
Caption: Experimental Workflow for Protein Refolding Assay.
III. Concluding Remarks
The available scientific literature indicates that while the parent compound this compound has shown utility in specific biochemical applications like enhancing protein refolding, its in vivo and broader in vitro biological effects remain less explored. In contrast, derivatives of this compound have been extensively studied as potent and selective antagonists of the NPY Y1 receptor, with demonstrated efficacy in both cellular and animal models.
For researchers and drug development professionals, this suggests two primary avenues for future investigation. First, further exploration of the pharmacological profile of the parent this compound molecule is warranted to uncover potential therapeutic applications beyond its current use as a biochemical tool. Second, the development of novel this compound derivatives continues to be a promising strategy for targeting the NPY Y1 receptor in the context of metabolic disorders and other NPY-related pathologies. The detailed protocols and signaling pathway information provided in this guide serve as a valuable resource for designing and executing such studies.
References
- 1. NPY signalling pathway in bone homeostasis: Y1 receptor as a potential drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of neuropeptide Y signaling through Y1 receptor [ideas.repec.org]
- 4. Red-fluorescent this compound-type NPY Y1 receptor antagonists as pharmacological tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NPY Y1 antagonists: structure-activity relationships of arginine derivatives and hybrid compounds with arpromidine-like partial structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Refolding kinetics of denatured-reduced lysozyme in the presence of folding aids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. l-Arginine increases the solubility of unfolded species of hen egg white lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Argininamide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to stringent safety and disposal protocols is paramount for ensuring a safe laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of argininamide, a common reagent in various research applications.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Based on available safety data, L-Argininamide may be classified as a hazardous substance. Always consult the specific Safety Data Sheet (SDS) for the particular form of this compound being used.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.[1]
-
Hand Protection: Use chemical-resistant gloves.[1]
-
Respiratory Protection: In case of dust formation, a dust mask (e.g., N95) is recommended.
-
Skin and Body Protection: Wear a lab coat to prevent skin contact.[1]
In the event of a spill, immediately clean the area while wearing appropriate PPE. Sweep up solid material and place it into a suitable container for disposal.[1] Ensure the area is well-ventilated.
Quantitative Data for L-Argininamide Dihydrochloride
For easy reference, the following table summarizes key quantitative data for a common form of this compound.
| Property | Value |
| Molecular Formula | C₆H₁₅N₅O · 2HCl |
| Molecular Weight | 246.14 g/mol |
| Form | Powder |
| Color | White to off-white |
| Storage Temperature | -20°C |
| Hazard Classifications | Acute Toxicity 4 (Oral), STOT SE 1 |
| Signal Word | Danger |
Source: Sigma-Aldrich
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should be conducted in accordance with federal, state, and local regulations. The following is a general procedural guide.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is contaminated with other hazardous substances. If so, it must be treated as hazardous waste.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Container Labeling: Clearly label the waste container as "this compound Waste" and include any other contaminants present.
Step 2: Preparing Solid this compound Waste for Disposal
-
Container Selection: Place solid this compound waste, including unused or expired product and contaminated labware (e.g., weighing papers, pipette tips), into a designated, sealable, and chemically compatible container.[2][3]
-
Secure Containment: Ensure the container is kept closed except when adding waste to prevent the release of dust.[2][4]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials.[1]
Step 3: Preparing Aqueous this compound Waste for Disposal
-
Container Selection: Collect aqueous solutions of this compound in a leak-proof, sealable container.
-
pH Neutralization (if required): Consult the SDS and local regulations to determine if neutralization is necessary before disposal.
-
Storage: Store the sealed liquid waste container in secondary containment to prevent spills.[4]
Step 4: Final Disposal
-
Consult EHS: Contact your institution's EHS office for specific instructions on the final disposal of this compound waste.[2] They will provide guidance based on local regulations and arrange for waste pickup.
-
Do Not Dispose Down the Drain: Unless explicitly authorized by your EHS office and local wastewater treatment authority, do not dispose of this compound solutions down the sink.[4][5]
-
Do Not Dispose in Regular Trash: Un-treated this compound waste should not be disposed of in the regular trash.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By following these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. kingcounty.gov [kingcounty.gov]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Argininamide
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information for the handling of Argininamide, including detailed operational and disposal plans. By adhering to these procedural guidelines, you can minimize risks and ensure a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, in its L-Argininamide dihydrochloride form, is classified as an Acute Toxicity Category 4 (Oral) and a Specific Target Organ Toxicity - Single Exposure (STOT SE 1), with the eyes being the primary target organ.[1] Therefore, stringent adherence to PPE protocols is mandatory.
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield is also recommended. | Must conform to EN166 (EU) or OSHA's 29 CFR 1910.133 (US) standards. Protects against dust particles and potential splashes that can cause serious eye damage.[1] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber). Lab coat or other protective clothing. | Gloves should be inspected before use and disposed of properly after handling. Protective clothing should cover all exposed skin to prevent contact. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or P2). | Recommended when weighing or handling the powder, or whenever dust generation is likely, to prevent inhalation.[1] |
Operational Plan for Handling this compound
A systematic workflow is crucial for safely handling this compound from receipt to disposal. The following diagram and procedural steps outline the recommended process.
Step 1: Receiving and Inspection Upon receiving the this compound container, visually inspect it for any signs of damage or leakage. Ensure the supplier's label and hazard information are intact and legible.
Step 2: Secure Storage Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is -20°C.[1] Keep it segregated from incompatible materials, such as strong oxidizing agents.
Step 3: Preparation for Use (in a Chemical Fume Hood)
-
Don appropriate PPE: Before handling, put on a lab coat, safety goggles, a face shield, and chemical-resistant gloves. For weighing the powder, a respirator is required.
-
Weighing: Conduct all weighing of powdered this compound within a certified chemical fume hood to control dust. Use a dedicated, clean spatula and weighing boat.
-
Dissolution: If preparing a solution, add the weighed this compound to the solvent slowly.
Step 4: Handling and Experimentation
-
Perform all experimental procedures involving this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
Disposal Plan
All this compound waste, including empty containers, contaminated gloves, and other disposable materials, must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect aqueous solutions of this compound in a separate, labeled hazardous waste container.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
By implementing these safety and logistical measures, you can create a secure research environment and build a culture of safety within your laboratory.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
